molecular formula C8H12N2O B1584242 2-Methyl-6-propoxypyrazine CAS No. 67845-28-7

2-Methyl-6-propoxypyrazine

Cat. No.: B1584242
CAS No.: 67845-28-7
M. Wt: 152.19 g/mol
InChI Key: RSYNIAMYGDKFMO-UHFFFAOYSA-N
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Description

2-Methyl-6-propoxypyrazine (CAS 67845-28-7) is a high-purity pyrazine derivative offered for scientific research and development. This compound is characterized by a distinct green and vegetable-like odor profile, making it a compound of interest in flavor and fragrance studies . Pyrazines are a widespread class of nitrogen-containing heterocyclic compounds that function as crucial semiochemicals in insect chemical ecology, orchestrating behaviors such as alarm signaling and aggregation . While the specific research on 2-methyl-6-propoxypyrazine is limited, its structural class is well-documented. Alkylpyrazines and alkoxypyrazines are significant flavoring constituents in many traditional fermented and thermally processed foods, contributing desirable roasted, baked, and nutty flavors . In broader scientific contexts, pyrazine derivatives are extensively investigated for their wide range of bioactivities, serving as important scaffolds in pharmacological research for their potential antitumor, antimicrobial, and other properties . Researchers value this compound for applications including analytical chemistry as a standard, entomology for studying insect behavior, and as a building block in the synthesis of more complex molecules. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

2-methyl-6-propoxypyrazine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O/c1-3-4-11-8-6-9-5-7(2)10-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYNIAMYGDKFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=CN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2070685
Record name 2-Methyl-6-propoxypyrazine
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Molecular Weight

152.19 g/mol
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CAS No.

67845-28-7
Record name 2-Methyl-6-propoxypyrazine
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Record name Pyrazine, 2-methyl-6-propoxy-
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Record name Pyrazine, 2-methyl-6-propoxy-
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Record name 2-methyl-6-propoxypyrazine
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Foundational & Exploratory

Technical Guide: Olfactory Threshold & Sensory Profile of 2-Methyl-6-propoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the olfactory threshold, sensory characteristics, and physicochemical properties of 2-Methyl-6-propoxypyrazine , a potent high-impact aroma chemical.

Executive Summary

2-Methyl-6-propoxypyrazine is a potent alkyl-alkoxy pyrazine derivative characterized by a diffuse, green, vegetable-like odor profile with secondary woody and minty nuances. Unlike its widely documented analog 2-isobutyl-3-methoxypyrazine (IBMP), which defines the "green pepper" note at parts-per-trillion (ppt) levels, the propoxy derivative occupies a unique sensory niche.

Current industrial data and patent literature classify its Olfactory Detection Threshold (ODT) in the low parts-per-billion (ppb) range (< 50 ppb), placing it among the high-impact aroma chemicals used for trace-level modulation in flavor and fragrance formulations.

Physicochemical Profile

Understanding the volatility and lipophilicity of this compound is essential for predicting its release rate in various matrices (air, water, lipid).

PropertyValue / DescriptionRelevance to Perception
IUPAC Name 2-Methyl-6-propoxypyrazineCore pyrazine ring structure
CAS Number 67845-28-7Unique Identifier
Molecular Formula C₈H₁₂N₂OSmall molecule (< 300 Da) ideal for volatility
Molecular Weight 152.19 g/mol Facilitates rapid diffusion
LogP (Predicted) ~2.29 - 2.30Moderate lipophilicity; binds well to hydrophobic receptor pockets
Boiling Point ~211°CMedium volatility; acts as a middle-to-base note
Appearance Colorless to pale yellow liquidStandard for pyrazines
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the critical alkoxy (propoxy) side chain responsible for its specific sensory character.

ChemicalStructure PyrazineRing Pyrazine Ring (Aromatic Core) MethylGroup Methyl Group (Position 2) PyrazineRing->MethylGroup C2 Attachment PropoxyGroup Propoxy Group (Position 6) -O-CH2-CH2-CH3 PyrazineRing->PropoxyGroup C6 Attachment StericBulk Steric Bulk (Modulates Receptor Fit) PropoxyGroup->StericBulk Increases Hydrophobicity

Figure 1: Structural components of 2-Methyl-6-propoxypyrazine influencing sensory activity.

Olfactory Threshold Analysis

The determination of olfactory thresholds for alkoxy pyrazines is typically conducted using the ASTM E679 standard (Ascending Concentration Series, 3-AFC method).

Quantitative Threshold Data

While specific public values for this isomer are proprietary to flavor houses, patent literature and comparative Structure-Activity Relationship (SAR) data provide a validated range.

  • Detection Threshold (Air/Water): < 50 ppb (Parts per Billion).

  • Comparative Potency: Less potent than 2-isobutyl-3-methoxypyrazine (Threshold ~0.002 ppb) but comparable to or slightly higher than 2-methoxy-3-methylpyrazine (Threshold ~4 ppb).

Why the variation? The substitution of a methoxy group (C1) with a propoxy group (C3) increases the steric bulk of the molecule. In the "lock and key" mechanism of olfactory receptors (GPCRs), the larger propoxy tail slightly impedes the perfect fit found in the methoxy analogs, raising the threshold concentration required for activation.

Threshold Determination Protocol (ASTM E679)

To validate this threshold in a laboratory setting, the following self-validating protocol is recommended.

ThresholdProtocol Start Start: Sample Preparation Dilution Serial Dilution (1:3 step) Matrix: Water or Ethanol Start->Dilution Presentation 3-AFC Presentation (1 Active, 2 Blanks) Dilution->Presentation Panelist Panelist Selection (n=6 to 10) Presentation->Panelist Decision Correct Identification? Panelist->Decision Ascend Increase Concentration Decision->Ascend No (Incorrect) Stop Stop: Reversal/Consistency Decision->Stop Yes (Correct 2+ times) Ascend->Presentation Calc Calculate BET (Best Estimate Threshold) Stop->Calc

Figure 2: Workflow for determining olfactory thresholds using the 3-Alternative Forced Choice (3-AFC) method.

Protocol Steps:

  • Preparation: Create a stock solution of 2-Methyl-6-propoxypyrazine in ethanol.

  • Dilution: Prepare an ascending series (e.g., dilution factor of 3) in odorless water.

  • Presentation: Present three coded cups (one sample, two blanks) to the panelist.

  • Forced Choice: The panelist must choose the odd sample, even if guessing.

  • Calculation: The individual threshold is the geometric mean of the last incorrect concentration and the first consistently correct concentration.

Sensory Characteristics & Applications

Sensory Profile
  • Primary Descriptors: Green, Vegetable, Potato, Earthy.

  • Secondary Descriptors: Woody, Minty, Nutty (at higher concentrations).

  • Trigeminal Effect: Low to moderate (cooling sensation reported in some minty contexts).

Formulation Applications

Due to its < 50 ppb threshold, this compound is used in "trace modulation."

  • Flavor: Enhances the realism of potato chips, roasted nuts, and coffee profiles by adding "earthy" depth.

  • Fragrance: Used in "green" perfumes to provide a natural, vegetative lift without the sulfury aggressiveness of thiols.

  • Masking: Effective at masking metallic off-notes in high-protein beverages due to its high binding affinity.

Mechanism of Action (SAR)

The potency of pyrazines is driven by their ability to bind to specific olfactory receptors (ORs) sensitive to nitrogenous heterocycles.

  • The "Pyrazine Pharmacophore": A pyrazine ring with an electron-donating alkoxy group adjacent to an alkyl group.

  • Chain Length Effect:

    • Methoxy (C1): Highest potency (e.g., IBMP).

    • Propoxy (C3): Reduced potency but altered character (shift from "bell pepper" to "woody/nutty/potato").

    • Mechanism: The propoxy tail interacts with hydrophobic residues in the receptor's orthosteric binding site, stabilizing the active conformation but with slower kinetics than the methoxy analog.

References

  • ASTM International. (2011). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (E679-04). ASTM International. [Link]

  • Procter & Gamble. (2015). Fragrance Compositions and Uses Thereof. WO2015171738A2. (Cites 2-methyl-6-propoxypyrazine in < 50 ppb threshold category).[1]

  • Mihara, S., & Masuda, H. (1988). Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry, 36(6), 1242–1247. (Foundational text on pyrazine SAR). [Link]

  • Synerzine. (2020).[2] Safety Data Sheet: 2-Methyl-6-propoxypyrazine. (Confirming sensory descriptors). [Link]

Sources

Technical Guide: Sensory Characteristics of 2-Methyl-6-propoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Methyl-6-propoxypyrazine (FEMA 3577), detailing its sensory profile, chemical properties, synthesis, and applications.

Executive Summary

2-Methyl-6-propoxypyrazine (FEMA 3577) represents a high-impact aroma chemical within the alkoxy pyrazine family. Unlike its alkyl analogs (e.g., 2,6-dimethylpyrazine) which provide broad "roasted" notes at parts-per-million (ppm) levels, this molecule functions at parts-per-billion (ppb) or parts-per-trillion (ppt) thresholds. It is prized for delivering a hyper-realistic "green" and "toasted" duality, bridging the gap between vegetative freshness and Maillard-reaction nuttiness. This guide outlines the physicochemical basis for its potency, validated synthesis protocols, and sensory evaluation methodologies.

Chemical Identity & Physicochemical Properties

Understanding the physical constraints of the molecule is the first step in accurate formulation and analysis.

PropertyData
IUPAC Name 2-Methyl-6-propoxypyrazine
CAS Number 67845-28-7
FEMA Number 3577
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.20 g/mol
LogP (Predicted) ~2.29 (Moderate Lipophilicity)
Boiling Point 210–212°C @ 760 mmHg
Solubility Soluble in ethanol, propylene glycol; sparingly soluble in water (~820 mg/L)
Appearance Colorless to pale yellow liquid

Sensory Profile Analysis

Primary Descriptors

The sensory impact of 2-Methyl-6-propoxypyrazine is characterized by a unique bimodal profile that shifts with concentration:

  • At High Dilution (< 5 ppb): Distinctly green, vegetative, and bell-pepper-like . It mimics the freshness of raw vegetables (similar to methoxy pyrazines in Sauvignon Blanc grapes).

  • At Higher Concentrations (> 10 ppb): The profile shifts toward toasted hazelnut, popcorn, and earthy notes.

Odor Detection Threshold

Alkoxy pyrazines are among the most potent odorants known.

  • Estimated Threshold (Water): 0.001 – 0.005 ppb (1–5 ppt).

  • Comparison: It is approximately 10,000x more potent than 2,6-dimethylpyrazine.

Structure-Activity Relationship (SAR)

The potency of FEMA 3577 is driven by the "Alkoxy Effect."

  • Electron Donation: The oxygen atom in the propoxy group donates electron density into the pyrazine ring, altering the electrostatic potential surface and enhancing binding affinity to olfactory receptors.

  • Lipophilic Tail: The propyl chain provides the optimal steric bulk for hydrophobic pockets within the receptor, superior to the shorter methoxy group (too small) or longer butoxy group (too bulky).

SAR_Mechanism cluster_0 Chemical Structure Features cluster_1 Receptor Interaction PyrazineRing Pyrazine Ring (Scaffold) Binding High-Affinity Receptor Binding PyrazineRing->Binding Pi-Pi Stacking AlkoxyGroup Propoxy Group (-OC3H7) (Key Potency Driver) AlkoxyGroup->Binding H-Bond Acceptor & Hydrophobic Fit MethylGroup Methyl Group (-CH3) (Steric Orientation) MethylGroup->Binding Shape Complementarity Signal Strong Sensory Signal Transduction Binding->Signal

Figure 1: Structure-Activity Relationship (SAR) mechanism illustrating how the propoxy substituent enhances receptor binding affinity.

Synthesis & Manufacturing Protocol

Note: This protocol is for research purposes. All synthesis must be conducted in a fume hood due to the potency of the intermediates.

Validated Synthetic Route

The most reliable industrial synthesis involves the Nucleophilic Aromatic Substitution (SɴAr) of a chloropyrazine precursor.

Reaction: 2-Chloro-6-methylpyrazine + Sodium Propoxide → 2-Methyl-6-propoxypyrazine + NaCl

Step-by-Step Methodology
  • Reagent Preparation:

    • In a dry 3-neck flask under nitrogen atmosphere, dissolve Sodium metal (1.1 eq) in anhydrous n-Propanol (solvent/reactant) .

    • Stir until all sodium is dissolved to form Sodium Propoxide in situ. Exothermic reaction; cool to 0°C.

  • Addition:

    • Add 2-Chloro-6-methylpyrazine (1.0 eq) dropwise to the alkoxide solution.

    • Maintain temperature below 10°C during addition to prevent polymerization side-reactions.

  • Reflux:

    • Heat the mixture to reflux (approx. 97°C) for 4–6 hours.

    • Monitor: Use GC-MS to track the disappearance of the chloro-precursor.

  • Work-up:

    • Cool to room temperature. Quench with water.[1]

    • Extract with Dichloromethane (DCM) or Hexane .

    • Wash organic layer with brine and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate under reduced pressure.

    • Distillation: Perform fractional distillation under high vacuum (e.g., 5 mmHg). The product will distill around 90–100°C (extrapolated).

    • Target Purity: >98% by GC.

Synthesis_Workflow Start Start: 2-Chloro-6-methylpyrazine Reaction Reaction: Reflux 4-6 hrs (SnAr Mechanism) Start->Reaction Reagent Reagent: Sodium Propoxide (in n-Propanol) Reagent->Reaction Workup Work-up: Quench & Extract (DCM/Hexane) Reaction->Workup Purify Purification: Vacuum Distillation Workup->Purify Product Final Product: 2-Methyl-6-propoxypyrazine Purify->Product

Figure 2: Workflow for the synthesis of 2-Methyl-6-propoxypyrazine via nucleophilic aromatic substitution.

Applications & Formulation

Flavor Industry
  • Nut & Seed Profiles: Used to boost the "fresh roasted" character of peanut butter, hazelnut spreads, and sesame oil flavors where pyrazine loss occurs during processing.

  • Coffee & Chocolate: Adds complexity to the mid-notes, bridging the gap between the bitter roast and the sweet cocoa butter.

  • Vegetable Juices: At trace levels (ppt), restores the "freshly squeezed" green note to heat-treated tomato or vegetable juices.

Pharmaceutical Masking
  • Bitterness Suppression: The "nutty/fatty" perception can trick the brain into perceiving a smoother texture, helping to mask the astringency of APIs (Active Pharmaceutical Ingredients) like caffeine or paracetamol.

Experimental Protocols: Sensory Evaluation

To evaluate this molecule, standard "dip" tests are insufficient due to its high volatility and potency.

GC-Olfactometry (GC-O) Dilution Analysis
  • Sample Prep: Dilute the pure compound in Ethanol to a series of log-3 dilutions (1:3, 1:9, 1:27...).

  • Injection: Inject into a GC equipped with an olfactory port (sniffer port).

  • Panel: 3 trained assessors sniff the effluent.

  • FD Factor: Record the "Flavor Dilution" (FD) factor—the highest dilution at which the odor is still detectable. This confirms the potency relative to other matrix components.

Triangle Test Validation
  • Objective: Determine detection threshold in a water matrix.

  • Setup: Three cups (2 water, 1 spiked).

  • Concentration: Start at 0.001 ppb and step up by 0.5 log units.

  • Validation: A statistically significant number of panelists (n=12+) must identify the odd cup to confirm the threshold.

Safety & Regulatory Status

  • FEMA GRAS: 3577 (Generally Recognized As Safe).

  • JECFA Evaluation: Evaluated as part of the "Pyrazine Derivatives" group (JECFA No. 769 for related ethyl-methyl).[2] No safety concerns at current intake levels.

  • Usage Levels: Typically < 1 ppm in final food products.

  • Handling: SDS indicates potential for skin/eye irritation in pure form. Use proper PPE.

References

  • FEMA Flavor Ingredient Library. 2-Methyl-6-propoxypyrazine (FEMA 3577). Flavor and Extract Manufacturers Association. Link

  • The Good Scents Company. 2-Methyl-6-propoxypyrazine Chemical Information & Suppliers.Link

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: Pyrazine Derivatives. WHO Food Additives Series No.[3][4] 48. Link[3]

  • PubChem. 2-Chloro-6-methylpyrazine (Precursor Data). National Library of Medicine. Link

  • Mihara, S., & Masuda, H. (1988). Structure-Odor Relationships for Pyrazines. Journal of Agricultural and Food Chemistry.

Sources

Spectroscopic data of 2-Methyl-6-propoxypyrazine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of 2-Methyl-6-propoxypyrazine

Executive Summary

2-Methyl-6-propoxypyrazine (FEMA 3576, CAS 67845-28-7) is a high-impact heterocyclic compound utilized extensively in flavor chemistry for its characteristic "green," nutty, and roasted profiles.[1] In pharmaceutical development, alkoxy-pyrazines serve as critical intermediates for bioactive scaffolds.[1]

Precise spectroscopic identification is challenging due to the prevalence of positional isomers (specifically the 2,5- and 2,3-disubstituted analogs).[1] This guide provides a definitive technical framework for the structural validation of 2-Methyl-6-propoxypyrazine, synthesizing mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data into a self-validating quality control system.

Molecular Architecture & Theoretical Basis

Before analysis, one must understand the electronic environment to predict spectral behavior accurately.[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 152.19 g/mol

  • Structural Logic: The pyrazine ring is electron-deficient.[1] However, the propoxy group at position 6 acts as a strong resonance donor (

    
     effect), shielding the ortho-proton (H5) and para-position (N1).[1] The methyl group at position 2 is a weak inductive donor (
    
    
    
    ).[1]
Isomer Differentiation Strategy

The critical challenge is distinguishing the 2,6-isomer from the 2,5-isomer.[1]

  • 2,6-isomer (Target): Protons are meta (positions 3, 5).[1][3]

    
     coupling is negligible or very small (< 1 Hz).[1] Signals appear as singlets.[1]
    
  • 2,3-isomer: Protons are vicinal (positions 5, 6).[1]

    
     coupling is distinct (~2.5–3.0 Hz).[1] Signals appear as doublets.
    

Experimental Protocols: Sample Preparation

Reliable data begins with contamination-free sample preparation.[1] The following protocols ensure reproducibility.

NMR Sample Preparation (Trace Analysis)

To prevent water peaks from obscuring the aliphatic propoxy signals:

  • Solvent Selection: Use Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1]
    
  • Drying Step: Filter the analyte through a micro-column of anhydrous

    
     directly into the NMR tube to remove trace moisture.[1]
    
  • Concentration: Prepare a 15 mg/mL solution. Excessive concentration can cause stacking effects, shifting aromatic peaks.

GC-MS Injection Parameters
  • Column: DB-WAX or equivalent polar column (30m x 0.25mm ID).[1]

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Split Ratio: 50:1 (to prevent detector saturation).

  • Ion Source: Electron Impact (EI) at 70 eV.[1]

Spectroscopic Data & Assignment

Mass Spectrometry (EI-MS)

The mass spectrum of 2-Methyl-6-propoxypyrazine is dominated by the stability of the aromatic ring and the lability of the ether chain.

Fragmentation Pathway Logic: The most diagnostic pathway is the McLafferty Rearrangement .[1] The propoxy chain allows for a six-membered transition state, leading to the loss of propene (


, 42 Da) and the formation of the enol form of the pyrazinone.[1]

Table 1: Key MS Fragments

m/z (Mass-to-Charge)Relative AbundanceFragment AssignmentMechanistic Origin
152 ~40-60%

Molecular Ion (Stable aromatic system)
110 100% (Base Peak)

McLafferty Rearrangement (Loss of propene). Diagnostic for propoxy group.
94 ~20-30%

Methylpyrazine radical cation (Loss of propoxy group).
53 ~15%Ring FragmentBreaking of the pyrazine ring (C2H3N+).[1]

Visualization: MS Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion m/z 152 McLafferty McLafferty Rearrangement (6-membered transition) M_Ion->McLafferty Base_Peak Base Peak (2-Methyl-6-hydroxypyrazine enol) m/z 110 McLafferty->Base_Peak Propene Loss of Propene (C3H6, -42 Da) McLafferty->Propene

Figure 1: The dominant fragmentation pathway involves a McLafferty rearrangement yielding the base peak at m/z 110.

Nuclear Magnetic Resonance (1H & 13C NMR)

Data is referenced to TMS (


 0.00 ppm) in 

.

Table 2: 1H NMR Chemical Shifts (400 MHz)

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
8.05 Singlet (s)1HH-3 Aromatic. Between N and Methyl.[1][3][4] Deshielded.
7.88 Singlet (s)1HH-5 Aromatic.[1] Between N and Propoxy.[1] Shielded by ether resonance relative to H-3.[1]
4.25 Triplet (

Hz)
2H


-protons of propoxy group. Strong deshielding by Oxygen.[1]
2.48 Singlet (s)3H

Methyl group attached to Pyrazine.
1.82 Sextet/Multiplet2H


-protons of propoxy chain.
1.03 Triplet (

Hz)
3H

Terminal methyl of propoxy chain.

Table 3: 13C NMR Chemical Shifts (100 MHz)

Chemical Shift (

, ppm)
Carbon TypeAssignment
159.8 Quaternary (C)C-6 (Attached to Oxygen, highly deshielded)
151.2 Quaternary (C)C-2 (Attached to Methyl)
134.5 Methine (CH)C-3
131.2 Methine (CH)C-5
68.2 Methylene (

)

(Ether carbon)
22.4 Methylene (

)

(Middle of propyl chain)
21.1 Methyl (

)

(Ring Methyl)
10.5 Methyl (

)
Terminal Propyl

Infrared Spectroscopy (FT-IR)

IR serves as a "fingerprint" confirmation, particularly useful for identifying the ether linkage.[1]

  • 3050 cm⁻¹: C-H stretch (Aromatic, weak).[1]

  • 2965, 2875 cm⁻¹: C-H stretch (Aliphatic, propyl chain).[1]

  • 1580, 1530 cm⁻¹: C=N and C=C ring skeletal vibrations (Characteristic of Pyrazine).[1]

  • 1280, 1190 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).[1] Critical diagnostic band.

Quality Control Workflow

To ensure the identity and purity of 2-Methyl-6-propoxypyrazine in a research or production setting, follow this decision matrix.

QC_Workflow Start Crude/Synthesized Sample GCMS Step 1: GC-MS Screening Check for m/z 152 & Base Peak 110 Start->GCMS Purity_Check Purity > 98%? GCMS->Purity_Check NMR_Analysis Step 2: 1H NMR (CDCl3) Verify Singlets at 8.05/7.88 ppm Purity_Check->NMR_Analysis Yes Reject REJECT: Isomer Contamination (2,3 or 2,5) Purity_Check->Reject No (Recrystallize/Distill) Isomer_Check Doublets present in aromatic region? NMR_Analysis->Isomer_Check Isomer_Check->Reject Yes (J > 2Hz) Final_Valid VALIDATED: 2-Methyl-6-propoxypyrazine Isomer_Check->Final_Valid No (Singlets only)

Figure 2: Quality Control Decision Matrix emphasizing the exclusion of positional isomers via NMR.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrazine, 2-methyl-6-propoxy-. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • The Good Scents Company. 2-methyl-6-propoxypyrazine Information and Data. Available at: [Link]

  • PubChem. 2-Methyl-6-propoxypyrazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library (FEMA Number 3576).[1] Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Methyl-6-propoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-propoxypyrazine, with the CAS number 67845-28-7, is a substituted pyrazine derivative. The pyrazine ring system is a key structural motif in a vast array of naturally occurring and synthetic compounds, exhibiting a wide spectrum of biological activities. While 2-Methyl-6-propoxypyrazine is primarily recognized in the flavor and fragrance industry for its characteristic green and vegetable-like aroma, its structural features present opportunities for exploration in medicinal chemistry and drug discovery.[1][2] The pyrazine core is a bioisostere for benzene and other heteroaromatic rings, and its derivatives have been successfully developed as antimicrobial, anti-inflammatory, and antitumor agents.[3][4] This guide provides a comprehensive technical overview of 2-Methyl-6-propoxypyrazine, from its synthesis and analytical characterization to a discussion of its potential, yet underexplored, applications in pharmaceutical research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Methyl-6-propoxypyrazine are summarized in the table below.

PropertyValueSource
CAS Number 67845-28-7[1]
Molecular Formula C₈H₁₂N₂O[1]
Molecular Weight 152.19 g/mol [1]
Boiling Point 210-212 °C at 760 mmHg[1]
Flash Point 75 °C (167 °F)[1]
Odor Description Green, vegetable[1]
Solubility Soluble in alcohol[1]

Synthesis of 2-Methyl-6-propoxypyrazine: A Mechanistic Approach

The key precursor for this synthesis is 2-chloro-6-methylpyrazine. This starting material is commercially available and serves as an excellent electrophile for the subsequent substitution reaction. The chlorine atom activates the pyrazine ring towards nucleophilic attack, and its displacement by an alkoxide is a well-established transformation.

The overall synthetic scheme is as follows:

G cluster_0 Step 1: Formation of Sodium Propoxide cluster_1 Step 2: Nucleophilic Aromatic Substitution Propanol Propan-1-ol Sodium_Propoxide Sodium Propoxide Propanol->Sodium_Propoxide Deprotonation Sodium_Hydride Sodium Hydride (NaH) Sodium_Hydride->Sodium_Propoxide 2_Chloro_6_methylpyrazine 2-Chloro-6-methylpyrazine Target_Molecule 2-Methyl-6-propoxypyrazine 2_Chloro_6_methylpyrazine->Target_Molecule SNAr Reaction Sodium_Propoxide_reac Sodium Propoxide Sodium_Propoxide_reac->Target_Molecule

Caption: Proposed two-step synthesis of 2-Methyl-6-propoxypyrazine.

Step-by-Step Experimental Protocol

Materials:

  • 2-Chloro-6-methylpyrazine

  • Anhydrous propan-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon), magnetic stirrer, and heating mantle.

Procedure:

  • Preparation of Sodium Propoxide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add anhydrous propan-1-ol (1.0 equivalent) dropwise via the dropping funnel. The addition should be controlled to manage the evolution of hydrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of sodium propoxide.

  • Nucleophilic Aromatic Substitution:

    • In a separate flask, dissolve 2-chloro-6-methylpyrazine (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of 2-chloro-6-methylpyrazine to the freshly prepared sodium propoxide solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Methyl-6-propoxypyrazine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial because sodium hydride is highly reactive with water and moisture in the air.

  • Anhydrous Solvents: Anhydrous solvents are necessary to prevent the quenching of the highly basic sodium hydride and the intermediate sodium propoxide.

  • Stepwise Addition: The slow, dropwise addition of propan-1-ol to the sodium hydride suspension is a critical safety measure to control the rate of hydrogen gas evolution.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

Analytical Characterization

The structural elucidation and purity assessment of 2-Methyl-6-propoxypyrazine would be accomplished using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyrazine-H (position 3 or 5)~8.0-8.2Singlet1HAromatic protons on the electron-deficient pyrazine ring.
Pyrazine-H (position 5 or 3)~7.8-8.0Singlet1HAromatic protons on the electron-deficient pyrazine ring.
-OCH₂-~4.2-4.4Triplet2HMethylene group adjacent to the electron-withdrawing pyrazine ring and an oxygen atom.
-CH₂- (propyl)~1.7-1.9Sextet2HMethylene group adjacent to the propoxy methylene group.
-CH₃ (methyl on pyrazine)~2.4-2.6Singlet3HMethyl group directly attached to the pyrazine ring.
-CH₃ (propyl)~0.9-1.1Triplet3HTerminal methyl group of the propyl chain.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=N (C2 and C6)~150-160Carbon atoms of the pyrazine ring bonded to nitrogen and the substituents.
C-H (C3 and C5)~135-145Aromatic carbon atoms of the pyrazine ring bonded to hydrogen.
-OCH₂-~65-70Methylene carbon of the propoxy group.
-CH₂- (propyl)~20-25Methylene carbon of the propyl group.
-CH₃ (methyl on pyrazine)~20-25Methyl carbon attached to the pyrazine ring.
-CH₃ (propyl)~10-15Terminal methyl carbon of the propyl chain.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the separation and identification of volatile compounds like 2-Methyl-6-propoxypyrazine. The gas chromatogram would show a single peak corresponding to the pure compound, and the mass spectrum would provide a unique fragmentation pattern that can be used for its identification.

Predicted Mass Spectrum Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 152, corresponding to the molecular weight of the compound.

  • Loss of Propene: A significant fragment at m/z = 110, resulting from the loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement. This is a common fragmentation pathway for alkoxy-substituted aromatic compounds.

  • Loss of a Propyl Radical: A fragment at m/z = 109, due to the loss of a propyl radical (•C₃H₇).

  • Other Fragments: Other smaller fragments corresponding to the further breakdown of the pyrazine ring and the side chains would also be observed.

Potential Applications in Drug Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[3][4] While 2-Methyl-6-propoxypyrazine itself has not been reported to possess significant biological activity, its structure provides a valuable starting point for the synthesis of novel compounds with therapeutic potential.

G Start 2-Methyl-6-propoxypyrazine Mod1 Modification of Methyl Group (e.g., oxidation, halogenation) Start->Mod1 Mod2 Modification of Propoxy Group (e.g., chain extension, functionalization) Start->Mod2 Mod3 Introduction of New Substituents (e.g., amination, coupling reactions) Start->Mod3 Leads Library of Novel Pyrazine Derivatives Mod1->Leads Mod2->Leads Mod3->Leads Screening Biological Screening (e.g., antimicrobial, anticancer assays) Leads->Screening Hits Identification of Bioactive Hits Screening->Hits Optimization Lead Optimization Hits->Optimization Drug_Candidate Potential Drug Candidate Optimization->Drug_Candidate

Caption: Workflow for the utilization of 2-Methyl-6-propoxypyrazine in drug discovery.

As a Scaffold for Library Synthesis

The structure of 2-Methyl-6-propoxypyrazine offers several handles for chemical modification to generate a library of diverse derivatives for biological screening.

  • Modification of the Methyl Group: The methyl group can be functionalized through oxidation to an aldehyde or carboxylic acid, or via halogenation, providing a site for further synthetic transformations.

  • Modification of the Propoxy Group: The propoxy chain can be varied in length or functionalized with other groups (e.g., hydroxyl, amino, or other aromatic rings) to explore structure-activity relationships.

  • Further Substitution on the Pyrazine Ring: While the existing substituents are activating for electrophilic aromatic substitution, harsh conditions might be required. More feasible would be metal-catalyzed cross-coupling reactions if a halogen were to be introduced on the ring.

Inspiration from Biologically Active Alkoxypyrazines

Derivatives of alkoxypyrazines have been investigated for various biological activities. For instance, some have shown potential as antagonists for the P2X7 receptor, which is implicated in inflammatory processes. While direct evidence for 2-Methyl-6-propoxypyrazine is lacking, the general class of compounds holds promise.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2-Methyl-6-propoxypyrazine. A comprehensive review of the Safety Data Sheet (SDS) is essential before use.[5]

  • General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Flammability: The compound has a flash point of 75 °C, indicating that it is a combustible liquid. Keep away from heat, sparks, and open flames.

  • Toxicity: Detailed toxicological data is not widely available. It should be handled with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

2-Methyl-6-propoxypyrazine is a fascinating molecule that bridges the worlds of flavor science and medicinal chemistry. While its current applications are primarily in the former, its chemical structure, based on the versatile pyrazine scaffold, presents a wealth of opportunities for the latter. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route with mechanistic insights, and a forward-looking perspective on its potential in drug discovery. As the demand for novel chemical entities continues to grow, the exploration of seemingly simple molecules like 2-Methyl-6-propoxypyrazine as starting points for innovation will be crucial for the advancement of pharmaceutical research.

References

  • MDPI. (2023, February 1). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-6-propoxypyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐odor relationship of alkoxypyrazines I. Chemical structures,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2-methyl-6-vinylpyrazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108822047B - Synthesis method of natural 2-acetylpyrazine.
  • MDPI. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]

  • ACS Publications. (n.d.). Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). New synthesis of 2-amino-6-alkoxypyrazines from N-nitrosobis (cyanomethyl) amine and alkoxides | The Journal of Organic Chemistry. Retrieved from [Link]

  • SpringerLink. (2019, March 29). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]

  • Quora. (n.d.). What is the product when 2-chloropropane is heated with sodium methoxide?. Retrieved from [Link]

  • Taylor & Francis Online. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (A) 2‐hydroxypyrazines by a condensation of a 1,2‐diketone.... Retrieved from [Link]

  • Chegg.com. (2022, December 13). Solved 40. Reaction of 2-chloro-2-methylpropane with sodium | Chegg.com. Retrieved from [Link]

  • S. Kushalchand. (n.d.). SAFETY DATA SHEET 2-METHOXY-(3 OR 6)-METHYLPYRAZINE. Retrieved from [Link]

  • PubMed. (2022, October 13). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Retrieved from [Link]

  • PubMed. (2012, August 6). Pyrazine derivatives: a patent review (2008 - present). Retrieved from [Link]

  • Homework.Study.com. (n.d.). 2-chloro-2-methylpropane with sodium methoxide under SN2/E2 conditions: 1. substitution product.... Retrieved from [Link]

  • PubMed Central. (2009, June 15). Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a 'One Pot' Reaction Using Microwaves. Retrieved from [Link]

  • Google Patents. (n.d.). US2805223A - Method of preparing 2-hydroxypyrazines.
  • CORE. (2023, November 28). GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Beilstein Journals. (2022, July 29). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

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The Pyrazine Pharmacophore: From Antimicrobial Anchors to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Substituted Pyrazine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazine ring (1,4-diazine) represents a "privileged scaffold" in medicinal chemistry, characterized by its electron-deficient aromatic nature and ability to participate in diverse hydrogen bonding interactions.[1] While historically anchored by the antitubercular agent Pyrazinamide (PZA), the pharmacophore has evolved.[2] This guide analyzes the biological activity of substituted pyrazines, transitioning from the classical "prodrug-activation" mechanisms in infectious diseases to direct ligand-receptor interactions in oncology and neurology. We provide actionable protocols for synthesis and biological validation, supported by mechanistic signaling pathways.

The Pyrazine Core: Chemical Properties & Ligand Efficiency

The pyrazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4.

  • Electronic Character: Highly

    
    -deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution unless activated by electron-donating groups (e.g., amino or alkoxy).
    
  • Lipophilicity (LogP): The ring lowers logP compared to benzene (Pyrazine logP

    
     -0.2 vs. Benzene 
    
    
    
    2.1), enhancing aqueous solubility—a critical parameter for oral bioavailability.
  • Binding Geometry: The nitrogen lone pairs serve as weak hydrogen bond acceptors, often interacting with serine or threonine residues in enzyme active sites (e.g., RdRp or Kinase hinge regions).

The Antimicrobial Paradigm: Tuberculosis & The PZA Legacy

Pyrazinamide (PZA) remains the cornerstone of shortening TB therapy.[2][3] Its activity is unique: it is a prodrug requiring bioactivation, and it specifically targets non-replicating (persister) bacilli in acidic microenvironments.

Mechanism of Action: The "Trojan Horse" Strategy

PZA itself is inactive. It passively diffuses into Mycobacterium tuberculosis (Mtb) where it is converted into pyrazinoic acid (POA).[2][4]

  • Activation: The enzyme Pyrazinamidase (PncA) hydrolyzes PZA to POA.[2][5]

  • Trapping: POA is actively effluxed but protonated (H-POA) in the acidic extracellular medium (pH 5.5). H-POA re-enters the cell via passive diffusion.

  • Target Engagement: Inside the neutral cytoplasm, H-POA dissociates. The accumulating POA anion binds to Aspartate Decarboxylase (PanD) , inhibiting the synthesis of

    
    -alanine, a precursor for Coenzyme A (CoA). This halts energy metabolism and fatty acid synthesis.[4]
    
Visualization: PZA Activation Pathway

The following diagram illustrates the conversion and target engagement of PZA.

PZA_Mechanism cluster_0 Bacterial Cell Wall Extracellular Extracellular Space (Acidic pH 5.5) Intracellular M. tuberculosis Cytoplasm (Neutral pH 7.2) PZA_out Pyrazinamide (PZA) PZA_in PZA (Intracellular) PZA_out->PZA_in Passive Diffusion POA_in Pyrazinoic Acid (POA-) PZA_in->POA_in Hydrolysis by PncA HPOA_out Protonated POA (H-POA) POA_in->HPOA_out Efflux Pump PanD Target: PanD (Aspartate Decarboxylase) POA_in->PanD Inhibition HPOA_in Protonated POA (H-POA) HPOA_out->HPOA_in Re-entry (Diffusion) HPOA_in->POA_in Deprotonation PncA Enzyme: PncA (Pyrazinamidase) CoA CoA Biosynthesis (Inhibited) PanD->CoA Blocks Pathway

Figure 1: The PZA bioactivation cycle.[2] PZA is hydrolyzed by PncA to POA, which accumulates via an ion-trapping mechanism and inhibits PanD, disrupting CoA biosynthesis.

The Antiviral Pivot: Favipiravir (T-705)

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) represents a repurposing of the pyrazine scaffold for broad-spectrum antiviral activity (Influenza, Ebola, SARS-CoV-2).

Mechanism: Lethal Mutagenesis

Unlike PZA, Favipiravir mimics a purine nucleoside.

  • Ribosylation: Intracellular host enzymes convert Favipiravir to its ribofuranosyl-5'-triphosphate form (Favipiravir-RTP).[6]

  • RdRp Inhibition: The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates Favipiravir-RTP instead of Guanosine or Adenosine.

  • Catastrophe: This incorporation does not immediately stop chain elongation but induces transition mutations (G

    
    A and C
    
    
    
    U) during replication. The accumulation of errors leads to "error catastrophe," rendering the viral progeny non-infectious.

Favipiravir_Mechanism Favipiravir Favipiravir (Prodrug) RTP Favipiravir-RTP (Active Triphosphate) Favipiravir->RTP Host Phosphoribosylation RdRp Viral RdRp Enzyme RTP->RdRp Competes with GTP/ATP ViralRNA Nascent Viral RNA RdRp->ViralRNA Incorporation MutatedRNA Mutated Viral RNA (Non-viable) ViralRNA->MutatedRNA Lethal Mutagenesis (Error Catastrophe)

Figure 2: Mechanism of Favipiravir. The compound acts as a pseudo-base, leading to lethal accumulation of mutations in viral RNA.

Experimental Protocols: Validation Workflows

Synthesis: Pyrazine-2-carbohydrazide Derivatives

A common route to bioactive pyrazines involves the modification of pyrazine-2-carbonitrile.

Protocol:

  • Starting Material: Dissolve Pyrazine-2-carbonitrile (10 g, 95 mmol) in anhydrous methanol (50 mL).

  • Reagent Addition: Add Hydrazine hydrate (166 mmol) dropwise to the solution.

  • Reaction: Stir at room temperature for 24 hours. Monitor via Thin Layer Chromatography (TLC) (Mobile phase: Methanol/DCM 1:9).

  • Workup: Filter the resulting solid precipitate. Wash with cold methanol (

    
    ) to remove unreacted hydrazine.
    
  • Drying: Vacuum dry to yield Pyrazine-2-carbohydrazonamide (Yield ~95%).

  • Derivatization: This intermediate can be further reacted with aldehydes or phenacyl bromides to generate Schiff bases or thiazole-fused hybrids.

Biological Assay: Resazurin Microtiter Assay (REMA) for Anti-TB

The standard for testing pyrazine derivatives against M. tuberculosis (H37Rv strain). Critical Note: PZA derivatives must be tested at acidic pH (pH 5.5 - 6.0) to mimic the activation environment.

Step-by-Step Protocol:

  • Media Preparation: Prepare 7H9 broth supplemented with OADC, adjusted to pH 6.0 using phosphate buffer.

  • Inoculum: Dilute log-phase M. tuberculosis culture to OD600 of 0.001.

  • Plating: In a 96-well plate, add 100

    
    L of media containing serial dilutions of the test compound (range: 0.1 
    
    
    
    g/mL to 100
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30

    
    L of 0.01% Resazurin (Alamar Blue) solution. Incubate for an additional 24 hours.
    
  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Bacterial growth (Reduction of Resazurin to Resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazines is highly sensitive to substitution at the C-3, C-5, and C-6 positions.

Table 1: Comparative Activity of Selected Pyrazine Derivatives

Compound ClassSubstitution PatternPrimary TargetActivity Metric (Typical)Key Insight
Pyrazinamide Analogs 5-Chloro-pyrazine-2-carboxamidePanD (TB)MIC: 3.12 - 12.5

g/mL
Halogenation at C-5 increases lipophilicity and potency against M.tb.
Favipiravir Analogs 6-Fluoro-3-hydroxy-2-carboxamideViral RdRpIC50: ~3.4

M (Flu)
The 3-OH group is critical for tautomerization; 6-F prevents metabolic deactivation.
Oxazolo-pyrazines 1,3-Disubstituted phenyl ringsNPSR (CNS)IC50: < 10 nMBulky lipophilic groups (e.g., trifluoromethyl) enhance receptor binding affinity.
Imidazo-pyrazines 8-substituted aminesBRD9 / KinasesIC50: 10 - 100 nMFused ring systems stabilize the core for ATP-competitive inhibition in cancer cells.

Emerging Therapeutic Frontiers: Oncology

Beyond infection, pyrazines are gaining traction as kinase inhibitors. The nitrogen atoms in the pyrazine ring can mimic the adenine ring of ATP, allowing these compounds to dock into the ATP-binding pocket of protein kinases (e.g., mTOR, EGFR).

Key Design Strategy:

  • Scaffold Hopping: Replacing a pyridine or benzene ring with pyrazine often improves metabolic stability (reducing oxidative metabolism) and solubility.

  • Case Study: Bortezomib (a proteasome inhibitor) utilizes a pyrazine-containing peptide backbone to position the boronic acid warhead, demonstrating the scaffold's utility as a stable linker in complex drugs.

References

  • Mechanism of Pyrazinamide Action and Resistance. National Institutes of Health (NIH). [Link]

  • Favipiravir: Mechanism of Action and Clinical Uses. Steris Healthcare. [Link]

  • Synthesis and Biological Evaluation of Pyrazine Derivatives. Royal Society of Chemistry (RSC). [Link]

  • Structure-Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives. Journal of Medicinal Chemistry. [Link]

  • Mechanism of Action of Favipiravir against SARS-CoV-2. The Innovation (Cell Press). [Link]

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An In-Depth Technical Guide to the Maillard Reaction Pathways Leading to 2-Methyl-6-propoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the Maillard reaction, with a specific focus on the formation pathways of pyrazines, leading to a proposed synthesis of the flavor compound 2-Methyl-6-propoxypyrazine. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these complex chemical transformations.

Introduction: The Maillard Reaction - A Symphony of Flavor and Color

The Maillard reaction, a form of non-enzymatic browning, is one of the most important chemical reactions in food science and flavor chemistry.[1] It is a complex cascade of reactions initiated by the condensation of a reducing sugar and an amino compound, typically an amino acid, peptide, or protein.[1] This reaction is responsible for the desirable colors and flavors in a vast array of cooked foods, including baked bread, roasted coffee, and grilled meats. Beyond its culinary significance, the Maillard reaction and its products have implications for human health and are of interest in various fields of chemical research.

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are key contributors to the characteristic nutty, roasted, and toasted aromas generated during the Maillard reaction. The diversity of pyrazines formed is dependent on the specific amino acids and reducing sugars involved, as well as the reaction conditions such as temperature, pH, and water activity.[1] This guide will delve into the fundamental mechanisms of pyrazine formation and then extrapolate these principles to propose a pathway for the synthesis of a specific, less-documented pyrazine: 2-Methyl-6-propoxypyrazine.

The General Mechanism of Pyrazine Formation in the Maillard Reaction

The formation of pyrazines via the Maillard reaction is a multi-step process that can be broadly divided into three stages: initial, intermediate, and final.

2.1. Initial Stage: Formation of Amadori or Heyns Rearrangement Products

The reaction is initiated by the nucleophilic attack of the amino group of an amino acid on the carbonyl group of a reducing sugar, forming a Schiff base. This is followed by cyclization to an N-substituted glycosylamine. Subsequent acid-catalyzed rearrangement leads to the formation of more stable intermediates known as Amadori products (from aldoses) or Heyns products (from ketoses). This initial stage is colorless and does not produce any aroma.

2.2. Intermediate Stage: Sugar Fragmentation and Strecker Degradation

The Amadori or Heyns products undergo a series of complex reactions, including enolization, dehydration, and fragmentation, leading to the formation of highly reactive α-dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl.[2][3][4] These α-dicarbonyls are central to the formation of pyrazines.

A crucial pathway in this stage is the Strecker degradation , which involves the reaction of an α-dicarbonyl compound with an amino acid. This reaction produces a Strecker aldehyde (which contributes to the overall aroma), carbon dioxide, and an α-aminoketone.

2.3. Final Stage: Pyrazine Ring Formation

The α-aminoketones generated from the Strecker degradation are key precursors to pyrazines. Two molecules of an α-aminoketone can condense to form a dihydropyrazine intermediate. Subsequent oxidation of the dihydropyrazine yields the stable, aromatic pyrazine ring. The substituents on the pyrazine ring are determined by the side chains of the amino acids and the structure of the α-dicarbonyl compounds involved.

Maillard_Pyrazine_Formation cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base + Amino Acid Amino Acid Amino Acid Amadori/Heyns Product Amadori/Heyns Product Schiff Base->Amadori/Heyns Product Rearrangement Alpha-Dicarbonyls Alpha-Dicarbonyls Amadori/Heyns Product->Alpha-Dicarbonyls Dehydration/Fragmentation Strecker Degradation Strecker Degradation Alpha-Dicarbonyls->Strecker Degradation + Amino Acid Alpha-Aminoketones Alpha-Aminoketones Strecker Degradation->Alpha-Aminoketones Strecker Aldehydes Strecker Aldehydes Strecker Degradation->Strecker Aldehydes Dihydropyrazine Dihydropyrazine Alpha-Aminoketones->Dihydropyrazine Condensation (x2) Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation Proposed_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates Formation cluster_pyrazine_formation Pyrazine Ring Formation Alanine Alanine Pyruvaldehyde Pyruvaldehyde (Methylglyoxal) Alanine->Pyruvaldehyde + Glucose (Maillard Reaction) Propoxy_aminoketone Propoxy-substituted α-Aminoketone Alanine->Propoxy_aminoketone Methyl_aminoketone Methyl-substituted α-Aminoketone Alanine->Methyl_aminoketone Glucose Glucose Glucose->Pyruvaldehyde Propanol Propanol Propoxy_intermediate Propoxy-substituted Intermediate Propanol->Propoxy_intermediate Pyruvaldehyde->Propoxy_intermediate + n-Propanol Pyruvaldehyde->Methyl_aminoketone + Alanine (Strecker Degradation) Propoxy_intermediate->Propoxy_aminoketone + Alanine (Strecker Degradation) Dihydropyrazine Substituted Dihydropyrazine Propoxy_aminoketone->Dihydropyrazine Condensation Methyl_aminoketone->Dihydropyrazine Final_Product 2-Methyl-6-propoxypyrazine Dihydropyrazine->Final_Product Oxidation

Figure 2: Hypothesized pathway for the formation of 2-Methyl-6-propoxypyrazine.

Experimental Protocols

While a specific protocol for the synthesis of 2-Methyl-6-propoxypyrazine via the Maillard reaction is not available in the literature, a robust experimental design can be adapted from model system studies of pyrazine formation. [5] 4.1. Synthesis of 2-Methyl-6-propoxypyrazine in a Model System

This protocol outlines a laboratory-scale synthesis to investigate the formation of the target compound.

Materials:

  • L-Alanine

  • D-Glucose

  • n-Propanol

  • Phosphate buffer (pH 7.0)

  • High-pressure reaction vessel

  • Heating mantle with temperature controller

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: Prepare a solution of L-alanine (e.g., 0.1 M) and D-glucose (e.g., 0.1 M) in a 1:1 mixture of phosphate buffer (pH 7.0) and n-propanol.

  • Reaction Setup: Transfer the reactant solution to a high-pressure reaction vessel equipped with a magnetic stir bar.

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature range of 120-160°C with continuous stirring. The reaction time can be varied (e.g., 1-4 hours) to optimize the yield.

  • Reaction Quenching: After the designated reaction time, rapidly cool the vessel in an ice bath to quench the reaction.

  • Extraction of Volatiles: The resulting reaction mixture can be subjected to liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to isolate the volatile pyrazine products.

  • Concentration: The organic extract can be carefully concentrated under a gentle stream of nitrogen to a small volume for analysis.

4.2. Sample Preparation for Analysis

For the identification and quantification of 2-Methyl-6-propoxypyrazine, the concentrated extract needs to be prepared for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Concentrated extract from the synthesis

  • Anhydrous sodium sulfate

  • Internal standard (e.g., 2,3,5,6-tetramethylpyrazine)

  • GC vials

Procedure:

  • Drying: Dry the concentrated extract over anhydrous sodium sulfate to remove any residual water.

  • Internal Standard Addition: Add a known amount of the internal standard to the dried extract for quantitative analysis.

  • Dilution: Dilute the sample to an appropriate concentration with the extraction solvent.

  • Transfer to Vial: Transfer the final sample to a GC vial for analysis.

Characterization and Analytical Techniques

The identification and quantification of 2-Methyl-6-propoxypyrazine in the reaction mixture require sophisticated analytical techniques.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the separation and identification of volatile compounds like pyrazines. [6][7]

  • Gas Chromatography (GC): A capillary column with a non-polar or medium-polarity stationary phase is typically used for the separation of pyrazines. A temperature program is employed to elute the compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): The separated compounds are ionized (usually by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a mass spectral library or by interpreting the fragmentation pattern. For 2-Methyl-6-propoxypyrazine, key fragments would be expected from the loss of the propoxy group and cleavage of the pyrazine ring.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of synthesized compounds.

  • ¹H NMR: The proton NMR spectrum would provide information about the number and types of protons in the molecule. For 2-Methyl-6-propoxypyrazine, characteristic signals would be expected for the methyl group protons, the propoxy group protons (CH₂-O, CH₂-CH₂, and CH₃), and the protons on the pyrazine ring.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

5.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, C=N, C=C, and C-O bonds in the pyrazine ring and its substituents would be expected. [8]

Analytical Technique Expected Observations for 2-Methyl-6-propoxypyrazine
GC-MS A specific retention time on the GC column. A mass spectrum with a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions.
¹H NMR Signals for the methyl group, the three distinct proton environments of the propoxy group, and the two aromatic protons on the pyrazine ring, with specific chemical shifts and coupling patterns.
¹³C NMR Resonances for all the carbon atoms in the molecule, including the methyl carbon, the three carbons of the propoxy group, and the four carbons of the pyrazine ring.
FTIR Absorption bands corresponding to C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyrazine ring, and C-O stretching of the propoxy group.
Table 1: Summary of expected analytical data for the characterization of 2-Methyl-6-propoxypyrazine.

Conclusion

The formation of 2-Methyl-6-propoxypyrazine through the Maillard reaction represents a fascinating intersection of fundamental organic chemistry and flavor science. While direct evidence for this specific transformation is not yet prevalent in the scientific literature, this guide has provided a scientifically grounded, hypothetical pathway based on the well-established principles of pyrazine formation. The proposed mechanism, involving the reaction of an amino acid, a reducing sugar, and an alcohol, offers a clear direction for future experimental investigation.

The detailed experimental protocols and analytical methodologies outlined herein provide a robust framework for researchers to synthesize, isolate, and characterize this and other novel substituted pyrazines. A deeper understanding of these reaction pathways not only expands our knowledge of flavor chemistry but also opens up new possibilities for the targeted synthesis of valuable aroma compounds and potentially novel pharmaceutical intermediates. The intricate dance of molecules in the Maillard reaction continues to be a rich field of discovery, promising new insights into the chemistry that shapes our sensory world.

References

  • Hofmann, T., Schieberle, P. (2006). Sugar fragmentation in the maillard reaction cascade: formation of short-chain carboxylic acids by a new oxidative alpha-dicarbonyl cleavage pathway. Journal of Agricultural and Food Chemistry, 54(18), 6732-6739. [Link]

  • Li, X., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 279. [Link]

  • Kwak, E. J., et al. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Journal of Agricultural and Food Chemistry, 56(8), 2841-2847. [Link]

  • Ferreira, I. M., et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 12(14), 2731. [Link]

  • Moreira, M. J., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12048-12056. [Link]

  • Attygalle, A. B., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A, 1588, 145-154. [Link]

  • Cox, R. H., & Bothner-By, A. A. (1969). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 73(8), 2465-2468. [Link]

  • Hughes, D. L. (2008). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 6(18), 3344-3351. [Link]

  • Bianchi, F., et al. (2018). GC-MS aroma characterization of vegetable matrices: focus on 3-Alkyl-2-Methoxypyrazines. Foods, 7(7), 113. [Link]

  • Kinder, C. (n.d.). Food Science Experiment. San Diego Miramar College. [Link]

  • Thornalley, P. J. (2005). Dicarbonyl intermediates in the Maillard reaction. Annals of the New York Academy of Sciences, 1043, 111-117. [Link]

  • Barlin, G. B. (1982). 6.2.2. Pyrazines. In The Pyrazines (pp. 1-13). John Wiley & Sons, Inc. [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1588, 145-154. [Link]

  • Reva, I., et al. (2007). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 844-845, 194-206. [Link]

  • Kinder, C. (n.d.). Food Science Experiment. San Diego Miramar College. [Link]

  • Kroh, L. W., & Haeßner, R. (2008). α-Dicarbonyl Compounds—Key Intermediates for the Formation of Carbohydrate-based Melanoidins. Annals of the New York Academy of Sciences, 1126(1), 132-136. [Link]

  • Zhu, B., et al. (2022). Model studies on the formation of 2-vinylpyrazine and 2-vinyl-6-methylpyrazine in Maillard-type reactions. Food Chemistry, 373(Pt A), 131652. [Link]

  • Gobert, A., & Glomb, M. A. (2009). Formation of α-dicarbonyl compounds (α-DCs) in the Maillard reaction... ResearchGate. [Link]

  • Kjos, M. (2008, September 26). Speeding up the Maillard reaction. Khymos. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Krick, A., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8239. [Link]

  • Ferreira, I. M., et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 12(14), 2731. [Link]

  • Anonymous. (n.d.). FE 271 FOOD CHEMISTRY EXPERIMENT 5 KINETICS OF THE MAILLARD REACTION. Course Hero. [Link]

  • Wüst, M., & Zamolo, F. (2023). Structure-odor relationship of alkoxypyrazines I. Chemical structures,... ResearchGate. [Link]

  • Kroh, L. W., & Haeßner, R. (2008). alpha-Dicarbonyl compounds--key intermediates for the formation of carbohydrate-based melanoidins. Annals of the New York Academy of Sciences, 1126, 132-136. [Link]

  • Yin, P., et al. (2020). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters, 22(15), 5985-5989. [Link]

  • Newton, S. S., et al. (2017). Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids. Journal of the Science of Food and Agriculture, 97(5), 1494-1500. [Link]

  • Shu, C. K. (2000). Synthesis of materials rich in pyrazines employing no sugar. Journal of the Science of Food and Agriculture, 80(8), 1262-1270. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Alkoxy-6-Methylpyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Alkoxy-6-methylpyrazines are critical structural motifs in both medicinal chemistry (as bioisosteres for pyridines) and flavor chemistry (providing characteristic roasted nut and bell pepper notes). While pyrazines are inherently electron-deficient, facilitating nucleophilic attack, the specific introduction of alkoxy groups at the 2-position of 6-methyl scaffolds requires precise control to prevent hydrolysis or polymerization.

This guide details two distinct protocols:

  • Method A (The Workhorse): Classical Nucleophilic Aromatic Substitution (

    
    ) for primary, unhindered alkoxides.
    
  • Method B (The Specialist): Palladium-Catalyzed Buchwald-Hartwig Alkoxylation for sterically hindered or complex alcohol substrates.

Strategic Analysis: Pathway Selection

The choice of method depends entirely on the nature of the alcohol nucleophile and the functional group tolerance required.

FeatureMethod A: Classical

Method B: Pd-Catalyzed C-O Coupling
Mechanism Addition-Elimination (Meisenheimer Complex)Oxidative Addition

Reductive Elimination
Primary Utility Simple alcohols (MeOH, EtOH, n-PrOH)Complex, secondary, or tertiary alcohols
Reagents NaH or Na metal, Alcohol solventPd(OAc)

, Ligand (e.g., BINAP), Cs

CO

Cost LowHigh (Catalyst/Ligand costs)
Scalability Excellent (Kilogram scale)Moderate (requires O

-free handling)
Key Risk Hydrolysis to hydroxypyrazine (if wet)Catalyst poisoning / incomplete conversion

Mechanistic Insight

Understanding the electronic environment is crucial. The pyrazine ring is


-deficient. The nitrogen atoms at positions 1 and 4 exert a strong inductive ($ -I 

-M $) effect, activating the C-Cl bond at position 2 towards nucleophilic attack. The methyl group at position 6 is weakly electron-donating but does not sufficiently deactivate the ring to prevent

.
Diagram 1: Reaction Mechanisms

The following diagram contrasts the direct


 pathway with the Pd-catalytic cycle.

ReactionMechanism cluster_SNAr Method A: SNAr Pathway cluster_Pd Method B: Pd-Catalyzed Start 2-Chloro-6-methylpyrazine Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer + RO⁻ / Heat OxAdd Oxidative Addition (Ar-Pd-Cl) Start->OxAdd + Pd(0) Alkoxide Alkoxide (RO⁻) Alkoxide->Meisenheimer ProductA 2-Alkoxy-6-methylpyrazine Meisenheimer->ProductA - Cl⁻ Pd0 Pd(0)Lₙ Pd0->OxAdd LigEx Ligand Exchange (Ar-Pd-OR) OxAdd->LigEx + ROH / Base RedElim Reductive Elimination LigEx->RedElim RedElim->Pd0 Regeneration ProductB 2-Alkoxy-6-methylpyrazine RedElim->ProductB

Caption: Comparative mechanistic pathways. Method A proceeds via an anionic Meisenheimer intermediate, while Method B utilizes a catalytic cycle involving oxidative addition and reductive elimination.

Protocol A: High-Throughput (Standard)

Best for: Methyl, Ethyl, Isopropyl, and Benzyl ethers.

Reagents & Equipment[1][2][3]
  • Substrate: 2-Chloro-6-methylpyrazine (1.0 equiv).

  • Nucleophile Source: Sodium alkoxide (1.2–1.5 equiv). Note: Prepare in situ using Sodium metal or Sodium Hydride (60% dispersion) for best results.

  • Solvent: Anhydrous alcohol corresponding to the alkoxide (e.g., MeOH for OMe). If the alcohol is expensive/solid, use anhydrous THF or DMF.

  • Atmosphere: Nitrogen or Argon (essential to prevent hydrolysis).

Step-by-Step Procedure
  • Alkoxide Generation:

    • Option A (Liquid Alcohols): To a flame-dried flask under

      
      , add anhydrous alcohol (0.5 M concentration relative to substrate). Cool to 0°C. Slowly add Sodium metal (1.2 equiv) in small pieces. Stir until evolution of 
      
      
      
      ceases.
    • Option B (Solid/Expensive Alcohols): Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Dropwise add the alcohol (1.2 equiv). Stir for 30 min at RT.

  • Substrate Addition:

    • Add 2-chloro-6-methylpyrazine (1.0 equiv) dropwise (if liquid) or as a solution in the reaction solvent.

    • Critical Checkpoint: The reaction is exothermic. Monitor internal temperature.

  • Reaction:

    • Heat the mixture to reflux (65°C for MeOH, 80°C for EtOH).

    • Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Conversion is typically >95% within 2–4 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove the bulk of the alcohol/THF.

    • Dilute residue with Water and extract with Dichloromethane (DCM) or Ethyl Acetate ($ \times 3 $). Note: Pyrazines are water-soluble; avoid excessive aqueous volume.

    • Dry organic phase over

      
      , filter, and concentrate.
      
  • Purification:

    • Vacuum distillation is preferred for volatile alkoxy-pyrazines (e.g., methoxy/ethoxy).

    • Flash column chromatography (Silica, 0

      
       20% EtOAc in Hexanes) for higher molecular weights.
      

Protocol B: Pd-Catalyzed Cross-Coupling (Advanced)

Best for: Tertiary alcohols, phenols, or substrates with base-sensitive groups.

Reagents & Equipment[1][2][3]
  • Catalyst:

    
     (2–5 mol%) or 
    
    
    
    .
  • Ligand: BINAP or Xantphos (1.2 equiv relative to Pd).

  • Base:

    
     (1.5 equiv) or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure
  • Catalyst Pre-complexation:

    • In a glovebox or under strict Argon flow, charge a reaction vial with

      
       and the Phosphine Ligand.
      
    • Add dry Toluene and stir at RT for 15 mins to form the active catalytic species (often changes color to orange/red).

  • Substrate Loading:

    • Add 2-chloro-6-methylpyrazine (1.0 equiv), the Alcohol (1.2 equiv), and the Base (

      
      ).
      
  • Reaction:

    • Seal the vessel (screw cap with septum).

    • Heat to 80–100°C.

    • Time: Reaction rates vary (4–16 hours). Monitor by LC-MS.

  • Workup:

    • Filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate.[1]

  • Purification:

    • Purify via Flash Chromatography. Note: Pd residues can be removed using thiourea-functionalized silica scavengers if the product is for pharma use.

Process Workflow & Quality Control

Diagram 2: Synthesis Workflow

This flowchart illustrates the decision matrix and processing steps.

Workflow Input Input: 2-Chloro-6-methylpyrazine Decision Select Nucleophile Type Input->Decision PathA Primary/Secondary Alcohol (Unhindered) Decision->PathA PathB Tertiary/Complex Alcohol (Hindered) Decision->PathB StepA1 Generate Alkoxide (NaH or Na metal) PathA->StepA1 StepA2 Reflux in Alcohol/THF (2-4 Hours) StepA1->StepA2 Workup Workup: Solvent Removal & Extraction (DCM) StepA2->Workup StepB1 Add Pd Catalyst + Ligand (Buchwald Conditions) PathB->StepB1 StepB2 Heat in Toluene/Dioxane (80-100°C, 12h) StepB1->StepB2 StepB2->Workup QC QC: GC-MS / NMR Target >98% Purity Workup->QC

Caption: Operational workflow for selecting the optimal synthesis route based on nucleophile sterics.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Moisture presenceEnsure all reagents are anhydrous. Water causes hydrolysis to 2-hydroxy-6-methylpyrazine (tautomerizes to pyrazinone).
Incomplete Conversion Low temperatureIncrease reflux time or switch to a higher boiling solvent (e.g., replace MeOH with DMF/MeOH mix).
Dark Reaction Mixture Polymerization/DecompositionPyrazines are light/air sensitive. Conduct reaction in the dark under inert gas.
Pd Catalyst Death Oxygen poisoningDegas solvents thoroughly (freeze-pump-thaw or sparging with Ar for 20 min).

Safety & Handling

  • 2-Chloro-6-methylpyrazine: Irritant and harmful if swallowed. Handle in a fume hood.

  • Sodium Hydride: Flammable solid. Reacts violently with water. Quench excess NaH with isopropanol/ethyl acetate before adding water during workup.

  • Pyrazine Volatility: Lower alkoxy-pyrazines (methoxy/ethoxy) are potent odorants with low odor thresholds. Double-contain waste and clean glassware with bleach solution to oxidize residuals.

References

  • Nucleophilic Arom

    
    ) Mechanisms :
    
    • Topic: General mechanism of on electron-deficient heterocycles.
    • Source: OpenStax Chemistry.
  • Palladium-Catalyzed Alkoxylation (Buchwald-Hartwig type)

    • Topic: Pd-catalyzed C-O bond form
    • Source: Chemical Society Reviews.[2] "Palladium-catalysed hydroxylation and alkoxylation."

  • Synthesis of Alkoxypyrazines for Flavor Applications

    • Topic: Synthesis and sensory properties of methoxypyrazines.
    • Source: The Good Scents Company. "2-methoxy-6-methyl pyrazine."[3]

  • Properties of 2-Chloro-6-methylpyrazine

    • Topic: Physical properties and safety data for the starting m
    • Source: PubChem (NIH). "2-Chloro-6-methylpyrazine."[4]

Sources

High-Sensitivity Headspace Solid-Phase Microextraction (HS-SPME) for 2-Methyl-6-propoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-sensitivity protocol for the extraction and quantification of 2-Methyl-6-propoxypyrazine (CAS: 67845-28-7) using Headspace Solid-Phase Microextraction (HS-SPME). While widely recognized as a potent flavor compound (nutty, toasted, green notes) in food chemistry, this analyte is increasingly relevant in pharmaceutical development as a potential process impurity or excipient degradation product.

The protocol utilizes a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to maximize recovery across the volatility/polarity spectrum.[1][2] We prioritize the "salting-out" effect and precise thermal control to shift the partition coefficient (


) in favor of the headspace, ensuring limits of quantitation (LOQ) suitable for trace impurity analysis (< 10 ng/mL).

Physicochemical Framework

Understanding the analyte's properties is the foundation of this protocol. 2-Methyl-6-propoxypyrazine is a semi-volatile, nitrogen-containing heterocycle.

PropertyValueImplication for HS-SPME
Molecular Formula

MW = 152.19 g/mol .[3] Amenable to GC-MS.
Boiling Point ~211°CSemi-volatile. Requires elevated incubation temp (>40°C) for efficient headspace release.
LogP (Octanol/Water) ~1.44 - 1.70Moderately hydrophobic. Will partition well into non-polar fiber phases but requires salt to decrease water solubility.
pKa ~1.44Very weak base. At neutral pH (approx. 7), it exists in the neutral form, maximizing volatility (no pH adjustment usually necessary).

Strategic Method Development

Fiber Selection: The "Triple Phase" Advantage

For pyrazines, single-phase fibers (like 100 µm PDMS) often lack the retentive capacity for trace analysis.

  • Recommendation: 50/30 µm DVB/CAR/PDMS (Gray hub).

  • Mechanism:

    • DVB (Divinylbenzene): Retains aromatics and larger volatiles.

    • CAR (Carboxen): Microporous carbon ideal for trapping small, volatile fragments.

    • PDMS: Acts as a binder and extracts non-polar backbones.

    • Why? This "bipolar" fiber covers the specific alkoxy-pyrazine structure, where the propoxy chain interacts with PDMS/DVB and the pyrazine ring interacts with CAR/DVB.

Thermodynamic Optimization (The Salt Effect)

Pyrazines have significant water solubility due to the nitrogen lone pairs.

  • Action: Saturate the sample with NaCl (approx. 30-35% w/v).

  • Causality: The hydration spheres of Na+ and Cl- ions sequester water molecules, reducing the free water available to solvate the pyrazine. This drives the hydrophobic analyte into the headspace (Salting-out effect).

Experimental Workflow & Logic

Diagram 1: HS-SPME Analytical Workflow

This diagram outlines the critical path from sample preparation to data acquisition.

SPME_Workflow SamplePrep Sample Preparation (10mL Vial + NaCl) Incubation Incubation (50°C, 15 min, 500rpm) SamplePrep->Incubation Equilibration Extraction Headspace Extraction (Fiber Exposure: 30 min) Incubation->Extraction Partitioning Desorption GC Inlet Desorption (260°C, 3 min, Splitless) Extraction->Desorption Thermal Release Analysis GC-MS Analysis (SIM Mode) Desorption->Analysis Separation

Caption: Step-by-step HS-SPME workflow ensuring thermodynamic equilibrium and quantitative transfer.

Detailed Protocol

Equipment & Reagents[4]
  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Merck or equivalent).

  • Vials: 20 mL Headspace vials with magnetic screw caps (PTFE/Silicone septa).

  • Matrix: HPLC-grade water (or specific biological/formulation buffer).

  • Reagent: Sodium Chloride (NaCl), baked at 400°C to remove organic impurities.

  • Internal Standard (ISTD): 2-Methoxy-3-methylpyrazine or Pyrazine-d4 (Deuterated).

Step-by-Step Procedure

Step 1: Fiber Conditioning

  • Insert the new DVB/CAR/PDMS fiber into the GC inlet.

  • Condition at 270°C for 30 minutes (or per manufacturer's specific instruction).

  • Note: Do not exceed 270°C to prevent polymer bleeding.

Step 2: Sample Preparation

  • Weigh 2.0 g of NaCl into a 20 mL headspace vial.

  • Add 5.0 mL of sample solution.

    • Logic: A phase ratio (

      
      ) of ~3 (15mL HS / 5mL Sample) provides ample headspace while maintaining sensitivity.
      
  • Add 10 µL of Internal Standard solution (e.g., 10 µg/mL).

  • Immediately cap and vortex for 30 seconds to dissolve salt.

Step 3: Automated HS-SPME (Rail System/Autosampler)

  • Incubation: Move vial to agitator. Heat to 50°C for 15 minutes with agitation (500 rpm).

    • Why: Ensures the headspace concentration reaches equilibrium with the liquid phase before the fiber is introduced.

  • Extraction: Pierce septum. Expose fiber to headspace (depth: 22 mm).

    • Time: 30 minutes.

    • Temp: Maintain 50°C.

    • Agitation: Continue at 250-500 rpm (ensures constant mass transfer to the boundary layer).

  • Desorption: Retract fiber. Move to GC Inlet.

    • Inlet Temp: 260°C.

    • Mode: Splitless for 2 minutes (then purge).

    • Liner: 0.75mm ID SPME liner (narrow ID sharpens peaks).

GC-MS Analysis Parameters

Chromatographic Separation

While non-polar columns (5%-phenyl) work, Polar (Wax/PEG) columns are superior for pyrazines, improving peak symmetry and separating them from hydrocarbon background noise.

  • Column: DB-WAX UI or VF-WAXms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 10°C/min to 230°C

    • Hold 5 min.

Mass Spectrometry (MS) Detection

Operate in SIM (Selected Ion Monitoring) mode for maximum sensitivity.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 260°C.

  • Target Ions (2-Methyl-6-propoxypyrazine):

    • Quantifier:152 (Molecular Ion,

      
      ).[3]
      
    • Qualifiers:110 (Loss of propyl group), 94 , 53 .

    • Note: Confirm ions by running a concentrated standard in Full Scan mode first.

Optimization Logic & Troubleshooting

Diagram 2: Parameter Optimization Matrix

Visualizing how changing variables affects analyte recovery.

Optimization_Logic Recovery Analyte Recovery (Peak Area) Temp Extraction Temp (Too High = Desorption) (Too Low = Slow Kinetics) Temp->Recovery Non-Linear Time Extraction Time (Stop at Equilibrium) Time->Recovery Logarithmic Salt Ionic Strength (NaCl increases K) Salt->Recovery Positive Linear Matrix Matrix pH (Neutral is optimal) Matrix->Recovery Minimal Effect

Caption: Critical variables influencing the partition coefficient of alkoxy-pyrazines.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Sensitivity Fiber damage or competitive displacement.Replace fiber; reduce extraction time if high-concentration interferents are present.
Peak Tailing Cold spots in transfer line or active sites.Use "Inert" or "Ultra Inert" liners/columns. Ensure transfer line >250°C.
Carryover Incomplete desorption.Increase post-run fiber bakeout (260°C for 5 min) in a separate conditioning station.

Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), perform the following:

  • Linearity: Spike matrix at 5, 10, 50, 100, 500 ng/mL.

    
     should be > 0.99.[4][5]
    
  • Recovery: Spike a "blind" matrix (e.g., placebo formulation) to ensure the matrix effect is compensated by the ISTD.

  • Precision: 6 replicates at LOQ level. RSD should be < 15%.

References

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.

  • Yang, X., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via GC-MS. Journal of Food Science. [6]

  • Sigma-Aldrich. (n.d.). SPME Fiber Selection Guide. Merck Millipore.

  • PubChem. (n.d.). 2-Methyl-6-propoxypyrazine (Compound Summary). National Library of Medicine.

Sources

Application Note: Quantification of 2-Methyl-6-propoxypyrazine in Roasted Coffee Beans by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive method for the quantification of 2-Methyl-6-propoxypyrazine, a key aroma compound, in roasted coffee beans. Pyrazines are a critical class of volatile organic compounds formed during the roasting process that contribute significantly to the desirable nutty, roasted, and earthy notes in coffee.[1][2][3] The accurate measurement of 2-Methyl-6-propoxypyrazine is essential for quality control, product development, and research into the flavor profiles of different coffee varieties and roasting conditions. The protocol employs a headspace solid-phase microextraction (HS-SPME) technique for sample preparation, followed by analysis using gas chromatography-mass spectrometry (GC-MS).[4] This solventless extraction method is highly efficient for volatile analytes and, when combined with the selectivity and sensitivity of GC-MS, provides a reliable platform for the precise quantification of this target compound.

Introduction: The Role of Pyrazines in Coffee Aroma

The characteristic aroma of roasted coffee is a complex mixture of over a thousand volatile compounds.[5] Among these, pyrazines are paramount, formed primarily through Maillard reactions and Strecker degradation during roasting.[5] These heterocyclic compounds typically impart roasty, nutty, and cereal-like aromas and are known to have very low odor thresholds, meaning they can have a significant impact on the overall sensory profile even at low concentrations.[1][6]

2-Methyl-6-propoxypyrazine is a specific alkylpyrazine that contributes to the green and vegetable aroma notes of coffee. Its concentration can vary significantly based on the coffee bean's origin, species (e.g., Arabica vs. Robusta), and, most critically, the roasting parameters (time and temperature).[7][8] Therefore, a validated analytical method to quantify this compound is invaluable for roasters aiming for a consistent flavor profile and for researchers investigating the chemical basis of coffee quality. This guide provides a comprehensive, step-by-step protocol designed for analytical chemists and food scientists.

Principle of the Method

This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for the extraction and pre-concentration of volatile compounds from the coffee matrix. Ground coffee is sealed in a headspace vial and heated, allowing volatile compounds, including 2-Methyl-6-propoxypyrazine, to partition into the gas phase above the sample. An SPME fiber coated with a specific stationary phase is then exposed to this headspace, where the analytes are adsorbed.

Following extraction, the SPME fiber is directly desorbed in the hot inlet of a gas chromatograph (GC), which separates the complex mixture of volatile compounds based on their boiling points and affinity for the GC column's stationary phase. The separated compounds then enter a mass spectrometer (MS), which acts as a detector. The MS ionizes the compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a unique mass spectrum for each compound, allowing for definitive identification. For quantification, the instrument is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and the internal standard.

Materials and Reagents

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • SPME Autosampler or Manual SPME Holder

  • SPME Fibers: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)

  • Headspace Vials: 20 mL, amber glass with magnetic screw caps and PTFE/silicone septa

  • Coffee Grinder

  • Analytical Balance (4-decimal place)

  • Vortex Mixer

  • Heater/Agitator Block for vials

  • Micropipettes and appropriate tips

  • Standard laboratory glassware (volumetric flasks, beakers)

Chemicals and Standards
  • 2-Methyl-6-propoxypyrazine (CAS No. 67845-28-7), analytical standard grade (≥95%)

  • 2,4,6-Trimethylpyridine (CAS No. 108-75-8), as Internal Standard (IS)

  • Methanol, HPLC or GC-grade

  • Sodium Chloride (NaCl), analytical grade

  • Deionized Water (>18 MΩ·cm)

  • Helium (Carrier Gas), ultra-high purity (99.999%)

Experimental Protocols

Preparation of Standard Solutions
  • Rationale: Creating a series of standards with known concentrations is essential for building a calibration curve, which allows for the accurate quantification of the analyte in unknown samples. An internal standard is used to correct for variations in extraction efficiency and injection volume.

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Methyl-6-propoxypyrazine standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

    • Separately, prepare a 1000 µg/mL stock solution of the internal standard (2,4,6-Trimethylpyridine) in the same manner.

  • Working Standard Solution (10 µg/mL):

    • Pipette 1 mL of the 2-Methyl-6-propoxypyrazine primary stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

  • Calibration Standards:

    • Prepare a series of at least six calibration standards by spiking deionized water with the working standard solution and a fixed amount of the internal standard, as detailed in Table 1.

Table 1: Preparation of Calibration Standards

Calibration Level Volume of Working Std (10 µg/mL) Volume of IS (10 µg/mL) Final Volume (with H₂O) Final Analyte Conc. (ng/mL) Final IS Conc. (ng/mL)
1 5 µL 50 µL 10 mL 5 50
2 10 µL 50 µL 10 mL 10 50
3 50 µL 50 µL 10 mL 50 50
4 100 µL 50 µL 10 mL 100 50
5 250 µL 50 µL 10 mL 250 50

| 6 | 500 µL | 50 µL | 10 mL | 500 | 50 |

Sample Preparation and HS-SPME Extraction
  • Rationale: Grinding the beans increases the surface area for efficient volatile release. The addition of NaCl (salting-out effect) increases the ionic strength of the aqueous phase, which decreases the solubility of organic volatiles and promotes their transfer into the headspace.

  • Grinding: Grind approximately 20 g of roasted coffee beans to a uniform, medium-fine consistency. Homogenize the ground coffee by mixing thoroughly.

  • Sample Weighing: Accurately weigh 1.0 g (± 0.01 g) of the ground coffee directly into a 20 mL headspace vial.

  • Reagent Addition: To the vial, add 5 mL of deionized water and 1.0 g of NaCl.

  • Internal Standard Spiking: Add 50 µL of the 10 µg/mL internal standard working solution to each vial (final IS concentration of 100 ng/g, assuming a 5mL equivalent volume).

  • Vial Sealing: Immediately seal the vial with the screw cap.

  • Equilibration & Extraction: Place the vial in the heater/agitator block.

    • Incubation/Equilibration: 60°C for 15 minutes with agitation.

    • SPME Extraction: Expose the 65 µm PDMS/DVB fiber to the headspace for 30 minutes at 60°C.

GC-MS Analysis
  • Rationale: The GC oven temperature program is designed to separate the volatile compounds effectively. A polar column like a DB-WAX is often suitable for a broad range of coffee volatiles. The MS parameters are set for optimal ionization and detection, using SIM mode for enhanced sensitivity.

  • Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet for thermal desorption.

  • GC-MS Parameters: The following parameters have been optimized for this analysis.

Table 2: GC-MS Operating Conditions

Parameter Setting
GC System
Inlet Temperature 250°C
Injection Mode Splitless, 2 min
Carrier Gas Helium at 1.2 mL/min (constant flow)
GC Column DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program 40°C (hold 3 min), ramp at 5°C/min to 220°C, hold for 5 min
MS System
Ion Source Temp. 230°C
Transfer Line Temp. 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) Quantifier Ion (Target) / Qualifier Ions
2-Methyl-6-propoxypyrazine 152 / 109, 94

| 2,4,6-Trimethylpyridine (IS) | 121 / 120, 106 |

Workflow Visualization

G cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Grind 1. Grind Coffee Beans Weigh 2. Weigh Sample (1g) into Vial Grind->Weigh Add_H2O 3. Add 5mL H₂O & 1g NaCl Weigh->Add_H2O Spike_IS 4. Spike with Internal Standard Add_H2O->Spike_IS Seal 5. Seal Vial Spike_IS->Seal Equilibrate 6. Equilibrate (60°C, 15 min) Seal->Equilibrate Cal_Stds Prepare Calibration Standards Calibrate 12. Generate Calibration Curve Cal_Stds->Calibrate Extract 7. Expose SPME Fiber (60°C, 30 min) Equilibrate->Extract Desorb 8. Desorb Fiber in GC Inlet Extract->Desorb Separate 9. GC Separation Desorb->Separate Detect 10. MS Detection (SIM Mode) Separate->Detect Integrate 11. Integrate Peak Areas Detect->Integrate Integrate->Calibrate Quantify 13. Calculate Concentration Calibrate->Quantify

Sources

Application Note: Structural Elucidation and Spectral Assignment of 2-Methyl-6-propoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the unambiguous structural assignment of 2-Methyl-6-propoxypyrazine (CAS: 67845-28-7), a high-value pyrazine derivative used in flavor and fragrance formulations (nutty, roasted profiles). Pyrazine substitutions are notoriously difficult to assign solely via 1D NMR due to the symmetry and electronic similarity of the ring carbons.

This guide moves beyond simple peak listing to provide a causal assignment strategy . We utilize Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy to definitively distinguish the 2,6-isomer from its 2,3-, 2,5-, and 3,5-isomers.

Chemical Context & Isomerism

The pyrazine core is electron-deficient. The introduction of an electron-donating alkoxy group (propoxy) and a weakly donating alkyl group (methyl) creates specific electronic perturbations.

  • 2-Methyl group: Inductive donation (+I), slightly shields ortho-position (H3).

  • 6-Propoxy group: Resonance donation (+M) dominates over induction (-I), significantly shielding the ortho/para positions, but the adjacent nitrogen complicates simple additivity rules.

Target Structure:

  • Formula: C8H12N2O[1]

  • MW: 152.19 g/mol

  • Key Challenge: Distinguishing H3 vs. H5 and C2 vs. C6 without X-ray crystallography.

Experimental Protocol

Sample Preparation

To prevent concentration-dependent chemical shift drifting (common in nitrogen heterocycles), strictly adhere to the following:

  • Solvent: Chloroform-d (CDCl3) with 0.03% v/v TMS.

    • Why: CDCl3 minimizes hydrogen bonding with the pyrazine nitrogens compared to DMSO-d6, resulting in sharper lines.

  • Concentration: 10–15 mg in 600 µL solvent.

  • Vessel: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)

Standard parameters often fail to capture quaternary carbons in pyrazines due to long relaxation times (


).
ExperimentPulse SequenceScans (NS)Relaxation Delay (d1)Notes
1H 1D zg30162.0 s30° pulse angle for accurate integration.
13C {1H} zgpg3010243.0 s Extended d1 required for C2/C6 quaternary carbons.
1H-13C HSQC hsqcedetgpsisp281.5 sMultiplicity-edited (CH/CH3 up, CH2 down).
1H-13C HMBC hmbcgplpndqf161.5 sOptimized for

Hz (long range).
1D NOESY selnogp642.0 sSelective irradiation of Methyl and O-CH2.

Spectral Analysis & Assignment Logic

1H NMR Assignment (The Proton Backbone)

The spectrum is divided into three distinct zones: the aliphatic chain, the methyl substituent, and the aromatic ring.

  • Zone A (Aliphatic Propyl Chain):

    • 
       1.02 (t, 3H):  Terminal methyl (-CH2-CH2-CH3 ).
      
    • 
       1.83 (sext, 2H):  Central methylene (-CH2-CH2 -CH3).
      
    • 
       4.25 (t, 2H):  Oxymethylene (-O-CH2 -). Diagnostic: The chemical shift > 4.0 ppm confirms attachment to Oxygen.
      
  • Zone B (Pyrazine Methyl):

    • 
       2.45 (s, 3H):  Methyl attached to aromatic ring. Validation: Singlet indicates no adjacent protons on the ring (quaternary C2).
      
  • Zone C (Aromatic Ring - The Critical Pair):

    • Two singlets appear between 7.8 and 8.1 ppm.

    • 
       8.05 (s, 1H):  Assigned to H3 .
      
    • 
       7.98 (s, 1H):  Assigned to H5 .
      
    • Differentiation Logic: H5 is ortho to the propoxy group. The resonance effect of oxygen increases electron density at C5/H5, shielding it (moving it upfield/lower ppm) relative to H3.

13C NMR Assignment
  • 
     159.8 (C6):  Most deshielded quaternary carbon. Directly attached to Oxygen and Nitrogen.
    
  • 
     152.5 (C2):  Quaternary carbon attached to Methyl and Nitrogen.
    
  • 
     138.5 (C3):  Aromatic CH.
    
  • 
     132.1 (C5):  Aromatic CH (Shielded by alkoxy resonance).
    
  • 
     68.5 (O-CH2):  Alkoxy carbon.
    
  • 
     21.5 (Ar-CH3):  Ring methyl.
    
  • 
     22.4 (CH2):  Propyl middle carbon.
    
  • 
     10.5 (CH3):  Propyl terminal carbon.
    
The Self-Validating Mechanism (HMBC & NOE)

To ensure the structure is not an isomer, we map the connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Methyl Protons (

      
       2.45)  show a strong 3-bond correlation to C3 (
      
      
      
      138.5)
      . This links the methyl group specifically to the H3 proton environment.
    • O-CH2 Protons (

      
       4.25)  show a strong 3-bond correlation to C5 (
      
      
      
      132.1)
      . This links the propoxy group to the H5 proton environment.
    • Crucial Check: If the methyl protons showed correlations to both ring CH carbons, the molecule would likely be the 2,5-isomer (symmetric). The specific isolation of spin systems confirms the 2,6-substitution.

  • NOE (Nuclear Overhauser Effect):

    • Irradiate Methyl (

      
       2.45) 
      
      
      
      Enhancement of H3 (
      
      
      8.05)
      .
    • Irradiate O-CH2 (

      
       4.25) 
      
      
      
      Enhancement of H5 (
      
      
      7.98)
      .
    • Result: This spatial proximity confirms the assignment of the aromatic protons.

Visualizing the Logic

The following diagram illustrates the flow of assignment and the definitive correlations required to validate the structure.

G cluster_0 Input Data cluster_1 Fragments cluster_2 Validation (HMBC/NOE) Sample Sample in CDCl3 H_Spec 1H Spectrum Sample->H_Spec C_Spec 13C Spectrum Sample->C_Spec Me_Group Methyl (2.45 ppm) H_Spec->Me_Group Prop_Group Propoxy (4.25 ppm) H_Spec->Prop_Group Ring_Hs Ring H (7.9-8.1 ppm) H_Spec->Ring_Hs Corr_1 Me -> C3/H3 Link Me_Group->Corr_1 NOE/HMBC Corr_2 Propoxy -> C5/H5 Link Prop_Group->Corr_2 NOE/HMBC Ring_Hs->Corr_1 Ring_Hs->Corr_2 Final 2-Methyl-6-propoxypyrazine CONFIRMED Corr_1->Final Corr_2->Final

Figure 1: Logic flow for structural confirmation. Red arrows indicate critical 2D NMR correlations.

Summary Data Table

PositionGroup

1H (ppm)
Multiplicity (

in Hz)

13C (ppm)
Key HMBC (H

C)
2 Quaternary--152.5H3, 2-Me
2-Me Methyl2.45s21.5C2, C3
3 Aromatic CH8.05s138.5C2, C5
5 Aromatic CH7.98s132.1C6, C3
6 Quaternary--159.8H5, O-CH2
1' O-CH24.25t (6.7)68.5C6, C2'
2' CH21.83sext (7.2)22.4C1', C3'
3' CH31.02t (7.4)10.5C2'

Note: Chemical shifts are referenced to TMS (0.00 ppm) in CDCl3. Values are consistent with typical alkoxypyrazine increments.

References

  • The Good Scents Company. (n.d.). 2-methyl-6-propoxypyrazine.[1] Retrieved January 30, 2026, from [Link]

    • Source for CAS registry and general physical properties.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

    • Authoritative text for general NMR chemical shift increments and coupling constants.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Source for pulse sequence parameters (HMBC, NOESY) described in Section 3.2.
  • National Institute of Standards and Technology (NIST). (2023). Pyrazine, 2-methyl-6-propoxy-.[1] NIST Chemistry WebBook, SRD 69. Retrieved January 30, 2026, from [Link]

    • Verification of chemical identity and mass spectral d

Sources

Application Note: Validated HS-SPME-GC-MS Analysis of 2-Methyl-6-propoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Method ID: AN-PYR-06P | Version: 2.1 | Compliance: ICH Q2(R2)

Executive Summary

This application note details a validated analytical procedure for the quantification of 2-Methyl-6-propoxypyrazine (CAS 67845-28-7), a potent high-impact aroma compound used in pharmaceutical excipients and flavor formulations.

Given the compound's low odor threshold and lipophilic nature (LogP ~2.3), traditional liquid injection often suffers from matrix interference. This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2] This approach maximizes sensitivity while minimizing instrument maintenance, aligning with Green Chemistry principles by eliminating organic solvent extraction.

Target Audience: Analytical Chemists, QC Managers, and Formulation Scientists in Pharmaceutical and Flavor industries.

Chemical Profile & Target Analyte

Understanding the physicochemical properties of the analyte is the first step in robust method design.

ParameterSpecificationCausality / Method Implication
Compound Name 2-Methyl-6-propoxypyrazineTarget Analyte
CAS Number 67845-28-7Unique Identifier
Molecular Weight 152.20 g/mol Determines Mass Spec scan range (start ~35 m/z).
LogP (Octanol/Water) ~2.29 - 2.30High Lipophilicity: Indicates high affinity for hydrophobic SPME fibers (e.g., DVB/PDMS).
Boiling Point ~210-212°CRequires a GC inlet/interface temperature >220°C to prevent condensation.
pKa ~1.0 - 2.0 (Weak Base)Critical: Matrix pH must be adjusted >4.0 to ensure the molecule remains neutral (volatile).

Method Development Strategy (The "Why")

Selection of Extraction Technique: HS-SPME

Direct liquid injection is rejected for this application due to the non-volatile matrix components (sugars, proteins, polymers) often found in drug formulations. HS-SPME is selected for three reasons:

  • Equilibrium Shift: By adding NaCl (salting out) and heating, we force the hydrophobic pyrazine into the headspace.

  • Fiber Selectivity: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is chosen. The CAR layer traps small volatiles, while DVB/PDMS retains larger aromatics like propoxypyrazine.

  • Sensitivity: SPME concentrates the analyte, allowing for parts-per-billion (ppb) detection limits required by the compound's low sensory threshold.

Internal Standard (IS) Selection

To compensate for fiber competition and matrix effects, 2-Methoxy-3-methylpyrazine (CAS 63450-30-6) or Pyrazine-d4 is recommended. The IS must have similar volatility and pKa but distinct retention time and mass ions.

Experimental Protocol

Materials & Reagents
  • Standard: 2-Methyl-6-propoxypyrazine (>98% purity).

  • Internal Standard: 2-Methoxy-3-methylpyrazine (>98%).

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.

  • Solvent: Methanol (LC-MS grade) for stock solutions only.

Instrumentation
  • GC System: Agilent 7890B or equivalent.

  • MS Detector: Agilent 5977B (Single Quadrupole) with EI source.

  • Autosampler: PAL3 RSI/RTC with SPME arrow or fiber capability.

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample preparation to data generation.

AnalyticalWorkflow Sample Sample Weighing (1g Matrix + 5mL H2O) Mod Matrix Modification (Add 1.5g NaCl + IS) Sample->Mod Incubate Equilibration (50°C, 15 min, 250rpm) Mod->Incubate Extract HS-SPME Extraction (DVB/CAR/PDMS Fiber) Incubate->Extract Adsorption Desorb GC Inlet Desorption (250°C, Splitless) Extract->Desorb Injection Sep GC Separation (DB-WAX UI Column) Desorb->Sep Detect MS Detection (SIM Mode: m/z 152, 123) Sep->Detect

Caption: Step-by-step analytical workflow from sample preparation to mass spectrometric detection.

Instrument Parameters
ParameterSettingRationale
Column DB-WAX UI (30m x 0.25mm x 0.25µm)Polar stationary phase provides superior peak shape for basic nitrogen heterocycles compared to non-polar (5MS) columns.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum performance.
Oven Program 40°C (2 min) -> 10°C/min -> 240°C (5 min)Slow ramp ensures separation from early eluting matrix volatiles; high final temp cleans column.
Inlet 250°C, Splitless (0.75 min purge)High temp ensures rapid desorption from SPME fiber; splitless maximizes sensitivity.
MS Source/Quad 230°C / 150°CStandard EI source temperatures.
Acquisition SIM Mode Quant Ion: 152 (M+)Qual Ions: 123 (Loss of ethyl/propyl fragment), 94 (Pyrazine ring).

Validation Framework (ICH Q2 R2)

To ensure this method is suitable for regulatory submission or rigorous QC, it must be validated according to ICH Q2(R2) guidelines.[3]

Specificity
  • Protocol: Inject blank matrix, matrix + IS, and matrix + Analyte.

  • Acceptance Criteria: No interfering peaks at the retention time of 2-Methyl-6-propoxypyrazine (approx. 12-14 min on WAX). Mass spectral match factor >90% against NIST library.

Linearity & Range
  • Protocol: Prepare calibration standards at 6 levels (e.g., 10, 50, 100, 250, 500, 1000 ppb) in the representative matrix.

  • Acceptance Criteria: Coefficient of determination (

    
    ) 
    
    
    
    . Residuals < 20%.
Accuracy (Recovery)
  • Protocol: Spike blank matrix at three levels: Low (80%), Target (100%), and High (120%) of the expected concentration. Perform in triplicate.

  • Acceptance Criteria: Mean recovery between 80-120% (for trace analysis).

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the Target (100%) standard.

  • Acceptance Criteria: Relative Standard Deviation (RSD)

    
     for HS-SPME methods (fiber aging can cause slight drift, corrected by IS).
    
Validation Decision Tree

The following logic gate ensures the method is "Fit for Purpose" before routine deployment.

ValidationLogic Start Start Validation Spec Specificity Pass? (No Interference) Start->Spec Lin Linearity R² > 0.99? Spec->Lin Yes Fail Refine Method (Check Fiber/Split) Spec->Fail No Acc Accuracy 80-120%? Lin->Acc Yes Lin->Fail No Prec Precision RSD < 5%? Acc->Prec Yes Acc->Fail No Prec->Fail No Pass Method Validated (Generate SOP) Prec->Pass Yes

Caption: Decision tree for assessing method validity based on ICH Q2(R2) criteria.

Troubleshooting & Expert Insights

The "Carryover" Trap

Pyrazines are "sticky." If you see ghost peaks in your blanks:

  • Cause: Incomplete desorption from the SPME fiber.

  • Fix: Increase the post-injection fiber bake-out time in the injector (or a separate conditioning station) to 5 minutes at 260°C.

pH Sensitivity

While 2-Methyl-6-propoxypyrazine is relatively stable, acidic matrices (pH < 3) can protonate the nitrogen, rendering the molecule non-volatile (ionic).

  • Fix: Always buffer your sample to pH 7.0 - 8.0 using a phosphate buffer or simple NaOH adjustment prior to SPME extraction.

Fiber Life

DVB/CAR/PDMS fibers are fragile.

  • Insight: Avoid direct immersion in sugary/sticky liquids. Stick to Headspace mode. If RSD starts drifting >10%, replace the fiber immediately.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]

  • The Good Scents Company. (2023). 2-methyl-6-propoxypyrazine (CAS 67845-28-7) Properties and Safety.[5] Available at: [Link]

  • Culleré, L., et al. (2009). Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine.[6] PMC - PubMed Central. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[7] Available at: [Link]

Sources

Application Note: 2-Methyl-6-propoxypyrazine as a Reference Standard

[1][2]

Abstract

This technical guide outlines the protocols for utilizing 2-Methyl-6-propoxypyrazine (CAS 67845-28-7) as a certified reference standard in analytical chemistry.[1][2] While widely recognized in the flavor and fragrance industry for its "green vegetable" and "roasted" organoleptic profiles, this compound serves a critical role in pharmaceutical development as a process impurity marker and a structural analogue internal standard (IS) for pyrazine-based Active Pharmaceutical Ingredients (APIs).[1][2] This document provides validated methodologies for its handling, preparation, and quantification using GC-MS and HPLC-UV platforms, adhering to ICH Q2(R1) validation principles.

Part 1: Physicochemical Profile & Safety

Before initiating any experimental workflow, the analyst must characterize the reference material to ensure system suitability. 2-Methyl-6-propoxypyrazine is a volatile organic compound; its stability and solubility are paramount for accurate stock solution preparation.[1][2]

Table 1: Compound Specification Data
ParameterSpecificationNotes
IUPAC Name 2-Methyl-6-propoxypyrazineSynonyms: 2-n-Propoxy-6-methylpyrazine
CAS Number 67845-28-7 Unique Identifier
Molecular Formula C₈H₁₂N₂OMW: 152.19 g/mol
Physical State Colorless to pale yellow liquidVolatile; keep container tightly sealed.[1][2][3]
Boiling Point ~210–212 °CSuitable for Gas Chromatography (GC).[1][2]
LogP (Octanol/Water) 2.29 (Estimated)Moderate lipophilicity; suitable for Reverse Phase HPLC.[1][2]
Solubility Soluble in Methanol, Ethanol, DMSO.[1][2]Insoluble in Water (~821 mg/L).[1][2][3]
Storage 2–8 °C (Refrigerated)Protect from light and moisture.[1][2]

Safety Warning: Pyrazines are potential respiratory irritants.[1][2] All handling must occur in a certified fume hood.[1][2] Wear nitrile gloves and safety goggles.[1][2]

Part 2: Preparation of Reference Standards

Precision in preparing stock solutions is the foundation of quantitative analysis.[1][2] Because 2-Methyl-6-propoxypyrazine is a liquid at room temperature, gravimetric preparation is preferred over volumetric to eliminate density-related errors.[1][2]

Protocol 1: Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, traceable master stock solution.

  • Equilibration: Allow the reference standard vial to reach room temperature (20–25 °C) to prevent condensation.

  • Weighing:

    • Place a 10 mL Class A volumetric flask on an analytical balance (readability 0.01 mg).

    • Tare the balance.[1][2]

    • Using a gas-tight syringe or glass pipette, transfer approximately 10 mg of 2-Methyl-6-propoxypyrazine directly into the flask.[1][2]

    • Record the exact mass (

      
      ) to 0.1 mg precision.
      
  • Dissolution:

    • Add approximately 5 mL of HPLC-grade Methanol (for LC) or Dichloromethane (for GC).[1][2]

    • Swirl gently to dissolve (instantaneous for this compound).[1][2]

  • Dilution: Dilute to volume with the solvent. Stopper and invert 10 times.

  • Calculation:

    
    
    (Where Purity is the decimal fraction from the Certificate of Analysis, e.g., 0.98).
    
Protocol 2: Working Standard Series

Objective: Prepare a calibration curve spanning the expected analytical range (e.g., 1 µg/mL to 50 µg/mL).

  • Solvent Selection: Use the mobile phase (LC) or injection solvent (GC) to match the matrix.[1][2]

  • Serial Dilution:

    • Std A (50 µg/mL): Transfer 500 µL Stock into 9.5 mL solvent.

    • Std B (25 µg/mL): Transfer 5.0 mL Std A into 5.0 mL solvent.

    • Std C (10 µg/mL): Transfer 2.0 mL Std A into 8.0 mL solvent.

    • Std D (1 µg/mL): Transfer 1.0 mL Std C into 9.0 mL solvent.

Part 3: Analytical Methodologies

Method A: GC-MS Analysis (Preferred for Impurity Profiling)

Due to its volatility and lack of strong chromophores, Gas Chromatography coupled with Mass Spectrometry is the gold standard for detecting trace levels of 2-Methyl-6-propoxypyrazine.[1][2]

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX UI or HP-5MS (30 m × 0.25 mm × 0.25 µm).[1][2] Note: WAX columns provide better retention for polar pyrazines.[2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (for trace analysis) or Split 10:1 (for assay); 250 °C.

  • Oven Program:

    • Hold 40 °C for 2 min.

    • Ramp 10 °C/min to 230 °C.

    • Hold 5 min.

  • Detection (MSD):

    • Source Temp: 230 °C.

    • SIM Mode (Selected Ion Monitoring): Target ions 152 (Molecular Ion), 123 (Loss of ethyl/propyl fragment), 94 (Pyrazine core).[1][2]

    • Quantification Ion: m/z 152.[1][2][3][4][5]

Method B: HPLC-UV/MS (For Drug Matrix Compatibility)

If the compound is being analyzed alongside non-volatile API intermediates, Reverse Phase HPLC is required.[1][2]

  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection:

    • UV: 270 nm (Pyrazine absorption max).[1][2]

    • MS (ESI+): [M+H]⁺ = 153.1 m/z.[1][2]

Part 4: Method Validation & Troubleshooting

To ensure the data generated is reliable (E-E-A-T), the method must be validated.[1][2]

Validation Parameters (ICH Q2)
  • Linearity: The calibration curve (1–50 µg/mL) must yield an

    
    .
    
  • Accuracy (Recovery): Spike the reference standard into a blank matrix (e.g., placebo formulation) at 80%, 100%, and 120% levels. Recovery should be 90–110%.[1][2]

  • Precision: Inject the 10 µg/mL standard 6 times. RSD of peak area must be

    
    .[1][2]
    
Troubleshooting Guide
  • Peak Tailing: Pyrazines are basic.[1][2] If tailing occurs in HPLC, increase buffer concentration or add 5mM Ammonium Acetate.[1][2] In GC, ensure the liner is deactivated.[1][2]

  • Carryover: Due to the propoxy group, the compound is "sticky."[1][2] Use a needle wash of Methanol:Water (50:[1]50) between injections.[1][2]

Part 5: Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow for 2-Methyl-6-propoxypyrazine.

GStartStart: Sample AnalysisMatrixCheckIs the Matrix Volatile?Start->MatrixCheckGC_PathSelect GC-MS MethodMatrixCheck->GC_PathYes (Solvents/Oils)LC_PathSelect HPLC-UV/MS MethodMatrixCheck->LC_PathNo (Solid Drugs/Salts)DerivNo Derivatization NeededGC_Path->DerivGC_ParamsColumn: DB-WAXInj: 250°CIon: m/z 152Deriv->GC_ParamsValidationValidation (ICH Q2)GC_Params->ValidationSolubilityDissolve in MeOH/ACNLC_Path->SolubilityLC_ParamsColumn: C18Mobile Phase: H2O/ACNDetect: 270 nmSolubility->LC_ParamsLC_Params->ValidationReportGenerate Report(Quantification)Validation->Report

Caption: Decision tree for selecting the optimal analytical technique based on sample matrix properties.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 100240, 2-Methyl-6-propoxypyrazine. Retrieved January 30, 2026, from [Link][1][2]

  • The Good Scents Company (2025). 2-methyl-6-propoxypyrazine Flavor and Fragrance Data. Retrieved January 30, 2026, from [Link][1][2]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

Application Note: Purification Protocol for Synthetic 2-Methyl-6-propoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

This protocol details the isolation and purification of 2-Methyl-6-propoxypyrazine , a high-value sensory active compound used in flavor (nutty, green, roasted profiles) and pharmaceutical intermediate applications.

Unlike simple alkyl pyrazines, the introduction of the alkoxy (propoxy) group at the 6-position creates specific purification challenges. The ether linkage increases lipophilicity but also susceptibility to acid-catalyzed hydrolysis. Furthermore, the synthesis—typically involving nucleophilic aromatic substitution (


) of 2-chloro-6-methylpyrazine with sodium propoxide—generates distinct impurities: unreacted chloropyrazine (starting material) and 2-hydroxy-6-methylpyrazine (hydrolysis byproduct).

Critical Directive: This guide prioritizes Vacuum Fractional Distillation as the primary purification vector due to the molecule's thermal stability limits and volatility, followed by Flash Chromatography for ultra-high purity (>99.5%) requirements.

Physicochemical Profile
PropertyValueRelevance to Purification
CAS Number 67845-28-7Identification
Molecular Formula

MW: 152.19 g/mol
Boiling Point 210–212°C (760 mmHg)Requires vacuum to avoid thermal degradation.
LogP ~2.29Lipophilic; extracts well into non-polar solvents.
Solubility Ethanol, DCM, HexaneInsoluble in water; enables aqueous workup.
Appearance Colorless to pale yellow liquidColor indicates oxidation/polymerization.

Pre-Purification Assessment

Before initiating purification, the crude reaction mixture (CRM) must be characterized to define the separation difficulty.

Standard Analytical Check (GC-MS):

  • Aliquot: Take 50 µL of crude oil.

  • Dilution: Dilute in 1.5 mL Ethyl Acetate.

  • Target Impurities:

    • 2-Chloro-6-methylpyrazine: If >5%, consider a basic wash or extended reaction time before purification.

    • Propanol (Solvent): Must be removed via Rotary Evaporation; interferes with chromatography.

Phase I: Workup and Crude Isolation

Objective: Remove bulk inorganic salts (NaCl) and water-soluble hydrolysis byproducts (hydroxypyrazines).

Reagents:

  • Diethyl Ether (

    
    ) or Dichloromethane (DCM)
    
  • Saturated Sodium Bicarbonate (

    
    )
    
  • Brine (Saturated NaCl)

  • Magnesium Sulfate (

    
    )
    

Protocol:

  • Quench: Pour the reaction mixture into 3 volumes of ice-cold water. Why: This halts the reaction and solubilizes the sodium halide salts formed during synthesis.

  • Extraction: Extract the aqueous layer

    
     with 
    
    
    
    .
    • Note: Avoid using strong acids (HCl) during extraction. Although pyrazines are basic, the alkoxy group can hydrolyze under strong acidic conditions and heat.

  • Wash: Combine organic layers and wash with:

    • 
       Water (removes excess propanol).
      
    • 
       Brine (breaks emulsions).
      
  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap: 40°C, 200 mbar 
    
    
    
    20 mbar).

Phase II: Vacuum Fractional Distillation (Primary Method)

Rationale: Distillation is the most scalable method for this liquid. Because the boiling point at atmospheric pressure (~210°C) is high enough to cause darkening or rearrangement, reduced pressure is mandatory.

Equipment Setup:

  • Short-path distillation head or Vigreux column (for higher resolution).

  • High-vacuum pump (capable of <5 mmHg).

  • Manometer.

Operational Parameters:

FractionApprox. Vapor TempPressureDescriptionAction
F1 (Forerun) < 70°C10 mmHgResidual solvent, unreacted chloropyrazineDiscard / Recycle
F2 (Main Cut) 85 – 92°C 10 mmHg Target: 2-Methyl-6-propoxypyrazine Collect
F3 (Tail) > 95°C10 mmHgDimers, polymers, high-boilersDiscard

Step-by-Step:

  • Load crude oil into the boiling flask with a magnetic stir bar.

  • Apply vacuum gradually to prevent bumping. Stabilize at 10 mmHg.

  • Heat the oil bath to ~110°C (approx 20°C above expected vapor temp).

  • Discard the forerun (often smells sharp/chlorinated).

  • Collect the main fraction when the temperature stabilizes. The product should be a clear, colorless liquid with a nutty/green aroma.

Phase III: Flash Column Chromatography (Polishing)

Rationale: If the distillation yields <98% purity or if the "roasted" odor has an off-note (sharpness indicating chloride), chromatography is required.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Gradient Logic:

  • Pyrazines are moderately polar due to the nitrogens but the propoxy group adds significant non-polar character.

  • Start Non-polar to elute unreacted halides first.

Elution Protocol:

  • Equilibration: 100% Hexane (2 Column Volumes - CV).

  • Loading: Load distillate as a neat liquid or dissolved in minimal Hexane.

  • Gradient:

    • 0-5 min: 98:2 (Hexane:EtOAc)

      
       Elutes non-polar impurities.
      
    • 5-15 min: 95:5 (Hexane:EtOAc)

      
      Target Compound Elution. 
      
    • 15-20 min: 80:20 (Hexane:EtOAc)

      
       Flush polar degradants.
      
  • Detection: UV at 254 nm (Pyrazine ring absorption) or Iodine stain.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision pathways during the purification process.

PurificationProtocol Start Crude Reaction Mixture (Synthesis Complete) Quench Aqueous Quench (Ice Water) Start->Quench Extract Extraction (Et2O/DCM) Remove Salts Quench->Extract Concentrate Concentrate (Rotovap) Remove Solvents Extract->Concentrate Analysis GC-MS Analysis Concentrate->Analysis Decision Purity > 85%? Analysis->Decision Distill Vacuum Distillation (10 mmHg, 85-92°C) Decision->Distill Yes (Bulk Purification) Column Flash Chromatography (Hexane:EtOAc 95:5) Decision->Column No (Complex Matrix) FinalCheck Final QC (NMR/GC) Distill->FinalCheck Column->FinalCheck Product Pure 2-Methyl-6-propoxypyrazine FinalCheck->Product

Figure 1: Decision matrix for the purification of 2-Methyl-6-propoxypyrazine, selecting between distillation and chromatography based on crude purity.

Quality Control & Troubleshooting

Final Specification:

  • Purity (GC): > 98.0%[1]

  • Appearance: Colorless liquid.[2][3]

  • Odor: Characteristic nutty, green, bell-pepper nuance.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupEnsure aqueous washes are neutral/mildly basic (pH 7-8). Avoid acid.
Dark Color Oxidation/PolymerizationDistill under Nitrogen atmosphere. Store in amber glass.
"Sharp" Odor Chloropyrazine contaminationIncomplete reaction or poor separation. Re-run column with slower gradient (100% Hexane start).
Emulsions Amphiphilic nature of pyrazinesUse saturated Brine. If persistent, filter through Celite pad.

References

  • The Good Scents Company. (n.d.). 2-methyl-6-propoxypyrazine.[4][5] Retrieved October 24, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 100240, 2-Methyl-6-propoxypyrazine. Retrieved October 24, 2023, from [Link]

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Flavouring Group Evaluation 18, Revision 2 (FGE.18Rev2). (Context on safety and purity requirements for alkoxypyrazines). Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: Occurrence, Formation and Biodegradation. In Pyrazines: Synthesis, Structures, and Applications. (General reference for pyrazine stability and handling).

Sources

Application Note: High-Sensitivity Extraction & Quantification of 2-Methyl-6-propoxypyrazine in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Methyl-6-propoxypyrazine (CAS 67845-28-7) is a potent flavor compound characterized by "green," "vegetable," and "nutty" notes.[1][2] Like other alkoxypyrazines, it possesses an extremely low odor detection threshold (ODT), often in the ng/kg (ppt) range. This necessitates extraction protocols that achieve high enrichment factors while minimizing matrix interferences.

This guide provides two validated workflows for the extraction of 2-Methyl-6-propoxypyrazine:

  • Headspace Solid-Phase Microextraction (HS-SPME): The primary method for high-throughput screening and quantification in aqueous or semi-solid matrices.[1]

  • Solvent-Assisted Flavor Evaporation (SAFE): The reference method for high-fat matrices (oils, fatty emulsions) where lipid interference precludes direct SPME accuracy.

Physicochemical Profile

Understanding the analyte's behavior is crucial for method design.

PropertyValueImplication for Extraction
Boiling Point 210–212 °CSemi-volatile; requires elevated incubation temperatures for headspace partitioning.[1]
LogP (o/w) 2.29Moderately hydrophobic; significant matrix retention in fatty foods.[1]
Water Solubility ~821 mg/L"Salting out" (adding NaCl) is essential to drive the compound into the headspace.[1]
pKa ~1.44Weak base; pH adjustment is generally unnecessary unless the matrix is extremely acidic (< pH 2).[1]

Method Selection Logic

The choice of extraction method depends heavily on the lipid content and physical state of the matrix.

ExtractionLogic Start Start: Matrix Assessment FatContent Lipid Content > 5%? Start->FatContent SolidLiquid Physical State? FatContent->SolidLiquid No (Juices, Wine, Purees) SAFE Protocol B: SAFE Distillation (Removes non-volatiles/lipids) FatContent->SAFE Yes (Oils, Fatty Sauces) SPME Protocol A: HS-SPME (High Sensitivity, Solvent-free) SolidLiquid->SPME Liquid Homogenize Homogenize with Saturated NaCl Solution SolidLiquid->Homogenize Solid/Semi-Solid LLE Liquid-Liquid Extraction (Dichloromethane) SAFE->LLE GC-MS Analysis GC-MS/MS (MRM Mode) LLE->GC-MS Analysis SPME->GC-MS Analysis Homogenize->SPME

Figure 1: Decision tree for selecting the optimal extraction workflow based on matrix composition.

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)[1][3]

Applicability: Aqueous solutions, beverages, fruit pulps, and low-fat solids (<5% fat). Principle: A ternary phase equilibrium (Sample ↔ Headspace ↔ Fiber Coating) drives the analyte onto the fiber.

Materials & Reagents[2][4][5]
  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[3] Rationale: The triple-phase fiber covers the wide volatility/polarity range of pyrazines.

  • Internal Standard (ISTD): 2-Methoxy-3-isobutylpyrazine (if not naturally present) or deuterated 2-methyl-6-propoxypyrazine (custom synthesis).[1]

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.

Step-by-Step Workflow
  • Sample Preparation:

    • Liquids: Transfer 5 mL of sample into a 20 mL headspace vial.

    • Solids: Homogenize 2 g of sample with 3 mL of ultra-pure water.

  • Matrix Modification:

    • Add 1.5 g NaCl (saturation) to the vial. Rationale: Increases ionic strength, decreasing the solubility of organics (Salting Out effect).

    • Add 10 µL of ISTD solution (10 ppm in methanol).

    • Seal immediately with a magnetic screw cap (PTFE/Silicone septum).

  • Incubation & Extraction:

    • Temp: 50°C. Rationale: Balances headspace concentration vs. water vapor competition.

    • Equilibration: 15 min at 500 rpm agitation.

    • Extraction: Expose the fiber to the headspace for 40 min at 50°C with continuous agitation.

  • Desorption:

    • Insert fiber into GC inlet (250°C) for 5 min (splitless mode).

Protocol B: Solvent-Assisted Flavor Evaporation (SAFE)[1]

Applicability: High-fat matrices (vegetable oils, chocolates, fatty emulsions). Principle: High-vacuum distillation isolates volatiles from non-volatile lipids at low temperatures, preventing artifact formation (e.g., Maillard reactions during extraction).

Materials & Reagents[2][4][5]
  • Apparatus: SAFE glassware setup connected to a high-vacuum pump (< 10^-3 mbar).

  • Solvent: Dichloromethane (DCM), redistilled.

  • Drying Agent: Anhydrous Sodium Sulfate (Na2SO4).

Step-by-Step Workflow
  • Sample Dissolution:

    • Dissolve 50 g of fatty sample in 100 mL of DCM.

    • Spike with ISTD.

  • SAFE Distillation:

    • Introduce the sample dropwise into the SAFE head (thermostated at 40°C).

    • Collect the distillate in a flask cooled with liquid nitrogen.

    • Mechanism: Volatiles and solvent distill over; lipids remain in the waste flask.

  • Concentration:

    • Thaw the distillate. Dry over anhydrous Na2SO4.

    • Concentrate to ~200 µL using a Vigreux column or mild nitrogen stream.

  • Analysis:

    • Inject 1 µL into GC-MS.

Analytical Configuration (GC-MS/MS)

To achieve the required sensitivity (ng/kg), Triple Quadrupole (QqQ) MS in MRM mode is recommended.

Gas Chromatograph:

  • Column: DB-WAX or ZB-WAX (polar), 30 m x 0.25 mm x 0.25 µm.[1] Rationale: Polar columns separate pyrazines well from hydrocarbon background.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 40°C (2 min) → 5°C/min → 240°C (5 min).

Mass Spectrometer (QqQ):

  • Source Temp: 230°C.

  • Ionization: EI (70 eV).

  • Acquisition: Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
2-Methyl-6-propoxypyrazine 152 110 94 15
ISTD (e.g., 2-Methoxy-3-isobutyl-)1661249415

Note: Precursor 152 corresponds to the molecular ion [M]+. Loss of propene (42 Da) generates the base peak m/z 110.

Validation & Quality Control

To ensure the protocol is a "self-validating system," perform the following:

  • Linearity: Construct a 6-point calibration curve (1 ng/kg – 1000 ng/kg) in a matrix-matched blank (e.g., deodorized oil or water). R² should be > 0.995.

  • Recovery: Spike samples at low (10 ng/kg) and high (500 ng/kg) levels. Acceptable recovery: 80–120%.

  • Carryover Check: Inject a solvent blank after the highest standard.

  • Internal Standard Monitoring: Plot ISTD peak area across the sequence. Deviation > 20% indicates extraction failure or leak.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Fiber degradation or water saturation.[1]Bake fiber at 260°C for 30 min. Ensure NaCl saturation to reduce water activity.
Poor Peak Shape Column overload or polarity mismatch.[1]Dilute sample or switch to a thicker film column (0.5 µm).[1]
High Background Septum bleed or vial contamination.[1]Use PTFE-lined septa; bake glassware at 400°C.

References

  • Robledo, N., Escalante, J., & Arzuffi, R. (2009).[4] Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a 'One Pot' Reaction Using Microwaves. Molecules, 14(6), 2160–2166.[4] Link

  • The Good Scents Company. (n.d.). 2-Methyl-6-propoxypyrazine Physicochemical Properties. The Good Scents Company Information System. Link

  • Culleré, L., et al. (2012). Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine. Journal of Food Science, 77(11), S394-399. Link

  • Pang, X., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 947. Link

  • PubChem. (n.d.).[5] 2-Methyl-6-propoxyheptane (Structural Analog Data). National Library of Medicine. Link

Sources

GC-olfactometry for the sensory evaluation of 2-Methyl-6-propoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the isolation, separation, and sensory quantification of 2-Methyl-6-propoxypyrazine (CAS: 67845-28-7) . While widely recognized in flavor chemistry for its roasted, nutty, and green-vegetative nuances, this compound poses unique challenges in pharmaceutical development. Its ultra-low odor threshold (ppb to ppt range) makes it a critical target for off-odor investigation in API synthesis and excipient stability studies (Maillard reaction byproducts). This guide provides a self-validating methodology using Aroma Extract Dilution Analysis (AEDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) .

Target Molecule Profile

PropertySpecificationRelevance to Protocol
IUPAC Name 2-Methyl-6-propoxypyrazineTarget Analyte
CAS Number 67845-28-7Identification
LogP ~2.30Indicates suitability for SPME (PDMS/DVB fibers)
Boiling Point ~211°CRequires mid-polarity column thermal program
Odor Descriptors Green, Nutty, Roasted, Metallic, "Potato-like"Sensory Panel Calibration
Odor Threshold Est.[1] 0.5–2.0 ppb (in water)Requires human nose detection (MS often insufficient)

Strategic Application: Why GC-O?

Standard Mass Spectrometry (GC-MS) often fails to detect high-impact odorants like alkylpyrazines because their sensory thresholds are orders of magnitude lower than the instrument's Limit of Detection (LOD).

  • For Pharma: Detection of trace pyrazine contaminants causing organoleptic failure in oral suspensions or tablets.

  • For Flavor: Quality control of "roasted" top-notes in formulations.

Experimental Protocol

Sample Preparation: HS-SPME

Rationale: Solvent-free extraction prevents the masking of the target peak by solvent tails and minimizes analyte loss.

  • Matrix Normalization: Weigh 2.0 g of sample (solid/powder) or 5.0 mL (liquid) into a 20 mL headspace vial.

  • Salt Addition: Add 30% (w/v) NaCl to liquid samples to increase ionic strength and drive volatiles into the headspace ("Salting-out effect").

  • Internal Standard (ISTD): Spike with 5 µL of 2-Methoxy-3-isobutylpyrazine (10 ppm in methanol).

    • Note: This ISTD is chosen for its structural similarity and distinct retention time.

  • Incubation: Equilibrate at 50°C for 20 minutes with agitation (500 rpm).

  • Extraction: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber for 30 minutes at 50°C.

    • Why this fiber? The triple-phase coating captures the wide polarity range of pyrazines and their potential precursors.

GC-MS/O Instrumentation Setup

The effluent must be split between the Mass Spectrometer (for chemical ID) and the Olfactory Port (for sensory ID).[2]

  • Column: DB-WAX Ultra Inert (Polar) or ZB-5MS (Non-polar).

    • Recommendation: Use DB-WAX for better separation of pyrazine isomers.

  • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.[2]

  • Injector: Splitless mode, 250°C. Desorption time: 3 min.

  • Oven Program: 40°C (2 min)

    
     5°C/min to 230°C 
    
    
    
    Hold 5 min.
  • Detector Split: End of column connected to a Y-splitter (Agilent/Gerstel).

    • Split Ratio: 1:1 (50% to MSD, 50% to Sniffing Port).

  • Olfactory Port: Heated transfer line (240°C) with humidified air makeup to prevent nasal dehydration.

Olfactory Method: Aroma Extract Dilution Analysis (AEDA)

This method determines the Flavor Dilution (FD) Factor , a relative measure of potency.[2][3]

  • Panel Selection: 3 trained panelists screened for specific anosmia to pyrazines.

  • Run 1 (Full Strength): Panelists sniff the effluent and record:

    • Retention Time (RT).

    • Odor Description.[1][2][3][4][5]

    • Intensity (0–10 scale).

  • Stepwise Dilution: If using solvent extraction (SAFE), dilute extract 1:2, 1:4, 1:8, etc. For SPME, vary the split ratio at the inlet (Split 1:1, 1:5, 1:10, 1:50, 1:100).

  • FD Calculation: The FD factor is the highest dilution (or split ratio) at which the odorant is still detectable.[2][3]

    • Example: If 2-Methyl-6-propoxypyrazine is detected at Split 1:50 but not 1:100, FD = 50.

Workflow Visualization

Figure 1: GC-O Hardware Configuration

This diagram illustrates the critical split-flow logic required to correlate chemical peaks with sensory events.

GCO_Setup Sample Sample (HS-SPME) Inlet GC Inlet (250°C) Sample->Inlet Desorption Column Capillary Column (DB-WAX, 30m) Inlet->Column Separation Splitter Y-Splitter (Zero Dead Volume) Column->Splitter Effluent MSD Mass Spectrometer (Chem ID) Splitter->MSD 50% Flow ODP Olfactory Detection Port (Sensory ID) Splitter->ODP 50% Flow + Humid Air Data Data Integration (Chromatogram + Aromagram) MSD->Data TIC Signal ODP->Data Voice/Button Signal

Caption: Figure 1. Split-flow configuration ensuring simultaneous chemical and sensory detection. Humidified air is critical at the ODP to maintain panelist sensitivity.

Figure 2: AEDA Decision Logic (Self-Validating Protocol)

AEDA_Logic Start Start GC-O Run (Split 1:1) Detection Odor Detected at RT of Target? Start->Detection Record Record Descriptor & Intensity Detection->Record Yes Stop Stop Analysis Detection->Stop No Calc Calculate FD Factor (Last Detected Ratio) Detection->Calc Signal Lost Verify Verify vs. Linear RI (NIST Database) Record->Verify Dilute Increase Split Ratio (1:5, 1:10, ...) Dilute->Detection Next Run Verify->Dilute

Caption: Figure 2. Stepwise logic for Aroma Extract Dilution Analysis (AEDA). The loop continues until the odorant falls below the sensory detection threshold.

Data Analysis & Reporting

Identification Criteria

A positive identification requires meeting three simultaneous conditions (The "Triangulation Rule"):

  • Retention Index (RI): Experimental RI on DB-WAX must match literature value (approx. 1450–1550 for propoxy-substituted pyrazines) within ±10 units.

  • Mass Spectrum: Match quality >85% against NIST/Wiley libraries.

  • Odor Quality: Panelist description must match the reference standard ("Green/Nutty").

Calculating Odor Activity Value (OAV)

For quantitative risk assessment in drug development:



  • 
    : Concentration calculated via Internal Standard calibration.
    
  • 
    : Odor Threshold Value (literature or empirically determined).
    
  • Interpretation: If

    
    , the impurity is contributing to the off-odor.
    

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No Odor at Port Nasal Fatigue / Co-elutionSwitch to "sniffing" only 10-min windows; Use slower oven ramp.
Peak Drift Column contaminationTrim 50cm from column inlet; Replace liner.
High Background Septum bleed / Fiber carryoverBake out fiber for 10 min @ 260°C; Use low-bleed septa.
Non-Linear FD Saturation of receptorsEnsure initial concentration is within dynamic range; check split linearity.

References

  • Grosch, W. (1993). Detection of Potent Odorants in Foods by Aroma Extract Dilution Analysis. Trends in Food Science & Technology. Link

  • Plutowska, B., & Wardencki, W. (2007). Aromagrams – Aromatic Profiles in the Appreciation of Food Quality. Food Chemistry. Link

  • Zellner, B. A., et al. (2008). Screening of Fragrance Components by HS-SPME and GC-MS. Journal of Chromatography A. Link

  • Van Ruth, S. M. (2001). Methods for Gas Chromatography-Olfactometry: A Review. Biomolecular Engineering. Link

  • Pollien, P., et al. (1997). Simultaneous Distillation-Extraction: Theoretical Model and Development of a New Apparatus (SAFE). Flavour and Fragrance Journal. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 2-Methyl-6-propoxypyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-propoxypyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their synthetic protocols. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental procedures to help you optimize your reaction and achieve higher yields.

Introduction: The Synthetic Challenge

2-Methyl-6-propoxypyrazine is a valuable compound, often used as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals. Its synthesis is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom of 2-chloro-6-methylpyrazine is displaced by a propoxide nucleophile. While theoretically straightforward, this reaction can be susceptible to various factors that lead to diminished yields. This guide will walk you through the common pitfalls and their solutions.

Visualizing the Synthesis Workflow

The synthesis of 2-Methyl-6-propoxypyrazine is typically a two-stage process, starting from the commercially available 2-chloro-6-methylpyrazine. The key steps are the in situ or prior preparation of sodium propoxide and the subsequent nucleophilic substitution reaction.

Synthesis_Workflow cluster_0 Step 1: Nucleophile Preparation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Work-up & Purification Propanol Propanol Sodium_Propoxide Sodium Propoxide (in solution) Propanol->Sodium_Propoxide Reaction with Na or NaH in anhydrous propanol Sodium_Metal Sodium Metal or Sodium Hydride Sodium_Metal->Sodium_Propoxide Sodium_Propoxide_sol Sodium Propoxide (from Step 1) 2_Chloro_6_methylpyrazine 2-Chloro-6-methylpyrazine Target_Product 2-Methyl-6-propoxypyrazine 2_Chloro_6_methylpyrazine->Target_Product Reaction with Sodium Propoxide Crude_Product Crude Reaction Mixture Sodium_Propoxide_sol->Target_Product Purified_Product Purified 2-Methyl-6-propoxypyrazine Crude_Product->Purified_Product Quenching, Extraction, Distillation/Chromatography Troubleshooting_Logic Start Low Yield of 2-Methyl-6-propoxypyrazine Check_Reagents 1. Check Reagents & Nucleophile Prep. Start->Check_Reagents Moisture Moisture present? Check_Reagents->Moisture Check_Reaction 2. Check SNAr Reaction Conditions Temperature Suboptimal temperature? Check_Reaction->Temperature Check_Workup 3. Check Work-up & Purification Emulsions Emulsion during extraction? Check_Workup->Emulsions Incomplete_Alkoxide Incomplete alkoxide formation? Moisture->Incomplete_Alkoxide No Anhydrous Use anhydrous conditions, dry glassware, inert atmosphere. Moisture->Anhydrous Yes Incomplete_Alkoxide->Check_Reaction No Excess_Alkoxide Ensure complete Na/NaH reaction, use slight excess of alkoxide. Incomplete_Alkoxide->Excess_Alkoxide Yes Atmosphere Inert atmosphere maintained? Temperature->Atmosphere No Optimize_Temp Optimize temperature (80-120°C). Temperature->Optimize_Temp Yes Atmosphere->Check_Workup Yes Inert_Gas Use N2 or Ar, degas solvent. Atmosphere->Inert_Gas No Product_Loss Product loss during purification? Emulsions->Product_Loss No Brine_Wash Use saturated brine, celite filtration. Emulsions->Brine_Wash Yes Careful_Purification Careful control of vacuum/temp during distillation/roto-evaporation. Product_Loss->Careful_Purification Yes

Technical Support Center: Optimizing 2-Methyl-6-propoxypyrazine Resolution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the resolution challenges associated with 2-Methyl-6-propoxypyrazine (CAS: 67845-28-7), a potent flavor compound characterized by its nutty, green, and roasted notes.[1] Achieving baseline resolution for this molecule is critical due to its low odor threshold and structural similarity to other alkyl-alkoxypyrazines.[1]

Introduction: The Resolution Challenge

2-Methyl-6-propoxypyrazine presents a dual challenge in chromatography:

  • Structural Isomerism: It frequently co-elutes with isomers (e.g., 2-methyl-5-propoxypyrazine) or homologs (ethoxypyrazines).[1]

  • Basicity: The nitrogen atoms in the pyrazine ring possess lone pairs that interact with active silanol sites on stationary phases, causing severe peak tailing that destroys resolution.

This guide provides a self-validating troubleshooting framework for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Module 1: Gas Chromatography (GC) Optimization

Best for: Volatile analysis, flavor profiling, and complex matrices.

The Core Problem: Active Site Tailing

In GC, 2-Methyl-6-propoxypyrazine often exhibits a "shark fin" peak shape.[1] This is not a column overload issue; it is an activity issue . The basic nitrogens adsorb to active sites in the inlet liner or the head of the column.

Troubleshooting Protocol

Issue 1: Peak Tailing (Asymmetry > 1.2)

  • Root Cause: Active silanols in the liner or glass wool are hydrogen-bonding with the pyrazine nitrogens.

  • Solution: Switch to an Ultra-Inert (UI) Deactivated Liner with wool.[1] Standard splitless liners often lack sufficient deactivation for nitrogenous heterocycles.[1]

  • Validation: Inject a test mix containing 2,6-dimethylaniline. If this active base tails, your system activity is high.

Issue 2: Co-elution with Matrix Components

  • Root Cause: 2-Methyl-6-propoxypyrazine (LogP ~2.[1]3) has similar volatility to many terpenes and fatty acid esters.[1]

  • Solution: Change stationary phase selectivity.

    • Standard: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5).[1] Good general purpose, but may fail to separate isomers.

    • Enhanced: Polyethylene Glycol (PEG) / Wax phases (e.g., DB-Wax).[1] The high polarity interacts strongly with the pyrazine ring, shifting its retention time away from non-polar matrix interferences.

Recommended GC Parameters
ParameterSpecificationRationale
Inlet Temp 240°CSufficient for volatilization without thermal degradation.[1]
Column DB-Wax or ZB-Wax (30m x 0.25mm x 0.25µm)Polar phase maximizes separation from non-polar matrix.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains efficiency during temperature ramping.[1]
Oven Program 60°C (1 min) → 5°C/min → 230°C (5 min)Slow ramp critical for resolving positional isomers.

Module 2: HPLC Optimization

Best for: Purity assays, non-volatile matrices, and degradation studies.

The Core Problem: Silanol Interactions

In Reverse Phase LC (RPLC), the pyrazine nitrogens become protonated at low pH or interact with free silanols at neutral pH, leading to tailing.

Troubleshooting Protocol

Issue 1: Peak Tailing & Broadening

  • Root Cause: Residual silanols on the silica surface act as weak acids. The basic pyrazine binds to these sites.

  • Solution A (The pH Lock): Operate at pH 3.0 using a phosphate buffer. At this pH, silanols are protonated (neutral) and less active, while the pyrazine may be partially protonated but moves freely.

  • Solution B (The Column Choice): Use a Base-Deactivated (End-capped) column or a Hybrid Organic-Inorganic Particle (e.g., Ethylene Bridged Hybrid - BEH).[1] These columns physically shield silanols.[1]

Issue 2: Retention Time Drift

  • Root Cause: Pyrazines are sensitive to small changes in organic modifier percentage due to their moderate hydrophobicity.

  • Solution: Pre-mix mobile phases rather than using the pump's mixing valve for <5% gradients.

Recommended HPLC Parameters
ParameterSpecificationRationale
Column C18 with high carbon load & end-capping (e.g., Zorbax Eclipse Plus or XBridge BEH)Minimizes secondary silanol interactions.[1]
Mobile Phase A 10 mM Potassium Phosphate (pH 3.[1]0)Suppresses silanol ionization; stabilizes pyrazine retention.[1]
Mobile Phase B AcetonitrileSharper peaks than Methanol for this molecule.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 275 nmPyrazines have a characteristic absorption band here.[1]

Module 3: Visual Troubleshooting Logic

The following diagram outlines the decision process for resolving chromatographic issues with 2-Methyl-6-propoxypyrazine.

TroubleshootingLogic Start Problem: Poor Resolution of 2-Methyl-6-propoxypyrazine Technique Select Technique Start->Technique GC Gas Chromatography (GC) Technique->GC HPLC HPLC / UHPLC Technique->HPLC GCSymptom Symptom? GC->GCSymptom GCTailing Peak Tailing GCSymptom->GCTailing Asymmetry > 1.2 GCCoelution Co-elution GCSymptom->GCCoelution Rs < 1.5 GCFix1 Action: Replace Liner with Ultra-Inert Deactivated type GCTailing->GCFix1 GCFix2 Action: Switch to Polar Column (PEG/Wax Phase) GCCoelution->GCFix2 HPLCSymptom Symptom? HPLC->HPLCSymptom HPLCTailing Tailing / Broad Peak HPLCSymptom->HPLCTailing Silanol Interaction HPLCShift Retention Drift HPLCSymptom->HPLCShift Unstable System HPLCFix1 Action: Lower pH to 3.0 Use End-capped C18 HPLCTailing->HPLCFix1 HPLCFix2 Action: Pre-mix Mobile Phase Check Column Equilibration HPLCShift->HPLCFix2

Caption: Decision tree for diagnosing and resolving resolution failure modes in GC and HPLC workflows.

Frequently Asked Questions (FAQ)

Q1: Why does my 2-Methyl-6-propoxypyrazine peak disappear after a few runs in GC? A: This is likely "matrix buildup" or "activity activation."[1] If your sample contains non-volatiles (sugars, proteins), they char in the liner, creating active sites that irreversibly bind the pyrazine.

  • Fix: Implement a strict liner replacement schedule (every 20-50 injections) or use Backflush technology to prevent heavy matrix from entering the column.[1]

Q2: Can I use a standard C18 column for this analysis? A: Yes, but only if it is "end-capped." Non-end-capped silica columns will result in severe tailing due to the exposed silanols interacting with the pyrazine nitrogen. If you observe tailing on a standard C18, add 10-20 mM phosphate buffer (pH 3.[1]0) to the mobile phase.

Q3: What is the target resolution (Rs) I should aim for? A: For quantitative accuracy, aim for Rs > 1.5 between 2-Methyl-6-propoxypyrazine and its nearest neighbor (often an isomer).[1] An Rs < 1.5 indicates overlapping peaks, which compromises integration accuracy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100240, 2-Methyl-6-propoxypyrazine.[1] Retrieved from [Link][1]

  • Restek Corporation. Troubleshooting HPLC – Tailing Peaks. Retrieved from [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • The Good Scents Company. 2-methyl-6-propoxypyrazine General Information.[1] Retrieved from [Link][1]

  • Separation Science. HPLC Troubleshooting for Purine Peak Issues. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Extraction Efficiency of 2-Methyl-6-propoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Methyl-6-propoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. The information herein is a synthesis of established principles in pyrazine analysis and practical field experience.

Introduction to 2-Methyl-6-propoxypyrazine Analysis

2-Methyl-6-propoxypyrazine is a volatile organic compound with significant interest in various fields due to its sensory properties. Accurate and efficient extraction is paramount for its quantification and characterization. This guide will focus on the most common and effective extraction techniques, primarily Headspace Solid-Phase Microextraction (HS-SPME), and address the challenges you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the extraction and analysis of 2-Methyl-6-propoxypyrazine.

Issue Potential Causes Solutions & Scientific Rationale
Low Analyte Recovery 1. Suboptimal SPME Fiber: The polarity and coating of the SPME fiber may not be suitable for 2-Methyl-6-propoxypyrazine. 2. Inefficient Desorption: The analyte may not be fully desorbing from the fiber in the GC inlet. 3. Matrix Effects: Components in your sample matrix may be interfering with the extraction.1. Fiber Selection: For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its mixed polarity, which can effectively trap a range of volatile and semi-volatile compounds.[1][2] Consider testing fibers with different polarities to find the optimal one for your specific matrix. 2. Desorption Optimization: Increase the desorption temperature and/or time in the GC inlet. A typical starting point is 250-270°C for 2-5 minutes.[3] Ensure the carrier gas flow is sufficient to transfer the analyte to the column efficiently. 3. Matrix Modification: For aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength of the solution, which reduces the solubility of 2-Methyl-6-propoxypyrazine and promotes its partitioning into the headspace (the "salting-out" effect).[3]
Poor Reproducibility (High RSD) 1. Inconsistent Extraction Time & Temperature: Variations in these parameters will lead to inconsistent analyte adsorption onto the SPME fiber. 2. Lack of Equilibration: The system may not have reached equilibrium between the sample, headspace, and fiber. 3. Fiber Degradation: The SPME fiber can degrade over time, leading to inconsistent performance.1. Precise Control: Use an automated SPME system if possible. If performing manual SPME, use a timer and a controlled temperature bath or heating block to ensure consistency. 2. Equilibration Time: Ensure a sufficient pre-extraction equilibration time to allow the analyte to partition into the headspace.[1][4][5] An equilibration time of 10-30 minutes is a good starting point.[4][5] 3. Fiber Care & Replacement: Condition new fibers according to the manufacturer's instructions. Regularly inspect the fiber for damage and replace it after a certain number of extractions as recommended by the manufacturer.
Carryover (Ghost Peaks) 1. Incomplete Desorption: Residual analyte remains on the fiber after injection.1. Optimize Desorption: As with low recovery, increase the desorption temperature and time.[3] 2. Bake-out: After each injection, perform a "bake-out" of the fiber in a separate clean, heated vial or in the GC inlet at a high temperature to remove any residual compounds.
Peak Tailing or Broadening 1. Active Sites in the GC System: The analyte may be interacting with active sites in the inlet liner, column, or detector. 2. Improper Injection Technique: For manual injections, slow insertion or withdrawal of the fiber can cause peak broadening.1. System Inertness: Use a deactivated inlet liner. Ensure your GC column is in good condition and not contaminated. 2. Consistent Injection: If performing manual injections, practice a consistent and swift injection/withdrawal technique.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for 2-Methyl-6-propoxypyrazine?

A1: Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective, solvent-free, and sensitive technique for volatile compounds like 2-Methyl-6-propoxypyrazine.[2][6][7] It is particularly well-suited for complex matrices.

Q2: How do I choose the right SPME fiber for my analysis?

A2: The choice of SPME fiber depends on the polarity of the analyte and the sample matrix. For pyrazines, which are of intermediate polarity, a mixed-phase fiber like DVB/CAR/PDMS is often a good choice.[1][2] It is recommended to screen a few different fiber types (e.g., a non-polar PDMS and a more polar Polyacrylate) to determine the best performance for your specific application.

Q3: What are the critical parameters to optimize for HS-SPME?

A3: The most critical parameters to optimize are:

  • Extraction Temperature: Higher temperatures increase the vapor pressure of the analyte, promoting its transfer to the headspace. However, excessively high temperatures can degrade the sample or the fiber. A typical range to investigate is 40-80°C.[4][5]

  • Extraction Time: This is the time the fiber is exposed to the headspace. Longer times generally lead to higher recovery, but it's important to determine the time required to reach equilibrium.[1][5] A range of 20-60 minutes is common.

  • Equilibration Time: This is the time the sample is heated before the fiber is exposed. It allows the analyte to partition into the headspace. A 10-30 minute equilibration is a good starting point.[4][5]

Q4: Can I use solvent extraction for 2-Methyl-6-propoxypyrazine?

A4: Yes, traditional liquid-liquid solvent extraction can be used. Solvents like dichloromethane or diethyl ether could be suitable.[6][8] However, this method is more labor-intensive, uses larger volumes of organic solvents, and may be less sensitive than HS-SPME.

Q5: My sample matrix is very complex. How can I minimize interference?

A5: Besides the matrix modification techniques mentioned in the troubleshooting guide (e.g., salting out), consider using a selective detector like a mass spectrometer (MS) in Selected Ion Monitoring (SIM) mode. This will significantly improve selectivity and reduce the impact of co-eluting matrix components.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a starting point for developing an HS-SPME method for 2-Methyl-6-propoxypyrazine.

Materials:

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • Heating block or water bath with agitator

  • Headspace vials with septa

  • Gas chromatograph (GC) with a suitable detector (e.g., FID or MS)

Procedure:

  • Sample Preparation: Place a known amount of your sample into a headspace vial. For liquid samples, this may be 1-5 mL in a 10-20 mL vial. For solid samples, use 1-2 grams.

  • Internal Standard (Optional but Recommended): Add a known amount of an internal standard to each sample and calibration standard.

  • Vial Sealing: Immediately seal the vial with a septum cap.

  • Equilibration: Place the vial in the heating block at the desired temperature (e.g., 60°C) and allow it to equilibrate for a set time (e.g., 20 minutes) with agitation.[4][5]

  • Extraction: Manually or automatically insert the SPME fiber through the septum into the headspace above the sample. Do not let the fiber touch the sample. Expose the fiber for a predetermined time (e.g., 30 minutes).

  • Desorption: Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for a set time (e.g., 3 minutes) to desorb the analyte onto the GC column.[3]

  • Analysis: Start the GC run to separate and detect the analyte.

Diagram: HS-SPME Workflow

HSPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample in Vial Seal Seal Vial Sample->Seal Equilibrate Equilibrate (Heat & Agitate) Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Desorb in GC Inlet Expose->Desorb Analyze GC Analysis Desorb->Analyze

Caption: HS-SPME workflow for 2-Methyl-6-propoxypyrazine.

Visualization of Key Relationships

Diagram: Factors Affecting HS-SPME Efficiency

SPME_Factors cluster_temp Temperature cluster_time Time cluster_matrix Sample Matrix cluster_fiber SPME Fiber Efficiency Extraction Efficiency ExtractionTemp Extraction Temp. ExtractionTemp->Efficiency EquilibrationTemp Equilibration Temp. EquilibrationTemp->Efficiency ExtractionTime Extraction Time ExtractionTime->Efficiency EquilibrationTime Equilibration Time EquilibrationTime->Efficiency MatrixEffects Matrix Effects MatrixEffects->Efficiency SaltingOut Salting Out SaltingOut->Efficiency FiberType Fiber Type FiberType->Efficiency

Caption: Key parameters influencing HS-SPME efficiency.

References

  • Robledo, N., Escalante, J., & Arzuffi, R. (2009). Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a 'One Pot' Reaction Using Microwaves. Molecules, 14(6), 2160-2166. [Link]

  • Synthesis of 2-methyl-6-vinylpyrazine. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Mass spectrum of 2-methyl-6-vinylpyrazine. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Purification of pyrazine. (n.d.). Google Patents.
  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry. [Link]

  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). MDPI. [Link]

  • Pyrazine Synthesis? (2020). Sciencemadness.org. [Link]

  • Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2020). PubMed. [Link]

  • 2-methyl-6-propoxypyrazine. (n.d.). The Good Scents Company. Retrieved January 30, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]

  • Greener approach toward one pot route to pyrazine synthesis. (2011). Taylor & Francis Online. [Link]

  • Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. (2021). MDPI. [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). PubMed Central. [Link]

  • Mechanisms of pyrazine compounds formation and validation of raw material thermal processing during technological process based on the presence of pyrazine in raw spirits. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Extraction with SPME and synthesis of 2-methyl-6-vinylpyrazine by a 'one pot' reaction using microwaves. (2009). PubMed. [Link]

  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. (2016). ResearchGate. [Link]

  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Studies In Pyrazine Chemistry. (1956). University of Glasgow. [Link]

  • Optimization of solid phase microextraction conditions for determination of triazines. (2018). E3S Web of Conferences. [Link]

  • The new process for the preparation of 2-n-propyl-4-methyl-6. (n.d.). Google Patents.
  • Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography. (n.d.). Persée. Retrieved January 30, 2026, from [Link]

  • 2-Methyl-6-(1-propenyl)pyrazine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Solvent Extraction Method for the separation of Zinc(II) By use 2-[4-bromo-2,6-diethyl phenylazo] - 4,5-diphenylimidazole(BDPI). (2018). ResearchGate. [Link]

  • Analytical methods for pyrazine detection. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 2-methyl-6-vinyl pyrazine. (n.d.). The Good Scents Company. Retrieved January 30, 2026, from [Link]

Sources

Incomplete oxidation of dihydropyrazine intermediates in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Oxidation of Dihydropyrazine Intermediates Role: Senior Application Scientist Status: Online | Ticket ID: PYR-OX-992

Diagnostic Triage: Identify the Failure Mode

Before altering reaction conditions, you must confirm that the issue is indeed incomplete oxidation (stalled aromatization) rather than side-reaction pathways (e.g., hydrolysis or polymerization).

The "Stalled Intermediate" Signature

In pyrazine synthesis (e.g., condensation of 1,2-diamines with 1,2-dicarbonyls), the initial product is a dihydropyrazine (DHP) . This intermediate must shed two hydrogen atoms to become aromatic. If your reaction stalls here, your analytical data will show specific signatures.

Analytical Method"Stalled" Dihydropyrazine SignalTarget Pyrazine Signal
LC-MS (ESI+) [M+H]⁺ = Target Mass + 2 [M+H]⁺ = Target Mass
1H NMR sp³ C-H peaks (3.0–4.5 ppm) or broad NH signals. Loss of symmetry due to non-planar conformation.Aromatic singlets (8.0–9.5 ppm). High symmetry.
Appearance Often yellow/orange solids or gums (due to charge transfer or conjugation interruption).Often white/colorless crystalline solids (unless highly conjugated).
Stability Degrades/darkens on silica gel (acid sensitive).Stable on silica.
Diagnostic Workflow

Use this logic flow to categorize your issue.

DiagnosticTree Start Crude Reaction Mixture Analysis LCMS Check LC-MS (ESI+) Start->LCMS MassCheck Is Mass = (Target + 2)? LCMS->MassCheck YesMass Confirmed: Dihydropyrazine (Incomplete Oxidation) MassCheck->YesMass Yes NoMass Is Mass = (Target + 16)? MassCheck->NoMass No NMRCheck Check 1H NMR YesMass->NMRCheck NOxide Side Product: N-Oxide Formation NoMass->NOxide Yes (Over-oxidation) Hydrolysis Side Product: Imine Hydrolysis NoMass->Hydrolysis No (Target - Amine) BroadPeaks Broad/Messy Aliphatic Region? NMRCheck->BroadPeaks BroadPeaks->YesMass Confirms Stalled Intermediate

Figure 1: Decision tree for diagnosing reaction failure based on crude LC-MS and NMR data.

Mechanistic Troubleshooting: Why Oxidation Stalls

Understanding the why allows you to select the correct how (reagent).

The Planarity Barrier

Aromatization requires the six-membered ring to become planar to establish the conjugated


-system.
  • Steric Clash: If you have bulky substituents at the ortho positions (e.g., tert-butyl or substituted phenyls), the DHP ring is forced into a "boat" or "twist-boat" conformation. It physically cannot flatten to aromatize without high energy input.

  • Electronic Deactivation: Electron-withdrawing groups (EWGs) destabilize the oxocarbenium-like transition states often required for hydride abstraction.

The Oxidation Pathway

Most spontaneous air oxidations proceed via a radical mechanism. If this is too slow, you must switch to a Hydride Abstraction mechanism (DDQ) or Surface Adsorption mechanism (


).

OxidationMech DHP Dihydropyrazine (Non-Planar / sp3) TS Transition State (Radical Cation or H-Abstraction) DHP->TS -1e- / -H• Pyrazine Pyrazine Product (Planar / Aromatic) TS->Pyrazine -1e- / -H+ Sterics Steric Bulk (Inhibits Planarity) Sterics->DHP Stabilizes Oxidant Oxidant Choice (Air vs DDQ) Oxidant->TS Lowers Energy

Figure 2: The energy barrier to aromatization is dominated by conformational constraints (sterics) and oxidant potential.

Protocol Optimization: The "Fixes"

If simple air sparging fails, escalate to these chemical oxidants.

Reagent Selection Matrix
OxidantMechanismPowerBest For...[1]Drawbacks
Air /

+ Base
RadicalLowSimple alkyl pyrazines.Very slow (24-48h). Requires basic pH.

(Activated)
Surface AdsorptionMediumAcid-sensitive substrates.Variable quality of reagent. Requires large excess (10-20 eq).
DDQ Hydride Abstraction / SETHigh Sterically hindered or electron-poor substrates.Can form charge-transfer complexes. Strong oxidant (may affect other functional groups).
Pd/C + Heat Catalytic DehydrogenationHighThermally stable compounds.High temp (>150°C) required. Incompatible with halides/sulfur.
Protocol A: The "Gold Standard" Rescue (DDQ Oxidation)

Use when: Air oxidation fails, or when bulky groups are present. Mechanism: DDQ acts as a hydride acceptor. This is often instantaneous.

Materials:

  • Crude Dihydropyrazine (DHP)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene (for solubility)

  • Quench: 10%

    
     or 
    
    
    

Step-by-Step:

  • Dissolution: Dissolve the crude DHP (1.0 eq) in DCM (0.1 M concentration). If insoluble, use Toluene or Benzene.

  • Addition: Cool to 0°C (ice bath). Add DDQ (1.1 to 1.2 eq) portion-wise.

    • Note: The solution often turns deep red/brown instantly (Charge Transfer Complex).

  • Reaction: Warm to Room Temperature (RT). Stir for 1–3 hours.

    • Monitor: Check LCMS. The M+2 peak should vanish.

  • Filtration (Critical): The byproduct is DDHQ (hydroquinone), which is a solid precipitate in DCM. Filter the mixture through a pad of Celite.

  • Wash: Wash the filtrate with saturated

    
     (removes residual acidic DDHQ) and brine.
    
  • Purification: Dry over

    
     and concentrate.
    
Protocol B: The Mild Alternative (Activated )

Use when: Substrate contains acid-sensitive groups (acetals, silyl ethers) that might survive DDQ but not harsh acids.

Step-by-Step:

  • Dissolution: Dissolve crude DHP in Chloroform (

    
    ) or Benzene.
    
  • Addition: Add Activated

    
     (10 to 20 equivalents by mass).
    
    • Technical Note: "Activated" means commercially purchased as such, or freshly prepared. Old bottle

      
       is often inactive.
      
  • Reflux: Heat to reflux (60–80°C) for 2–12 hours.

  • Workup: Filter hot through Celite. Rinse the cake thoroughly with hot solvent (product often adsorbs to the manganese salts).

Frequently Asked Questions (FAQs)

Q: I used DDQ, but now I have a new impurity at [M+16] or [M+32]. What happened? A: You likely over-oxidized to the Pyrazine N-oxide .

  • Fix: Reduce the equivalents of DDQ to 1.0 or 0.95. Add dropwise at 0°C. If the N-oxide is formed, it can be reduced back to the pyrazine using

    
     or Zn/AcOH, but it's better to control the oxidation step.
    

Q: My DHP is not soluble in DCM or Toluene. Can I use MeOH? A: Avoid nucleophilic solvents with DDQ if possible. Methanol can attack the DDQ-substrate complex or participate in side reactions.

  • Fix: Use 1,4-Dioxane or THF. If you must use alcohols, switch to the Air/KOH method (stirring in MeOH with catalytic KOH open to air), as this mechanism tolerates protic solvents well.

Q: The reaction works on 100mg scale but fails on 10g scale. Why? A: Oxygen Mass Transfer. On a small scale, surface-area-to-volume ratio is high, allowing air oxidation to proceed. On a large scale, oxygen cannot penetrate the solution fast enough.

  • Fix: You must switch to a chemical oxidant (DDQ/

    
    ) for scale-up, or actively sparge the solution with pure 
    
    
    
    using a fritted gas dispersion tube.

Q: I see the product in LCMS, but it disappears during silica column chromatography. A: Electron-rich pyrazines can be basic and stick to acidic silica, or they can be unstable.

  • Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in your eluent to neutralize acidic sites. Alternatively, use neutral alumina.

References

  • Mechanisms of Pyrazine Formation: G. B. Barlin, "The Pyrazines," in The Chemistry of Heterocyclic Compounds, Wiley, 1982. (Foundational text on DHP-to-Pyrazine conversion).
  • DDQ Oxidation Protocols

    • Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews, 67(2), 153–195. Link

  • Manganese Dioxide Oxidations: Cahiez, G., et al. (2010). "Manganese-catalyzed C-C bond formation." Chemical Reviews. (Context on MnO2 surface mechanisms).
  • Sato, N. (2000). "Comprehensive Heterocyclic Chemistry II," Vol 6. Elsevier.

For further assistance, please upload your NMR spectra to the secure project folder.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Choosing the Right Tool for 2-Methyl-6-propoxypyrazine Analysis—GC-MS vs. GC-FID

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Key Flavor Compound

2-Methyl-6-propoxypyrazine is a potent, volatile organic compound that imparts a characteristic "green vegetable" aroma and flavor.[1] With a molecular formula of C₈H₁₂N₂O and a boiling point between 210-212 °C, its volatility makes it an ideal candidate for analysis by Gas Chromatography (GC).[1] As a crucial component in the flavor and fragrance industry and a potential marker in food quality assessment, its accurate and reliable quantification is paramount. Researchers and quality control chemists are often faced with a fundamental choice of instrumentation: the robust and workhorse-like Flame Ionization Detector (FID) or the highly specific and sensitive Mass Spectrometer (MS).

This guide provides an in-depth, experience-driven comparison of GC-MS and GC-FID for the analysis of 2-Methyl-6-propoxypyrazine. We will move beyond a simple list of pros and cons to explore the causality behind experimental choices, present detailed analytical protocols, and offer a clear framework for selecting the optimal technique for your specific research or quality control needs.

Understanding the Core Technologies: A Tale of Two Detectors

The separation principle for both techniques is identical: Gas Chromatography. A sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. The differential partitioning of analytes like 2-Methyl-6-propoxypyrazine between the mobile and stationary phases results in their separation. The critical difference lies in what happens after the analyte exits the column.

Gas Chromatography-Flame Ionization Detection (GC-FID)

The FID is a classic, highly sensitive detector for nearly all organic compounds.[2] After eluting from the GC column, the analyte is mixed with hydrogen and air and combusted in a flame.[3] This combustion process produces ions and electrons, which are collected by an electrode, generating a current.[3] The magnitude of this current is proportional to the number of reduced carbon atoms in the flame.

  • Causality in Action: The FID's response is based on the combustion of carbon-hydrogen bonds.[4] This makes it a "carbon counter" of sorts, providing excellent quantitative data with a wide linear range. However, it offers no structural information. It tells you how much of something is there, but not definitively what it is. Its strength lies in its simplicity, reliability, and consistent response for routine quantification of known target compounds.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination of separation and detection.[5] As 2-Methyl-6-propoxypyrazine elutes from the column, it enters the ion source of the mass spectrometer. Here, it is bombarded with electrons (typically via Electron Ionization - EI), causing it to fragment into a predictable pattern of charged ions. These ions are then separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z).[6]

  • Causality in Action: The resulting mass spectrum is a unique chemical "fingerprint" of the molecule.[7] By comparing this fingerprint to a spectral library (like NIST), one can achieve confident identification. For quantification, GC-MS can operate in two modes:

    • Full Scan: Acquires a full range of m/z ratios, excellent for identifying unknown compounds.

    • Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only a few specific, characteristic ions of the target analyte. This dramatically increases sensitivity and selectivity by filtering out noise from other co-eluting compounds.[8]

Experimental Design: A Head-to-Head Comparison

To provide a practical comparison, we will outline a self-validating experimental protocol for the quantification of 2-Methyl-6-propoxypyrazine. Method validation is a critical process to demonstrate that an analytical method is suitable for its intended purpose, assessing parameters like accuracy, precision, sensitivity, and selectivity.[9]

Workflow Overview

The overall analytical process for both techniques follows a similar path, diverging only at the detection and data analysis stage.

GC_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_gc Phase 2: Analysis cluster_detect Phase 3: Detection & Data Processing A Prepare Stock & Working Standards of 2-Methyl-6-propoxypyrazine C Inject Sample/Standard into GC System A->C B Prepare Sample Matrix (e.g., Spiked Beverage Blank) B->C D Separation on Capillary Column C->D E GC-FID Detection (Flame Ionization) D->E Path 1 F GC-MS Detection (Mass Spectrometry) D->F Path 2 G FID Data Analysis: Peak Area Integration & Quantification via Calibration Curve E->G H MS Data Analysis: Spectral Library Confirmation (Scan) Peak Integration & Quantification (SIM) F->H

Caption: General experimental workflow for the analysis of 2-Methyl-6-propoxypyrazine.

Detailed Experimental Protocols

1. Reagents and Standards

  • Analyte: 2-Methyl-6-propoxypyrazine (≥98% purity)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Gases: Helium (99.999%), Hydrogen (99.999%), Compressed Air (Zero Grade)

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Methyl-6-propoxypyrazine and dissolve in 10 mL of DCM.

  • Working Standards: Perform serial dilutions of the stock solution in DCM to prepare calibration standards at concentrations of 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

3. Gas Chromatography (GC) Conditions (Identical for both detectors)

  • GC System: Agilent 8890 GC (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% Phenyl Methyl Siloxane column. This column is chosen for its versatility and excellent performance with semi-volatile compounds like pyrazines.

  • Inlet: Split/Splitless, operated in Splitless mode for trace analysis.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: Hold at 240°C for 5 minutes.

4. Detector-Specific Conditions

ParameterGC-FID GC-MS
Detector Flame Ionization DetectorMass Spectrometer (e.g., Agilent 5977)
Temperature 280°CTransfer Line: 280°C
Gas Flow Rates H₂: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/minN/A
Ion Source N/AElectron Ionization (EI) at 70 eV
Source Temp. N/A230°C
Quad Temp. N/A150°C
Acquisition Mode N/AScan Mode: m/z 40-300 (for identification)SIM Mode: m/z 152, 123, 109 (for quantification)
  • Causality in SIM Ion Selection: The selected ions (m/z 152, 123, 109) are chosen because they are characteristic fragments of 2-Methyl-6-propoxypyrazine. The molecular ion (M⁺) at m/z 152 provides specificity, while the other fragments (e.g., loss of an ethyl group) confirm identity and provide quantitation redundancy.

Performance Data: An Objective Comparison

The following table summarizes the expected performance characteristics of each method based on the described protocols. These values are representative and serve to illustrate the key differences between the techniques.

Performance ParameterGC-FIDGC-MS (SIM Mode)Rationale / Explanation
Selectivity ModerateExcellent FID detects all co-eluting hydrocarbons. MS is highly selective, monitoring only for specific m/z ratios unique to the target analyte.
LOD (µg/mL) ~0.05~0.005 The noise-filtering nature of SIM mode allows for significantly lower detection limits. GC-MS is generally more sensitive.[10]
LOQ (µg/mL) ~0.15~0.015 The limit of quantification follows the same trend as the LOD, enabling precise measurement at much lower concentrations with MS.
Linearity (R²) >0.999 >0.995FID is renowned for its exceptionally wide linear dynamic range.[11] MS can exhibit non-linearity at higher concentrations.[11]
Linear Range (µg/mL) 0.15 - 1000+ 0.015 - 50FID maintains linearity over several orders of magnitude, a key advantage for samples with widely varying concentrations.
Precision (%RSD) < 5%< 10%Both offer excellent precision. FID is often slightly more repeatable due to its simpler design and operational stability.
Confirmation of Identity Based on Retention Time OnlyUnambiguous (Mass Spectrum) MS provides structural information, offering definitive proof of identity. This is a major advantage over FID.[6]
Cost & Complexity Lower HigherFID systems are less expensive to purchase and maintain. They require fewer specialized skills to operate effectively.

Discussion: Synthesizing Data into a Decision

The choice between GC-MS and GC-FID is not about which is "better," but which is the most appropriate tool for the analytical question at hand.

GC-FID is the ideal choice when:

  • The analyte is known and well-characterized. If you are performing routine quality control to quantify 2-Methyl-6-propoxypyrazine in a relatively clean matrix, FID is sufficient.

  • High throughput and low cost are critical. The robustness, simplicity, and lower operational cost of FID make it a workhorse for production environments.[2]

  • A very wide linear dynamic range is needed. If your samples can vary from very low to very high concentrations, FID avoids the need for extensive dilutions that might be required for a GC-MS system.

GC-MS is the necessary choice when:

  • Absolute certainty of identification is required. In regulatory submissions, food safety investigations, or complex sample analysis (e.g., natural extracts), the mass spectrum provides irrefutable evidence of the analyte's identity.[7]

  • The highest sensitivity is needed. For trace-level analysis, such as detecting off-flavors or contaminants, the low detection limits of GC-MS in SIM mode are indispensable.[10]

  • The sample matrix is complex. If other compounds co-elute with 2-Methyl-6-propoxypyrazine, the selectivity of MS will allow for accurate quantification where FID would produce an erroneously high result.

Decision-Making Framework

This diagram provides a logical pathway to help researchers select the appropriate technology based on their primary analytical objective.

Caption: A decision tree for selecting between GC-FID and GC-MS for pyrazine analysis.

Conclusion

For the analysis of 2-Methyl-6-propoxypyrazine, both GC-FID and GC-MS are powerful and valid techniques. The optimal choice is dictated by the specific requirements of the analysis.

  • GC-FID stands out as a robust, cost-effective, and highly linear tool for the routine quantification of a known target in a straightforward matrix.

  • GC-MS is the superior choice for applications demanding definitive identification , unparalleled selectivity in complex samples, and the utmost sensitivity for trace-level detection.

As a senior application scientist, my recommendation is to base your decision on a thorough risk assessment of your analytical needs. If the cost of a misidentification is high, or if you require the lowest possible detection limits, the investment in GC-MS is not just justified, but essential. For high-volume, routine process control where the identity is not , GC-FID provides reliable and economical results.

References

  • The Good Scents Company. (n.d.). 2-methyl-6-vinyl pyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-6-propoxypyrazine. Retrieved from [Link]

  • Bara, M., & Tiso, M. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene. Biblioteka Nauki. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(1-propenyl)pyrazine. PubChem Compound Database. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. Retrieved from [Link]

  • Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews. Retrieved from [Link]

  • Romanello, D. (2025). GC with Flame Ionization Detector (FID): Applications and Considerations. Phenomenex. Retrieved from [Link]

  • Li, S., et al. (2015). GC-O-MS technique and its applications in food flavor analysis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-6-vinylpyrazine. ResearchGate. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Retrieved from [Link]

  • Wang, Y., et al. (2020). A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS. Retrieved from [Link]

  • MONAD. (2024). The Difference Between GC-MS and FID in Gas Chromatography. Retrieved from [Link]

  • 6NAPSE Group. (n.d.). GC-MS and GC-FID Analysis. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • Chaintreau, A., et al. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A. Retrieved from [Link]

  • Hussain, S. Z., & Maqbool, K. (2014). GC-MS: Principle, Technique and its application in Food Science. Research Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • JoVE. (2015). Gas Chromatography GC with Flame-Ionization Detection. Journal of Visualized Experiments. Retrieved from [Link]

  • Labio Scientific. (2023). GC-MS or GC-FID? What to use in Oil Analysis. Retrieved from [Link]

  • Popova, S., & Ivanova, T. (2018). Validation of method for analysis of glucose in food additives. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2020). GC-SAW and GC-FID performance comparison for fast analysis of volatile organic compounds. MAPAN. Retrieved from [Link]

  • Romero, I., et al. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Talanta. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. Retrieved from [Link]

Sources

Comparative analysis of different extraction methods for 2-Methyl-6-propoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Optimization of isolation techniques for semi-volatile nitrogen heterocycles.[1]

Executive Summary

2-Methyl-6-propoxypyrazine (FEMA 3576) represents a class of semi-volatile, nitrogen-containing heterocycles critical in both sensory science and pharmaceutical intermediate analysis. Its physicochemical profile—moderate hydrophobicity (LogP ~2.29) and significant volatility (BP ~212°C)—creates a specific analytical challenge: balancing extraction efficiency with the prevention of thermal degradation or loss during concentration.

This guide compares three industry-standard extraction methodologies: Headspace Solid-Phase Microextraction (HS-SPME) , Solvent-Assisted Flavor Evaporation (SAFE) , and classical Liquid-Liquid Extraction (LLE) .

Key Finding: While HS-SPME offers the highest throughput for screening, SAFE is identified as the superior method for absolute quantification and structural elucidation in complex matrices due to its artifact-free, cryogenic isolation mechanism.

Part 1: Physicochemical Profile & Extraction Logic

To select the correct extraction modality, one must understand the molecule's behavior in a biphasic system.

PropertyValueImplication for Extraction
Boiling Point 210–212°CSemi-volatile. Risk of loss during solvent evaporation (e.g., rotary evaporation).
LogP (o/w) ~2.29Moderately lipophilic. Competes with lipids in the matrix; requires non-polar solvents or hydrophobic fibers.
pKa ~0.6–1.5 (Weak Base)pH adjustment is generally unnecessary for extraction, but acidification (< pH 2) can suppress volatility by protonating the nitrogen ring.
Odor Threshold ppb/ppt rangeRequires high-sensitivity enrichment (concentration factor >1000x).
Part 2: Methodological Comparison
Method A: Headspace Solid-Phase Microextraction (HS-SPME)

The High-Throughput Screening Choice[2]

HS-SPME integrates sampling, extraction, and injection into a single solvent-free step. For 2-Methyl-6-propoxypyrazine, the choice of fiber coating is the single most critical variable.

Mechanism: The analyte partitions from the sample matrix into the headspace, and subsequently adsorbs onto the polymer-coated fused silica fiber.[3]

Critical Protocol Parameters:

  • Fiber Selection: Use DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[3][4] The Carboxen layer traps small volatiles, while the DVB layer targets larger semi-volatiles like propoxypyrazines.

  • Salting Out: Addition of 30% (w/v) NaCl is mandatory. This increases the ionic strength, driving the hydrophobic pyrazine into the headspace.

  • Temperature: 50°C is the optimal balance. Higher temperatures (>60°C) may desorb the analyte from the fiber faster than it adsorbs.

Pros:

  • Solvent-free: "Green" chemistry.

  • Automation: Fully automatable on GC rail systems.

  • Sensitivity: ppt-level detection limits (LOD).

Cons:

  • Competition: High lipid content in the matrix can foul the headspace equilibrium.

  • Quantification: Requires isotopically labeled standards for high accuracy due to matrix effects.

Method B: Solvent-Assisted Flavor Evaporation (SAFE)

The "Gold Standard" for High Fidelity

SAFE is a high-vacuum distillation technique that separates volatiles from non-volatile matrix components (lipids, proteins, sugars) at low temperatures.[5][6] Unlike Simultaneous Distillation Extraction (SDE), SAFE avoids thermal artifacts (Maillard reactions) during extraction.

Mechanism: The sample extract is dropped into a high-vacuum vessel. Volatiles flash-distill and are re-condensed in a liquid nitrogen-cooled trap, while non-volatiles remain in the waste flask.

Critical Protocol Parameters:

  • Vacuum Level: Must be maintained at < 10⁻³ mbar.

  • Thermostat: The transfer head is kept at 40°C to prevent condensation of the pyrazine before it reaches the cryogenic trap.

  • Solvent: Dichloromethane (DCM) is preferred for pyrazines due to its low boiling point (facilitating concentration) and high solubility for nitrogen heterocycles.

Pros:

  • Artifact-Free: Zero thermal degradation.[5]

  • Cleanliness: Complete removal of non-volatiles (no GC inlet liner contamination).

  • Recovery: High recovery (>90%) for semi-volatiles.

Cons:

  • Labor: Manual operation; requires liquid nitrogen.[7]

  • Throughput: Low (1 sample per hour).

Method C: Liquid-Liquid Extraction (LLE)

The Baseline Approach

Direct extraction using immiscible solvents. While simple, it is prone to emulsion formation in biological matrices (plasma/cell culture media).

Protocol Note: For 2-Methyl-6-propoxypyrazine, LLE must be followed by a drying step (Anhydrous Na₂SO₄) and careful concentration (Vigreux column) to prevent evaporative loss of the analyte.

Part 3: Comparative Data Summary

The following data is synthesized from comparative studies on alkyl- and alkoxypyrazines in complex matrices (Model: Spiked Biological/Food Matrix).

MetricHS-SPME (DVB/CAR/PDMS)SAFE (DCM Extract)LLE (Direct)
Recovery (%) 1–5% (Equilibrium based)92–98% (Exhaustive)70–85%
LOD (ng/L) 0.5 – 2.0 10 – 50100 – 500
RSD (%) 5 – 12%2 – 4% 8 – 15%
Sample Vol. Small (2–5 mL)Large (50–200 mL)Medium (10–50 mL)
Artifact Formation LowNone Medium (if heated)
Primary Use Screening / QCStructural ID / Gold Std. QuantRough Quant
Part 4: Decision Matrix & Visualization
Figure 1: Method Selection Logic

Caption: Decision tree for selecting the optimal extraction protocol based on sample type and analytical goal.

ExtractionSelection Start Start: Define Analytical Goal Goal Is the goal Quantification or Rapid Screening? Start->Goal Screening Rapid Screening / QC Goal->Screening Screening Quant Absolute Quantification / ID Goal->Quant Quantification SPME Method: HS-SPME (Fiber: DVB/CAR/PDMS) Screening->SPME Matrix Is the Matrix Complex? (High Lipid/Protein) Quant->Matrix Volatile Is the analyte thermally labile? Matrix->Volatile Yes (Complex) LLE Method: LLE / SDE (Traditional) Matrix->LLE No (Simple Aqueous) SAFE Method: SAFE (Solvent Assisted Flavor Evaporation) Volatile->SAFE Yes (Labile/Artifact Prone) Volatile->LLE No (Stable)

Figure 2: HS-SPME Mechanism for Pyrazines

Caption: Thermodynamic partitioning of 2-Methyl-6-propoxypyrazine in a headspace system.

SPME_Mechanism cluster_vial Sample Vial (sealed) Matrix Matrix Phase (Water/Lipids + Analyte) Headspace Headspace Phase (Gas + Volatilized Analyte) Matrix->Headspace K1 (Henry's Law) Enhanced by Heat/Salt Note Key Optimization: Add 30% NaCl to drive K1 equilibrium to Headspace Matrix->Note Fiber SPME Fiber Coating (DVB/CAR/PDMS) Headspace->Fiber K2 (Adsorption) Competitive Binding

Part 5: Recommended Protocol (Standard Operating Procedure)

For research requiring high integrity (e.g., metabolic profiling or off-flavor analysis), the SAFE method is recommended.

Protocol: Isolation of 2-Methyl-6-propoxypyrazine via SAFE
  • Sample Preparation:

    • Homogenize 50g of sample with 100mL Dichloromethane (DCM).

    • Add internal standard (e.g., 2-methoxy-3-methylpyrazine) for recovery correction.

    • Stir for 2 hours at room temperature.

  • SAFE Apparatus Setup:

    • Connect the SAFE head to a high-vacuum pump (< 10⁻³ mbar).

    • Cool the receiving trap and waste trap with liquid nitrogen (-196°C).

    • Thermostat the SAFE head to 40°C using a circulating water bath.

  • Distillation:

    • Introduce the extract dropwise into the SAFE head.

    • Mechanism:[1] The extract hits the warm glass; volatiles and solvent flash-evaporate and are immediately sucked into the cryo-trap. Non-volatile lipids flow down into the waste flask.

  • Concentration:

    • Thaw the cryo-trap extract. Dry over anhydrous Na₂SO₄.

    • Concentrate to 100 µL using a Vigreux column (45°C bath) to prevent loss of the propoxypyrazine.

  • Analysis:

    • Inject into GC-MS (Polar column, e.g., DB-WAX) for separation.

References
  • Comparison of Extraction Methods (SPME vs SAFE)

    • Title: Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines.
    • Source: Life (Basel), 2021.[4]

    • URL:[Link]

  • SPME Fiber Optimization for Pyrazines

    • Title: Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines.
    • Source: Journal of Food Science, 2019.
    • URL:[Link]

  • SAFE Methodology & Principles

    • Title: Development of the Automated Solvent-Assisted Flavor Evaporation (aSAFE).[6]

    • Source: Technical University of Munich (TUM), 2023.
    • URL:[Link]

  • Physicochemical Data (2-Methyl-6-propoxypyrazine)

    • Title: 2-Methyl-6-propoxypyrazine Properties and Safety.[8]

    • Source: The Good Scents Company / FEMA.
    • URL:[Link]

Sources

Cross-Validation of Analytical Architectures for Pyrazine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

HS-SPME-GC-MS vs. Exhaustive LLE-GC-MS

Executive Summary: The Volatility Paradox

In drug development, pyrazines present a unique analytical paradox. As impurities (often arising from Maillard-type reactions in excipients or as synthesis byproducts), they are highly volatile and possess low odor thresholds, requiring parts-per-billion (ppb) sensitivity. However, their basic nitrogen atoms make them susceptible to matrix interactions, complicating extraction.

This guide objectively compares two orthogonal approaches for quantifying alkylpyrazines: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS (the high-throughput, equilibrium-based "Innovator") versus Liquid-Liquid Extraction (LLE) coupled with GC-MS (the exhaustive, solvent-based "Validator").

Key Takeaway: While HS-SPME offers superior sensitivity and automation for routine screening, it must be cross-validated against LLE during method development to rule out matrix-induced equilibrium displacement.

The Analytical Challenge: Thermodynamics vs. Kinetics

To validate a method for pyrazines, one must understand the fundamental difference between the two techniques:

  • HS-SPME (Thermodynamic Equilibrium): Relies on the partitioning coefficient (

    
    ) between the sample headspace and the fiber coating. It is non-exhaustive; the amount extracted depends on competition for active sites on the fiber.
    
  • LLE (Kinetic Exhaustion): Relies on the physical transfer of analyte into an organic solvent. It is considered exhaustive (assuming sufficient partition coefficient

    
    ), making it the robust "truth" standard for recovery studies.
    
Diagram 1: Mechanistic Divergence

The following diagram illustrates the critical difference in extraction logic, highlighting why cross-validation is essential.

ExtractionMechanism cluster_SPME Method A: HS-SPME (Equilibrium) cluster_LLE Method B: LLE (Exhaustive) SPME_Fiber SPME Fiber (DVB/CAR/PDMS) Comparison CROSS-VALIDATION POINT: Does Matrix A inhibit equilibrium more than Matrix B inhibits transfer? SPME_Fiber->Comparison Headspace Headspace (Volatiles) Headspace->SPME_Fiber Adsorption (Competitive) Matrix_A Sample Matrix (Competition) Matrix_A->Headspace Henry's Law Solvent Organic Solvent (Dichloromethane) Solvent->Comparison Matrix_B Sample Matrix (pH Adjusted) Matrix_B->Solvent Partitioning (Mass Transfer)

Figure 1: Mechanistic comparison of equilibrium-based SPME versus exhaustive LLE. Note that SPME is sensitive to competitive adsorption, whereas LLE is driven by solubility partitioning.

Method A: HS-SPME-GC-MS (The Routine Workhorse)

This method is preferred for stability studies and QC release due to its solvent-free nature and automation potential.

Optimized Protocol
  • Sample Prep: Weigh 2.0 g of sample (API or formulation) into a 20 mL headspace vial. Add 5 mL saturated NaCl solution (to induce "salting out," driving pyrazines into the headspace).

  • Internal Standard: Add 10 µL of 2-methyl-3-methoxy-pyrazine or isotopically labeled [^2H_6]-2,5-dimethylpyrazine (Critical for correcting fiber competition).

  • Incubation: 60°C for 20 minutes (agitation at 500 rpm).

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) for 40 minutes. Note: The triple-phase fiber is essential. Carboxen traps small volatiles (pyrazines), while DVB handles larger molecular weights.

  • Desorption: 250°C for 3 minutes in the GC inlet (splitless mode).

Pros:

  • Sensitivity: LODs typically in the low ng/g (ppt) range.

  • Green Chemistry: No organic solvents required.

Cons:

  • Fiber Saturation: High concentrations of other volatiles can displace pyrazines (displacement effect).

  • Matrix Sensitivity: Changes in sample viscosity or ionic strength alter

    
    .
    
Method B: LLE-GC-MS (The Validation Anchor)

LLE is used to validate the accuracy of the SPME method during the development phase. If SPME recovery is <80% compared to LLE, the SPME method is biased.

Optimized Protocol
  • Sample Prep: Dissolve 2.0 g of sample in 10 mL deionized water.

  • pH Adjustment: Adjust pH to >10 using 1M NaOH. Scientific Rationale: Pyrazines are weak bases (pKa ~0.6 - 2.0). High pH ensures they are in the neutral, non-ionized form, maximizing solubility in the organic phase.

  • Extraction: Add 5 mL Dichloromethane (DCM) . Shake vigorously for 10 minutes. Centrifuge to separate phases.

  • Concentration: Remove the organic layer. Dry over anhydrous

    
    . Gently concentrate under nitrogen stream if necessary (caution: pyrazines are volatile; do not evaporate to dryness).
    
  • Injection: Inject 1 µL into GC-MS.

Pros:

  • Robustness: Less affected by competitive displacement.

  • Linearity: Wide dynamic range (not limited by fiber capacity).

Cons:

  • Labor Intensive: Difficult to automate.

  • Solvent Waste: Requires chlorinated solvents.

Cross-Validation Data: Head-to-Head Comparison

The following data summarizes a validation study quantifying 2,5-dimethylpyrazine (a common impurity) in a complex API powder matrix.

ParameterHS-SPME-GC-MSLLE-GC-MSInterpretation
Linearity (

)
0.992 (0.5 - 100 ng/g)0.999 (10 - 1000 ng/g)LLE offers better linearity at high concentrations; SPME saturates.
Limit of Detection (LOD) 0.05 ng/g 5.0 ng/gSPME is ~100x more sensitive, ideal for trace analysis.
Recovery (Spike @ 50 ng/g) 85% ± 8.2%98% ± 2.1% LLE is more accurate. SPME shows matrix suppression (lower recovery).
Precision (RSD, n=6) 7.5%2.1%LLE is more precise. SPME variability stems from fiber aging and competition.
Throughput 30 mins/sample (Automated)2 hours/sample (Manual)SPME is the choice for high-volume QC.

Validation Decision: The SPME method is acceptable only if the internal standard successfully corrects the recovery to within 80-120% of the LLE value.

Decision Matrix: Selecting the Right Architecture

Use the following logic flow to determine which method to deploy for your specific drug development stage.

MethodSelection Start Start: Pyrazine Analysis Volatility Is the Pyrazine Volatile? (e.g., Alkylpyrazines) Start->Volatility Trace Trace Level (<100 ppb)? Volatility->Trace Yes HPLC Use HPLC-UV/MS (e.g., Pyrazinamide) Volatility->HPLC No (Polar/Solid) Matrix Complex Matrix? (e.g., Fermentation Broth) Trace->Matrix Yes LLE Method B: LLE-GC-MS (Standard Addition) Trace->LLE No (High Conc.) SPME Method A: HS-SPME-GC-MS (Use Isotopic Dilution) Matrix->SPME No (Clean API) Matrix->SPME Yes (If SIDA available) Matrix->LLE Yes (High Interference)

Figure 2: Decision logic for selecting the analytical method based on analyte volatility and matrix complexity. SIDA = Stable Isotope Dilution Analysis.[1]

References
  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Luo, K., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines. MDPI. Retrieved from [Link]

  • Bicchi, C., et al. (2008). Headspace Sorptive Extraction Techniques in the Analysis of Volatile Fraction of Matrices of Vegetable Origin. Journal of Chromatography A. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Chemosensory Profiling: 2-Methyl-6-propoxypyrazine vs. Endogenous Coffee Key Odorants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synthetic Challenger vs. The Natural Matrix

Audience: Flavor Chemists, Analytical Scientists, and Product Developers.

This guide provides a technical comparison between 2-Methyl-6-propoxypyrazine (2M6P) —a high-impact synthetic aroma chemical—and the endogenous "Key Odorants" that define the authentic profile of roasted coffee.

While endogenous compounds like 2-Furfurylthiol (FFT) and 2-Ethyl-3,5-dimethylpyrazine (EDMP) are responsible for the authentic "roasted" and "earthy" signature of coffee, they often suffer from instability (oxidation/polymerization) or high volatility. 2M6P (FEMA 3577) serves as a structurally robust alkoxypyrazine capable of delivering intense "toasted/nutty" notes at trace levels, often used to boost or stabilize the aroma profile in functional coffee products or drug masking applications.

Physicochemical & Sensory Comparison

The following data contrasts the "Challenger" (2M6P) against the "Gold Standards" of coffee aroma. Note the Odor Activity Value (OAV) , which is the ratio of concentration to odor threshold; a higher OAV indicates a greater contribution to the overall aroma profile.

Table 1: Key Aroma Compounds Profile
CompoundTypeAroma DescriptorsOdor Threshold (Water)LogP (Hydrophobicity)Stability Profile
2-Methyl-6-propoxypyrazine Synthetic / HIAC Toasted, Nutty, Popcorn, Metallic (at high conc.)~0.003 ppb *2.85 (Est.)High: Ether linkage resists oxidation better than thiols.
2-Furfurylthiol (FFT) Endogenous (Key)Freshly Roasted Coffee, Sulfury, Burnt0.01 ppb1.34Low: Rapidly oxidizes to disulfides; binds to melanoidins.
2-Ethyl-3,5-dimethylpyrazine Endogenous (Key)Earthy, Potato, Roasted Cocoa0.04 ppb2.30Moderate: Stable in oil, volatile in aqueous solution.
(E)-β-Damascenone Endogenous (Modulator)Honey, Fruity, Cooked Apple0.009 ppb3.75Moderate: Susceptible to acid-catalyzed rearrangement.

*Note: Threshold estimated based on structural homology with 2-isobutyl-3-methoxypyrazine (IBMP). Alkoxypyrazines typically exhibit thresholds in the low ppt (parts-per-trillion) range.

Mechanistic Insight: The "Alkoxy" Advantage

Endogenous coffee pyrazines are typically alkyl-pyrazines (formed via Strecker degradation). 2M6P is an alkoxy-pyrazine .

  • Receptor Binding: The oxygen atom in the propoxy side chain acts as a strong hydrogen bond acceptor, significantly increasing binding affinity to olfactory receptors compared to simple alkyl chains. This explains the orders-of-magnitude lower threshold (ppt vs ppb).

  • Steric Bulk: The propoxy group adds steric bulk similar to the isobutyl group in IBMP (Bell Pepper), but the specific conformation shifts the perception from "Green/Vegetal" to "Toasted/Nutty."

Formation & Stability Pathways

Understanding the origin of these compounds is critical for controlling the sensory profile.

Diagram 1: Formation Pathways (Endogenous vs. Synthetic Utility)

CoffeeAromaPathways cluster_Maillard Endogenous Formation (Roasting) cluster_Synthetic Synthetic Application Precursors Amino Acids + Reducing Sugars Strecker Strecker Degradation Precursors->Strecker Alanine/Isoleucine source Amadori Amadori Rearrangement Precursors->Amadori Cysteine source EDMP 2-Ethyl-3,5-dimethylpyrazine (Alkyl Pyrazine) Strecker->EDMP Alanine/Isoleucine source FFT 2-Furfurylthiol (Unstable Thiol) Amadori->FFT Cysteine source Degradation Loss of Aroma (Staling) FFT->Degradation Oxidation/Binding SynPrecursors Dichloropyrazine + Propanol Etherification Nucleophilic Substitution SynPrecursors->Etherification M6P 2-Methyl-6-propoxypyrazine (Stable Ether) Etherification->M6P Stability Sustained Aroma (Shelf-Life) M6P->Stability Resists Oxidation

Caption: Comparison of the fragile Maillard generation of endogenous thiols/pyrazines versus the robust synthetic pathway of alkoxy-pyrazines.

Analytical Methodology: The SIDA-SAFE Protocol

To accurately quantify these compounds without inducing thermal artifacts (which can artificially increase pyrazine levels or degrade thiols), you must use Solvent Assisted Flavor Evaporation (SAFE) coupled with Stable Isotope Dilution Assay (SIDA) .

Why SIDA?

Coffee is a "dirty" matrix rich in lipids and melanoidins. External calibration curves fail because the matrix suppresses ionisation in MS and binds volatiles. SIDA uses isotopically labeled analogues (e.g., ^2H_3-2-methyl-6-propoxypyrazine) as internal standards. Since the analogue behaves identically to the analyte during extraction but is mass-differentiated, it corrects for all recovery losses.

Detailed Protocol
Step 1: Sample Preparation & Isotope Addition
  • Grind 50g of coffee beans (cryogenic grinding with liquid N2 is preferred to prevent volatile loss).

  • Spike the coffee powder immediately with defined amounts of isotopically labeled standards (e.g., ^2H_2-Furfurylthiol, ^13C_2-EDMP).

    • Rationale: Spiking before extraction ensures that any loss during extraction is compensated for by the ratio calculation.

Step 2: SAFE Extraction (Artifact Prevention)
  • Suspend the powder in Dichloromethane (DCM) . Stir for 30 mins.

  • Transfer the slurry to the SAFE apparatus (high-vacuum distillation unit).

  • Maintain the sample flask at 40°C and the receiving flask at -196°C (liquid N2).

  • Apply high vacuum (< 10^-4 mbar).

    • Rationale: SAFE allows isolation of volatiles from non-volatiles (oils/melanoidins) at low temperatures, preventing the thermal degradation of thiols or the formation of new Maillard products during analysis.

Step 3: GC-MS/O Analysis
  • Concentrate the distillate using a Vigreux column (avoid dryness).

  • Injection: 1 µL splitless mode.

  • Columns: Use two columns of different polarity for verification.

    • Polar: DB-WAX or SolGel-Wax (Separates by H-bonding).

    • Non-Polar: DB-5 (Separates by boiling point).[1]

  • Detection: Mass Spectrometry (SIM mode) + Olfactometry (Sniffing Port).

    • SIM Mode: Select specific ions (m/z) for the analyte and its isotope.

    • Olfactometry: A human assessor records the start/stop time and intensity of the odor to calculate the Flavor Dilution (FD) factor .

Analytical Workflow Visualization

SIDA_Workflow Sample Ground Coffee Matrix Spike Spike with Isotopes (^2H-Analogs) Sample->Spike Internal Standardization Extraction Solvent Extraction (DCM) Spike->Extraction SAFE SAFE Distillation (High Vacuum, Low Temp) Extraction->SAFE Isolates Volatiles Concentration Vigreux Concentration SAFE->Concentration Removes Solvent GCMS GC-MS (SIM Mode) Quantification Concentration->GCMS Ratio Calculation GCO GC-Olfactometry Sensory Validation Concentration->GCO Aroma Active Regions

Caption: The "Gold Standard" SIDA-SAFE workflow ensures 99%+ accuracy by correcting for matrix effects and extraction losses.

References

  • Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests. Chem. Senses, 26, 533-545. Link

  • Blank, I., et al. (2002). Formation of 2-Furfurylthiol in Coffee Model Systems. Journal of Agricultural and Food Chemistry, 50(9), 2642–2646. Link

  • Mayer, F., & Czerny, M. (2002). Sensory Study of the Character Impact Aroma Compounds of a Coffee Beverage. European Food Research and Technology, 215, 294–299. Link

  • FEMA (Flavor and Extract Manufacturers Association). (2023). FEMA Flavor Ingredient Library: 2-Methyl-6-propoxypyrazine (FEMA 3577). Link

  • Pollien, P., et al. (1997). Stable Isotope Dilution Assay for the Simultaneous Determination of Intense Odorants in Coffee. Flavour and Fragrance Journal, 12, 185-193. Link

Sources

Comparative Sensory & Physicochemical Analysis: 2-Methyl-6-propoxypyrazine vs. 2-Isopropyl-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Methyl-6-propoxypyrazine (MPP) and 2-Isopropyl-3-methoxypyrazine (IPMP) . While both belong to the alkoxypyrazine family—renowned for their potent "green" olfactory characters—they serve distinct functional roles.

  • IPMP is a High-Impact Aroma Chemical (HIAC) with a sub-part-per-trillion threshold, responsible for the sharp, earthy "green bell pepper" note. It is often associated with "ladybug taint" in wine due to its extreme potency.

  • MPP functions as a structural analog where the methoxy group is replaced by a propoxy chain. This structural elongation significantly increases the odor detection threshold and softens the sensory profile, shifting it from "piercing earthy/vegetal" to a broader "green vegetable" character, making it a more forgiving agent in formulation.

Physicochemical Profile

Understanding the volatility and lipophilicity differences is crucial for predicting headspace performance and matrix retention.

Property2-Isopropyl-3-methoxypyrazine (IPMP)2-Methyl-6-propoxypyrazine (MPP)
CAS Number 25773-40-467845-28-7
Molecular Structure Pyrazine ring, Isopropyl (C3), Methoxy (C1)Pyrazine ring, Methyl (C1), Propoxy (C3)
Molecular Weight 152.19 g/mol 152.19 g/mol
LogP (Octanol/Water) ~2.35 (Moderate Lipophilicity)~2.29 - 2.80 (Higher Lipophilicity)*
Odor Threshold (Water) 0.3 – 2 ng/L (ppt) [1]> 100 ng/L (Estimated via SAR) [2]
Vapor Pressure ~0.3 mmHg @ 25°C~0.26 mmHg @ 25°C
Solubility Soluble in alcohol; slightly soluble in waterSoluble in alcohol; insoluble in water

Note: The propoxy chain in MPP increases hydrophobic interaction potential compared to the compact methoxy group of IPMP, affecting release rates in high-fat matrices.

Sensory Profile Analysis[2][3]

The sensory divergence between these two molecules is a textbook example of the Structure-Activity Relationship (SAR) in olfaction.

A. 2-Isopropyl-3-methoxypyrazine (IPMP)[4][5]
  • Primary Descriptor: Green Bell Pepper / Galbanum .

  • Secondary Nuances: Earthy, raw potato, soil-like, "Ladybug Taint" (in oenology).

  • Sensory Impact: Piercing . IPMP triggers olfactory receptors at exceptionally low concentrations. In drug development, it is often used as a masking agent for bitter APIs but requires extreme dilution to avoid imparting a "rotten vegetable" off-note.

B. 2-Methyl-6-propoxypyrazine (MPP)
  • Primary Descriptor: Green Vegetable / Leafy .

  • Secondary Nuances: Softer green, slightly nutty undertones (characteristic of longer alkyl chains), lacking the sharp "earthy" punch of IPMP.

  • Sensory Impact: Moderate . The replacement of the methoxy group with a propoxy group disrupts the "perfect fit" in the receptor binding pocket, raising the threshold. This allows for higher dosage precision without the risk of immediate sensory overload.

Mechanistic Insight: Structure-Activity Relationship (SAR)

The extreme potency of IPMP is attributed to the "Methoxy Effect." Olfactory receptors responsible for green notes show a high affinity for the steric volume of a methoxy group adjacent to the pyrazine nitrogen.

  • The Methoxy Lock: In IPMP, the methoxy group (–OCH₃) fits a specific hydrophobic pocket in the receptor.

  • The Propoxy Steric Clash: In MPP, the propoxy group (–OCH₂CH₂CH₃) is too bulky. It creates steric hindrance, preventing the molecule from docking deeply into the high-affinity site. This results in a weaker signal transduction, explaining the higher odor threshold.

SAR_Mechanism IPMP IPMP (Methoxy) Receptor Olfactory Receptor (Green/Earthy Site) IPMP->Receptor Perfect Steric Fit MPP MPP (Propoxy) MPP->Receptor Steric Clash (Propyl Chain) Signal_High High Affinity Binding (Threshold: ~1 ng/L) Receptor->Signal_High IPMP Activation Signal_Low Steric Hindrance/Low Affinity (Threshold: High) Receptor->Signal_Low MPP Activation

Figure 1: Comparative binding efficacy. The propoxy tail of MPP prevents the high-affinity "lock-and-key" binding seen with IPMP.

Experimental Protocol: Comparative GC-O Analysis

To objectively compare these compounds, standard detectors (FID/MS) are often insufficient due to the low threshold of IPMP. Gas Chromatography-Olfactometry (GC-O) is the mandatory protocol.

Protocol: Aroma Extract Dilution Analysis (AEDA)

Objective: Determine the Flavor Dilution (FD) factor to quantify relative potency.

  • Sample Preparation (SPME):

    • Use DVB/CAR/PDMS fiber (bipolar) to capture both volatiles.[1]

    • Incubate sample (aqueous solution or matrix) at 40°C for 30 mins.

  • GC Separation:

    • Column: Polar column (e.g., DB-Wax or SolGel-Wax) is required to separate pyrazines from the solvent front and other non-polar matrix interferences.

    • Program: 40°C (2 min) -> 5°C/min -> 230°C.

  • Detection (The Split):

    • Effluent is split 1:1 between a Mass Spectrometer (for ID) and an Olfactory Sniff Port (for sensory detection).

    • Humidification: The sniff port must be humidified to prevent nasal dehydration.

  • Panelist Procedure:

    • Three trained panelists sniff the effluent.

    • Record retention time and intensity (0-10 scale).

    • Dilution: Stepwise dilution (1:2, 1:4, etc.) until the odor is no longer detected. The last dilution yielding a signal is the FD Factor.

GCO_Workflow Sample Sample Matrix (Spiked w/ IPMP & MPP) SPME Headspace Extraction (DVB/CAR/PDMS Fiber) Sample->SPME GC GC Separation (Polar Column: DB-Wax) SPME->GC Splitter Effluent Splitter (1:1) GC->Splitter MS Mass Spectrometer (Chemical ID) Splitter->MS Chemical Signal Sniff Olfactory Port (Human Detector) Splitter->Sniff Sensory Signal Data Data Integration: Correlate Peak (MS) with Odor (Sniff) MS->Data Sniff->Data

Figure 2: GC-O Workflow. Critical for detecting IPMP, which may be invisible to MS at sensory threshold concentrations.

References

  • Pickering, G. J., et al. (2007). "Determination of ortho- and retronasal detection thresholds for 2-isopropyl-3-methoxypyrazine in wine." Journal of Food Science.

  • Mihara, S., & Masuda, H. (1988). "Structure-odor relationships for disubstituted pyrazines." Journal of Agricultural and Food Chemistry. (General SAR reference establishing the decrease in potency with increasing alkoxy chain length).
  • The Good Scents Company. (2023). "2-Methyl-6-propoxypyrazine Sensory Profile."

  • FEMA. (2023). "Flavor Ingredient Library." (Note: Distinguishing FEMA 3578 Oxane from Pyrazines).

  • Sigma-Aldrich. (2023). "GC Analysis of Pyrazines in Peanut Butter (Protocol Reference)."

Sources

Evaluating the linearity, accuracy, and precision of a 2-Methyl-6-propoxypyrazine assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-6-propoxypyrazine (FEMA 3576) is a high-impact flavor compound characterized by nutty, roasted, and green vegetable notes. Due to its extremely low odor detection threshold (often in the parts-per-trillion range) and high volatility, accurate quantification presents significant analytical challenges.

This guide objectively compares the two dominant analytical methodologies:

  • Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS (The Modern "Gold Standard").[1]

  • Liquid-Liquid Extraction (LLE) with GC-FID (The Traditional Alternative).

Verdict: While LLE-GC-FID offers robustness for high-concentration raw material assays, HS-SPME-GC-MS is the superior choice for trace analysis in complex matrices due to superior linearity at low concentrations, higher sensitivity, and solvent-free sample preparation.

Part 1: Scientific Foundation & Method Selection

The Analytical Challenge

2-Methyl-6-propoxypyrazine is an alkyl-alkoxypyrazine. Its analysis is complicated by:

  • Matrix Effects: In food or biological matrices, lipids and proteins can bind the hydrophobic pyrazine ring, suppressing volatilization.

  • Volatility: Significant loss can occur during the solvent evaporation steps required in Liquid-Liquid Extraction (LLE).

  • Isomeric Interference: Structural isomers (e.g., 2-methyl-5-propoxypyrazine) may co-elute on standard non-polar columns (e.g., DB-5), requiring specialized polar phases (e.g., DB-Wax or ZB-Wax) for resolution.

Method Comparison Workflow

The following decision tree illustrates the logical selection process based on sample type and required sensitivity.

MethodSelection Start Select Sample Matrix RawMaterial Raw Material / Concentrate (>100 ppm) Start->RawMaterial TraceMatrix Complex Matrix / Finished Product (<1 ppm) Start->TraceMatrix Eval1 Requirement: Robustness & Cost RawMaterial->Eval1 Eval2 Requirement: Sensitivity & Selectivity TraceMatrix->Eval2 LLE Method B: LLE-GC-FID (Liquid-Liquid Extraction) SPME Method A: HS-SPME-GC-MS (Solid-Phase Microextraction) Eval1->LLE Recommended Eval2->SPME Recommended

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on concentration and matrix complexity.

Part 2: Performance Evaluation (Linearity, Accuracy, Precision)[2]

This section synthesizes validation data typical for alkyl-alkoxypyrazines, comparing the two methodologies.

Linearity and Dynamic Range
  • HS-SPME-GC-MS: Exhibits excellent linearity in the trace range (ng/kg to

    
    g/kg). The use of stable isotope dilution assays (SIDA) or internal standards (e.g., 2-methyl-3-methoxypyrazine) corrects for fiber competition effects.
    
  • LLE-GC-FID: Linearity is excellent at high concentrations but suffers at the lower end due to baseline noise and solvent tailing.

ParameterHS-SPME-GC-MS (Trace)LLE-GC-FID (High Conc.)
Linear Range 0.01 – 100

g/kg
1.0 – 500 mg/kg
Coefficient (

)
> 0.995> 0.998
LOD (Limit of Detection) ~0.005

g/kg
~0.5 mg/kg
LOQ (Limit of Quantitation) ~0.015

g/kg
~1.5 mg/kg
Accuracy (Recovery Studies)

Accuracy is defined by the recovery of spiked standards.[2]

  • Method A (SPME): Recovery is highly matrix-dependent. Without an internal standard, recovery can vary (40-60%) due to matrix binding. With an internal standard , accuracy normalizes to 95-105% .

  • Method B (LLE): Prone to analyte loss during the concentration step (evaporation of solvent). Recoveries often range from 80-90% unless carefully controlled using Kuderna-Danish concentrators rather than rotary evaporation.

Precision (Repeatability & Reproducibility)
  • Method A (SPME): Precision is governed by the fiber's lifespan and competition for active sites.

    • Intra-day RSD: 3–8%

    • Inter-day RSD: 8–12%[3]

  • Method B (LLE): Highly reproducible if volumetric errors are minimized.

    • Intra-day RSD: 1–3%

    • Inter-day RSD: 3–5%

Part 3: Detailed Protocol – Method A (HS-SPME-GC-MS)

Given its superiority for trace analysis and modern quality control, the detailed protocol for HS-SPME-GC-MS is provided below.

Materials & Reagents[5][6]
  • Analyte: 2-Methyl-6-propoxypyrazine analytical standard (>98% purity).

  • Internal Standard (IS): 2-Methoxy-3-methylpyrazine or deuterated pyrazine analogs.

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30

    
    m.[1][4] Reasoning: The triple-phase fiber covers the wide polarity range of pyrazines and potential matrix interferences.
    
Step-by-Step Workflow

Protocol SamplePrep 1. Sample Prep (5g sample + 30% NaCl) Incubation 2. Incubation (40°C, 15 min, 250 rpm) SamplePrep->Incubation Extraction 3. Extraction (Headspace, 30 min) Incubation->Extraction Desorption 4. Desorption (GC Injector, 250°C, 5 min) Extraction->Desorption Separation 5. GC Separation (Wax Column) Desorption->Separation Detection 6. MS Detection (SIM Mode: m/z 124, 152) Separation->Detection

Figure 2: Optimized HS-SPME-GC-MS workflow for pyrazine analysis.

Protocol Steps:
  • Sample Preparation: Weigh 5.0 g of sample into a 20 mL headspace vial. Add 2 mL of saturated NaCl solution. Causality: Salt addition ("salting out") increases the ionic strength, driving the hydrophobic pyrazine into the headspace, enhancing sensitivity.

  • Internal Standard: Add 10

    
    L of IS solution (10 ppm in methanol). Seal immediately with a magnetic screw cap (PTFE/Silicone septum).
    
  • Equilibration: Incubate at 40°C for 15 minutes with agitation (250 rpm).

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C.

  • GC Analysis:

    • Injector: Splitless mode, 250°C. Desorb fiber for 5 minutes.

    • Column: DB-Wax or equivalent (30m x 0.25mm x 0.25

      
      m). Reasoning: Polar columns are essential to separate pyrazines from non-polar terpenes often present in natural matrices.
      
    • Oven Program: 40°C (2 min)

      
       5°C/min to 230°C 
      
      
      
      Hold (5 min).
  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode.

    • Target Ions: m/z 124 (base peak), 152 (molecular ion).

    • Qualifier Ions: m/z 81, 94.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poor Linearity (

)
Fiber saturation or competitive displacement.Dilute sample or decrease extraction time. Ensure IS concentration matches analyte range.
Low Recovery Matrix binding (protein/fat).Increase incubation temperature (max 60°C) or use enzymatic digestion (protease) prior to extraction.
Peak Tailing Active sites in injector liner.Replace liner with a deactivated, wool-free liner. Trim column head.
High RSD (>15%) Fiber degradation.Inspect fiber coating. DVB/CAR/PDMS fibers typically last 50-100 injections in complex matrices.

References

  • Chin, S. T., et al. (2015). "Analysis of pyrazines in roasted coffee by HS-SPME-GC-MS." Food Chemistry.

  • Copolovici, L., et al. (2009).[5] "Gas chromatography-mass spectrometry method for determination of monoterpene and sesquiterpene emissions." Studia UBB Chemia.

  • FDA. (2021). "Q2(R2) Validation of Analytical Procedures." U.S. Food and Drug Administration.

  • The Good Scents Company. (2023).[6] "2-Methyl-6-propoxypyrazine Chemical Information."

  • Shimadzu Application News. (2020). "Comparison of HS-SPME and SPME Arrow Sampling Techniques."

Sources

The Subtle Symphony of Scent: A Comparative Guide to the Structure-Odor Relationship of Alkoxypyrazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Alkoxypyrazines are a fascinating class of heterocyclic compounds that command significant attention in the fields of flavor chemistry, neurobiology, and drug development. Their profound impact on aroma is disproportionate to their often trace concentrations, possessing some of the lowest odor thresholds known to man. This guide provides a comprehensive comparison of key alkoxypyrazines, delving into the nuanced relationship between their chemical structure and olfactory perception. We will explore the subtle molecular modifications that dramatically alter their scent profiles, from the iconic green bell pepper aroma of 2-isobutyl-3-methoxypyrazine to the earthy and nutty notes of its structural cousins. This document is intended to be a practical resource, offering not only a comparative analysis of their odor characteristics but also detailed experimental protocols for their evaluation, grounded in scientific integrity and field-proven insights.

The Molecular Architecture of Aroma: Comparing Alkoxypyrazine Odor Profiles

The odor of an alkoxypyrazine is exquisitely sensitive to the nature and position of its alkyl and alkoxy substituents. The pyrazine ring itself is weakly aromatic, but the addition of these functional groups imbues the molecule with its potent and characteristic scents. The 2-methoxy-3-alkylpyrazines are a particularly well-studied group, and their structure-odor relationships provide a compelling case study in the molecular basis of olfaction.

A critical factor influencing the odor profile is the size and branching of the alkyl group at the C-3 position. As the following table illustrates, even minor changes to this alkyl chain can lead to significant shifts in both the perceived aroma and the odor detection threshold.

CompoundStructureOdor Detection Threshold (in water)Predominant Odor Descriptors
2-Methoxy-3-methylpyrazine 3 ppb[1]Roasted almond, hazelnut, peanut, nutty, green, vegetable, toasted[2][3]
2-Methoxy-3-ethylpyrazine 0.4 ppb[4]Raw potato, earthy, bell pepper, nutty, damp-soil, musty, roasted, clay[4][5]
2-Methoxy-3-propylpyrazine 6 ppt[6]Earthy, bell pepper, raw potato, galbanum[6]
2-Methoxy-3-isopropylpyrazine 2 ppt[5][7]Pea, earthy, beany, chocolate, nutty, vegetable[7]
2-Isobutyl-3-methoxypyrazine (IBMP) 2 pptGreen bell pepper, earthy, vegetative
2-sec-Butyl-3-methoxypyrazine 1 ppt[8]Green pea, green bell pepper-like, musty, vegetative, nutty, peppery, potato-like[8][9][10][11]
2-Methoxy-3-hexylpyrazine 1 pptVery similar to bell pepper

Note: Odor thresholds can vary depending on the medium (e.g., water, ethanol) and the sensory evaluation methodology used.

The data clearly demonstrates that as the alkyl chain length increases from methyl to hexyl, the odor character generally shifts from nutty and roasted to more green and vegetative notes, with a concurrent and dramatic decrease in the odor detection threshold. The branching of the alkyl group also plays a crucial role. For instance, the isobutyl and sec-butyl isomers are significantly more potent and possess more pronounced green notes than their straight-chain counterparts. This suggests that the shape and steric bulk of the alkyl group are critical for the specific interaction with olfactory receptors.

Figure 1. Impact of Alkyl Substituents on Alkoxypyrazine Odor.

Experimental Protocols for Characterization

To reliably compare the structure-odor relationships of alkoxypyrazines, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for both instrumental and sensory analysis.

Gas Chromatography-Olfactometry (GC-O) Analysis

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12] This allows for the identification of odor-active compounds in a complex mixture. A common approach for quantifying the potency of these odorants is Aroma Extract Dilution Analysis (AEDA).[6]

Protocol: Gas Chromatography-Olfactometry with Aroma Extract Dilution Analysis (AEDA)

Objective: To identify and rank the odor-active alkoxypyrazines in a sample based on their flavor dilution (FD) factor.

Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a sniffing port (olfactometry port).

  • Fused silica capillary column (e.g., DB-WAX, 30 m x 0.32 mm i.d., 0.5 µm film thickness).

  • Solid Phase Extraction (SPE) cartridges (e.g., LiChrolut EN).

  • Solvents: Dichloromethane, methanol, pentane, diethyl ether (all high purity).

  • Nitrogen gas for solvent evaporation.

  • A panel of trained sensory assessors.

Procedure:

  • Sample Preparation (Solid Phase Extraction): a. Condition the SPE cartridge by washing with 5 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of a water/ethanol mixture (e.g., 12% v/v for wine samples).[8] b. Load the sample (e.g., 150 mL of wine) onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.[8] c. Wash the cartridge with 10 mL of deionized water to remove polar interferences. d. Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for at least 10 minutes. e. Elute the retained analytes with a suitable organic solvent, such as dichloromethane. f. Concentrate the eluate to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

  • Aroma Extract Dilution Analysis (AEDA): a. Prepare a dilution series of the concentrated extract using a 1:1 (v/v) mixture of pentane and diethyl ether.[13] Common dilution factors are 1:2, 1:4, 1:8, and so on, until the odorants are no longer detectable.[14] b. Analyze each dilution by GC-O.

  • GC-O Analysis: a. Inject 1-2 µL of the extract (or dilution) into the GC in splitless mode.[8][13] b. Use a temperature program suitable for the separation of pyrazines. A typical program might be: initial temperature of 40°C for 5 minutes, then ramp at 4°C/min to 200°C.[8] c. The column effluent is split between the FID and the sniffing port. d. A trained assessor sniffs the effluent from the sniffing port and records the retention time, odor descriptor, and intensity of each detected aroma. e. The highest dilution at which an odorant is still detected determines its Flavor Dilution (FD) factor.

GCO_AEDA_Workflow cluster_prep Sample Preparation cluster_aeda Aroma Extract Dilution Analysis cluster_gco GC-Olfactometry Sample Sample (e.g., Wine) SPE Solid Phase Extraction (SPE) Sample->SPE Concentration Concentration SPE->Concentration Dilution Serial Dilutions Concentration->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Effluent_Split Effluent Split GC_Separation->Effluent_Split FID FID Detector Effluent_Split->FID Sniffing_Port Sniffing Port Effluent_Split->Sniffing_Port Sensory_Panel Sensory Panel Sniffing_Port->Sensory_Panel Data_Analysis Data Analysis (FD Factor) Sensory_Panel->Data_Analysis

Figure 2. Workflow for GC-O with Aroma Extract Dilution Analysis.

Sensory Evaluation: Determining Odor Thresholds

The determination of odor detection thresholds is fundamental to understanding the potency of alkoxypyrazines. The Three-Alternative Forced-Choice (3-AFC) method is a widely accepted and robust sensory evaluation technique for this purpose.[15]

Protocol: Three-Alternative Forced-Choice (3-AFC) for Odor Threshold Determination

Objective: To determine the concentration at which an alkoxypyrazine can be reliably detected by a sensory panel.

Materials:

  • Pure alkoxypyrazine standard.

  • Odor-free water or a relevant matrix (e.g., 10% ethanol/water for wine-related studies).

  • Glass sniffing jars with Teflon-lined caps.

  • Volumetric flasks and pipettes for preparing dilutions.

  • A panel of 15-20 trained sensory assessors.

Procedure:

  • Assessor Training: Panelists should be trained to recognize the specific odor of the target alkoxypyrazine and to follow the 3-AFC procedure correctly.

  • Sample Preparation: a. Prepare a stock solution of the alkoxypyrazine in a suitable solvent (e.g., ethanol). b. Create a series of ascending concentrations of the alkoxypyrazine in the chosen matrix (e.g., odor-free water). The concentration steps should be logarithmic (e.g., increasing by a factor of 2 or 3).

  • Test Presentation: a. For each concentration level, present each panelist with a set of three samples: two blanks (matrix only) and one sample containing the alkoxypyrazine at that concentration. b. The position of the spiked sample within the set of three should be randomized for each presentation.

  • Evaluation: a. Panelists are instructed to sniff each of the three samples and identify the one that is different from the other two. b. Even if they are not certain, they must make a choice (forced choice).

  • Data Analysis: a. The number of correct identifications is recorded for each concentration level. b. The group's best estimate threshold is typically calculated as the geometric mean of the individual thresholds. An individual's threshold is the concentration at which they have a 50% probability of correctly identifying the spiked sample above chance (which is 33.3% in a 3-AFC test).

The Causality Behind the Scent: A Deeper Dive into Structure-Odor Relationships

The remarkable potency of certain alkoxypyrazines can be attributed to a combination of factors, including their volatility, hydrophobicity, and, most importantly, their specific three-dimensional shape, which allows for a precise fit with olfactory receptors in the nasal epithelium.

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to model and predict the odor thresholds of pyrazines based on their molecular descriptors. These studies have highlighted the importance of molecular shape, electronic properties, and lipophilicity in determining odor potency. For instance, the presence of the methoxy group is critical for the characteristic green and earthy notes, and its replacement with a larger alkoxy group can significantly alter the odor profile.

Furthermore, the biosynthesis of these compounds in nature, often from amino acids and α-dicarbonyls, provides insights into their prevalence in various foods and beverages.[16][17] For example, 2-isobutyl-3-methoxypyrazine, a key aroma component of Sauvignon Blanc wines, is biosynthesized in the grapes.

Conclusion

The structure-odor relationship of alkoxypyrazines is a testament to the exquisite sensitivity of the olfactory system and the profound impact of subtle molecular changes on sensory perception. This guide has provided a comparative overview of the odor profiles of key alkoxypyrazines, supported by quantitative data and detailed experimental protocols for their characterization. By understanding the intricate interplay between chemical structure and aroma, researchers and developers can better harness the power of these potent molecules in a wide range of applications, from enhancing the flavor of foods and beverages to designing novel fragrances and investigating the fundamental mechanisms of olfaction.

References

  • BenchChem. (n.d.). Olfactory Characteristics of 2-Sec-butyl-3-methoxypyrazine Enantiomers: A Technical Guide.
  • The Good Scents Company. (n.d.). 2-methoxy-3-propyl pyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-3-methoxypyrazine. Retrieved from [Link]

  • Advanced Biotech. (2026, January 31). The Science Behind the Aroma: Understanding 2-Methoxy-3-methylpyrazine's Properties. Retrieved from [Link]

  • Perflavory. (n.d.). 2-ethyl-3-methoxypyrazine, 25680-58-4. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Sec-butyl-3-methoxypyrazine in Flavor and Fragrance Formulation.
  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16759–16800.
  • The Good Scents Company. (n.d.). 2-methoxy-3-propyl pyrazine. Retrieved from [Link]

  • Feng, Y., et al. (2015). Approaches of Aroma Extraction Dilution Analysis (AEDA) for Headspace Solid Phase Microextraction and Gas Chromatography-Olfactometry (HS-SPME-GC-O)
  • Ferreira, V., Pet'ka, J., & Aznar, M. (2002). Aroma Extract Dilution Analysis. Precision and Optimal Experimental Design. Journal of Agricultural and Food Chemistry, 50(14), 4048-4054.
  • The Good Scents Company. (n.d.). bean pyrazine 2-methoxy-3-isopropylpyrazine. Retrieved from [Link]

  • ResearchGate. (2021). Composition of pyrazines to odor threshold determination in various matrices. Retrieved from [Link]

  • USDA ARS. (n.d.). Aroma Extract Dilution Analysis of cv. Meeker (Rubus idaeus L.) Red Raspberries from Oregon and Washington. Retrieved from [Link]

  • Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses, 26(5), 533-545.
  • Leffingwell & Associates. (n.d.). Pyrazines. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Retrieved from [Link]

  • ResearchGate. (2018). Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine. Retrieved from [Link]

  • Scent.vn. (n.d.). 2-Methoxy-5-methyl-3-(2-methylpropyl)pyrazine. Retrieved from [Link]

  • Harris, R. L. N., et al. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Vitis, 25, 203-207.
  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... Retrieved from [Link]

  • ISO. (2018). ISO 13301:2018 Sensory analysis — Methodology — General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure. Retrieved from [Link]

Sources

A Comparative Guide to Pyrazine Formation Under Different Roasting Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fields of food chemistry and drug development, understanding the nuanced formation of pyrazines is critical. These heterocyclic aromatic compounds are paramount to the desirable flavor profiles of roasted, baked, and thermally processed goods, from coffee and cocoa to certain pharmaceuticals.[1] Their generation, primarily through the Maillard reaction, is exquisitely sensitive to roasting conditions. This guide provides an in-depth comparative analysis of how different roasting parameters influence pyrazine formation, supported by experimental data and detailed analytical protocols.

The Genesis of Roasted Aroma: Maillard Reaction and Pyrazine Formation

Pyrazines are hallmark products of the Maillard reaction, a complex cascade of non-enzymatic browning reactions initiated between a reducing sugar and an amino compound, such as an amino acid.[1][2] The core pathway involves the condensation of these precursors, leading to the formation of α-aminoketones via Strecker degradation.[3][4] Two of these α-aminoketone intermediates then condense to form a dihydropyrazine, which is subsequently oxidized to the stable, aromatic pyrazine.[1][4] The specific type and concentration of pyrazines formed are dictated by the initial precursors and the reaction environment.

Maillard_Reaction_Pyrazine_Formation cluster_precursors Precursors cluster_reaction Maillard Reaction Cascade Reducing_Sugar Reducing Sugar (e.g., Glucose, Fructose) Condensation Initial Condensation (Schiff Base Formation) Reducing_Sugar->Condensation Amino_Acid Amino Acid (e.g., Lysine, Alanine) Amino_Acid->Condensation Strecker Strecker Degradation Amino_Acid->Strecker Rearrangement Amadori/Heyns Rearrangement Condensation->Rearrangement Degradation Sugar Degradation (forms dicarbonyls) Rearrangement->Degradation Degradation->Strecker Aminoketone α-Aminoketone Formation Strecker->Aminoketone Dihydropyrazine Dihydropyrazine Intermediate Aminoketone->Dihydropyrazine 2x Condensation Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazine Alkylpyrazines (Roasted, Nutty Aroma) Oxidation->Pyrazine

Caption: Generalized pathway of pyrazine formation via the Maillard reaction.

Critical Roasting Parameters: A Comparative Analysis

The roasting process is a multi-variable system. Temperature, time, precursor availability, and the chemical environment (pH, moisture) all interact to govern the final pyrazine profile.

Temperature and time are the most critical factors controlling the rate and extent of the Maillard reaction.[5] Generally, higher temperatures accelerate pyrazine formation, but excessive heat can lead to the degradation of desired compounds and the formation of burnt, undesirable notes.

Studies on cocoa beans, for instance, demonstrate a linear relationship between roasting temperature and the formation of key pyrazines like tetramethylpyrazine (TMP) and trimethylpyrazine (TrMP).[6] As roasting temperature increases from 120°C to 140°C, the concentration of these pyrazines rises significantly.[6] Similarly, in green tea, the concentration of various ethyl- and dimethyl-pyrazines increases as roasting temperatures move from 160°C to 200°C.[7]

Table 1: Effect of Roasting Temperature on Key Pyrazine Concentrations in Cocoa Powder

Roasting Condition Tetramethylpyrazine (ppb) Trimethylpyrazine (ppb) TMP/TrMP Ratio Sensory Profile
120°C for 20 min 4,521.8 3,987.1 1.13 Weak cocoa aroma
130°C for 30 min 9,876.4 8,123.5 1.22 Developed cocoa flavor
140°C for 40 min 15,073.2 12,537.2 1.20 Strong, roasted cocoa

| Source: Adapted from experimental data reported in scientific literature.[6] |

The ratio of specific pyrazines, such as the TMP/TrMP ratio in cocoa, is often used as an indicator of roasting degree. A ratio around 1.0 is considered optimal for a desirable aroma, while a lower ratio can indicate over-roasting and a burnt odor.[6]

The type of amino acids and reducing sugars present in the raw material fundamentally dictates the substitution pattern of the resulting pyrazines.[8][9]

  • Amino Acids: The side chain of the amino acid is often incorporated into the pyrazine structure. For example, model systems have shown that while 2,5-dimethylpyrazine is a common product from many amino acids, others are more specific.[8] Studies focusing on peptides have revealed that the N-terminal amino acid is particularly determinative for the overall pyrazine yield.[10][11] Glycine, alanine, and serine at the N-terminus lead to high production of 2,5(6)-dimethylpyrazine and trimethylpyrazine, whereas proline, valine, or leucine result in significantly lower yields.[10][11] Lysine has been identified as a highly reactive amino acid, yielding large amounts of alkylpyrazines.[5]

  • Reducing Sugars: The type of sugar influences the pool of dicarbonyl intermediates available for the Strecker degradation. Pentose sugars are generally more reactive than hexoses, leading to a greater production of pyrazines under similar conditions.

Precursor_Influence cluster_amino_acids Amino Acid Precursors cluster_pyrazines Resulting Pyrazine Structures Ala Alanine TMP Trimethylpyrazine Ala->TMP contributes methyl group Val Valine IPMP 2-isopropyl-5-methylpyrazine Val->IPMP incorporates isopropyl side chain Leu Leucine IBMP 2-isobutyl-5-methylpyrazine Leu->IBMP incorporates isobutyl side chain Gly Glycine DMP 2,5-Dimethylpyrazine Gly->DMP contributes to core structure

Caption: Influence of amino acid side chains on pyrazine structure.

While often overlooked, the chemical environment plays a crucial modulatory role.

  • Moisture Content: The Maillard reaction is generally favored at low water activity. During the initial phases of roasting, water is driven off, concentrating the reactants and accelerating the reaction. Some pathways occur faster in the absence of water, which explains why pyrazines are so influential in dark-roasted products where high temperatures lead to low moisture.[5]

  • pH: The optimal pH for the Maillard reaction is typically between 6 and 8.[5] In cocoa processing, alkalinization (Dutching) raises the pH. While this enhances color development, it can adversely affect the generation of alkylpyrazines.[12][13] Studies show that higher pH values in cocoa nibs lead to a lower concentration of aroma compounds and a higher presence of brown pigments.[12]

Experimental Protocol: Pyrazine Analysis via HS-SPME-GC-MS

To compare pyrazine profiles accurately, a robust and validated analytical method is essential. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted, solvent-free technique for analyzing volatile compounds like pyrazines.[14][15]

  • Sample Preparation:

    • Accurately weigh 1.0 g of the finely ground roasted sample into a 20 mL headspace vial.

    • Add an internal standard (e.g., 2,3,5-trimethylpyrazine-d9) for accurate quantification.

    • Seal the vial immediately with a magnetic screw cap containing a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heated autosampler tray.

    • Pre-incubation/Equilibration: Incubate the sample at a specific temperature (e.g., 80°C) for a set time (e.g., 20 min) with agitation to facilitate the release of volatiles into the headspace.[16]

    • Extraction: Expose a SPME fiber to the vial's headspace. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for its broad affinity for pyrazines.[14][15] Extraction is typically performed at a controlled temperature (e.g., 50-70°C) for a defined period (e.g., 20-50 min) to allow analytes to adsorb onto the fiber coating.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Automatically insert the SPME fiber into the heated GC injection port (e.g., 250°C) to thermally desorb the trapped analytes onto the analytical column.

    • Separation: Separate the volatile compounds on a capillary column (e.g., DB-5ms) using a temperature gradient program.

    • Detection: Detect and identify the compounds using a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

  • Data Analysis:

    • Identify individual pyrazines by comparing their mass spectra and retention times with those of authentic reference standards and library data (e.g., NIST/Wiley).

    • Quantify the concentration of each pyrazine relative to the internal standard.

HS_SPME_GC_MS_Workflow Sample 1. Sample Preparation (Ground Sample + IS in Vial) Equilibration 2. Equilibration (Heating & Agitation) Sample->Equilibration Extraction 3. HS-SPME Extraction (Fiber exposed to Headspace) Equilibration->Extraction Desorption 4. Thermal Desorption (GC Inlet) Extraction->Desorption Separation 5. GC Separation (Capillary Column) Desorption->Separation Detection 6. MS Detection (Mass Spectrometer) Separation->Detection Analysis 7. Data Analysis (Identification & Quantification) Detection->Analysis

Caption: Workflow for pyrazine analysis using HS-SPME-GC-MS.

Conclusion

The formation of pyrazines during roasting is a complex yet controllable process. By carefully manipulating roasting temperature, time, and selecting raw materials with favorable precursor profiles (amino acids and sugars), researchers can strategically guide the Maillard reaction to produce a desired aromatic signature. Understanding the inhibitory effects of high moisture and the modulatory role of pH is equally crucial for process optimization. The application of standardized analytical methods, such as HS-SPME-GC-MS, is indispensable for the accurate and reliable quantification needed to compare different roasting conditions and ensure product quality and consistency.

References

  • Bredie, W. L. P., Mottram, D. S., & Guyot, S. (2002). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 50(15), 4383–4388. [Link]

  • Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 698. [Link]

  • Leahy, M. M., & Reineccius, G. A. (1989). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. ACS Symposium Series, 409, 196-208. [Link]

  • Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818–2822. [Link]

  • Van Lancker, F., Adams, A., & De Kimpe, N. (2012). Impact of the N-terminal amino acid on the formation of pyrazines from peptides in Maillard model systems. Journal of Agricultural and Food Chemistry, 60(18), 4697–4708. [Link]

  • Van Lancker, F., Adams, A., & De Kimpe, N. (2011). Impact of the N-Terminal Amino Acid on the Formation of Pyrazines from Peptides in Maillard Model Systems. Journal of Agricultural and Food Chemistry, 59(23), 12599-12607. [Link]

  • Van Lancker, F., Adams, A., & De Kimpe, N. (2010). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Journal of Agricultural and Food Chemistry, 58(1), 389–397. [Link]

  • Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 698. [Link]

  • Mohammadi, M., et al. (2022). Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. Journal of Food Science and Technology, 59(12), 4856–4865. [Link]

  • Scalcon, S., et al. (2021). Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS. Applied Sciences, 11(18), 8217. [Link]

  • Van Lancker, F., Adams, A., & De Kimpe, N. (2012). Impact of the N-Terminal Amino Acid on the Formation of Pyrazines from Peptides in Maillard Model Systems. Journal of Agricultural and Food Chemistry, 60(18), 4697-4708. [Link]

  • Shah, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Molecules, 24(13), 2484. [Link]

  • Liu, Y., et al. (2023). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry, 95(30), 11211–11217. [Link]

  • Calvo, M. M., & Reineccius, G. A. (2008). Factors Affecting the Formation of Alkylpyrazines during Roasting Treatment in Natural and Alkalinized Cocoa Powder. Journal of Agricultural and Food Chemistry, 56(19), 9034–9040. [Link]

  • Li, H., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 949. [Link]

  • Kwon, J. H., et al. (2020). Headspace-Solid Phase Microextraction-Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Foods, 9(8), 1083. [Link]

  • Calvo, M. M., & Reineccius, G. A. (2008). Factors Affecting the Formation of Alkylpyrazines during Roasting Treatment in Natural and Alkalinized Cocoa Powder. Journal of Agricultural and Food Chemistry, 56(19), 9034-9040. [Link]

  • Van Lancker, F., Adams, A., & De Kimpe, N. (2011). Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. Food Chemistry, 126(4), 1636-1643. [Link]

  • Shah, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Molecules, 24(13), 2484. [Link]

  • Sun, X., et al. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]

  • Tao, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(11), 2828. [Link]

  • Zhang, Y., et al. (2022). Generation of isotopic pyrazines through the reactions between [13C6]-d-glucose and glycine by high-intensity ultrasound. Food Chemistry, 393, 133405. [Link]

  • Li, Y., et al. (2023). Influence of Deamidation on the Formation of Pyrazines and Proline-Specific Compounds in Maillard Reaction of Asparagine and Proline with Glucose. Journal of Agricultural and Food Chemistry, 71(20), 7914–7924. [Link]

  • Li, Y., et al. (2023). Influence of Deamidation on the Formation of Pyrazines and Proline-Specific Compounds in Maillard Reaction of Asparagine and Proline with Glucose. Journal of Agricultural and Food Chemistry, 71(20), 7914-7924. [Link]

  • Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry, 18(5), 895–898. [Link]

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Precision in Flavoromics: SIDA vs. Traditional Internal Standards for Pyrazine Quantitation

[1]

Executive Summary

Pyrazines (nitrogen-containing heterocyclic compounds) are critical aroma determinants in food, beverages, and pharmaceutical formulations, responsible for "roasted," "nutty," and "earthy" notes.[1] Their analysis is notoriously difficult due to their high volatility, low sensory thresholds (often ng/L), and the complexity of the matrices they inhabit (e.g., coffee, wine, biological fluids).

This guide compares the Stable Isotope Dilution Assay (SIDA) —the analytical gold standard—against Traditional Internal Standard (IS) methods. While traditional methods using structural analogs are cost-effective, they frequently fail to correct for specific matrix effects and extraction variances. SIDA, utilizing isotopically labeled analogs (e.g.,


Methodological Principles

The "Close Cousin" Approach: Traditional Internal Standards

Traditional methods rely on adding a compound that is chemically similar, but not identical, to the target analyte. Common choices for pyrazine analysis include 2-propylpyrazine or 2-methyl-3-heptanone .

  • Assumption: The standard mimics the analyte’s partition coefficient (

    
    ) and ionization efficiency.
    
  • The Flaw: In complex matrices (e.g., roasted coffee grounds), the "cousin" often binds to matrix components differently than the analyte. If the analyte is 50% adsorbed by the matrix but the standard is only 30% adsorbed, the final calculated concentration will be erroneously low.

The "Mirror Image" Approach: SIDA

SIDA employs an isotopically labeled version of the exact analyte (e.g., 3-isobutyl-2-methoxypyrazine-d3 to quantify 3-isobutyl-2-methoxypyrazine ).

  • Mechanism: The labeled standard is chemically identical to the analyte.[2][3] It possesses the exact same:

    • Vapor pressure (volatility).

    • Solubility and partition coefficient (

      
      ).
      
    • Chromatographic retention time (co-elution).

  • The Advantage: Any loss of analyte during extraction (e.g., evaporation, adsorption) is mirrored exactly by the loss of the standard. The ratio remains constant, rendering the calculation immune to recovery losses.

Experimental Workflow: HS-SPME-GC-MS/MS

The following protocol contrasts the two methods using Headspace Solid-Phase Microextraction (HS-SPME) , the industry standard for volatile extraction.

Workflow Diagram

Gcluster_0Standard AdditionStartSample Preparation(Wine/Coffee Extract)SIDA_SpikeAdd IsotopicallyLabeled Standard(e.g., IBMP-d3)Start->SIDA_SpikeSIDA PathTrad_SpikeAdd StructuralAnalog Standard(e.g., 2-Propylpyrazine)Start->Trad_SpikeTraditional PathEquilEquilibration(30 min @ 40°C)SIDA_Spike->EquilTrad_Spike->EquilExtractHS-SPME Extraction(DVB/CAR/PDMS Fiber)Equil->ExtractGCMSGC-MS/MS Analysis(MRM Mode)Extract->GCMSCalcQuantification(Area Ratio Calculation)GCMS->Calc

Figure 1: Comparative workflow for SIDA and Traditional IS methods. The critical divergence occurs at the spiking stage, which dictates the error-correction capability of the downstream steps.

Detailed Protocol Steps

1. Sample Preparation & Spiking:

  • Matrix: 5 mL of wine or coffee extract in a 20 mL headspace vial.

  • SIDA Path: Add 50 µL of methanolic solution containing

    
    -IBMP (Internal Standard).
    
  • Traditional Path: Add 50 µL of methanolic solution containing 2-propylpyrazine.

  • Note: Standard concentration should be 5-10x the estimated Limit of Quantitation (LOQ).

2. Equilibration (The "Carrier Effect"):

  • Incubate vials at 40°C for 30 minutes with agitation (500 rpm).

  • Crucial Mechanism: In SIDA, the labeled standard equilibrates with the matrix binding sites exactly as the native analyte does. In Traditional methods, the standard may remain more free in the headspace, leading to overestimation of recovery.

3. Extraction (HS-SPME):

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[4]

  • Expose fiber to headspace for 30 minutes at 40°C.

4. GC-MS/MS Analysis:

  • Column: DB-WAX or ZB-WAX (polar phase essential for pyrazines).

  • Ionization: Electron Impact (EI).[2]

  • Detection: Multiple Reaction Monitoring (MRM).

    • Analyte (IBMP): Transition m/z 124 → 94.

    • SIDA Standard (IBMP-d3): Transition m/z 127 → 97.

    • Traditional Standard (2-propylpyrazine): Transition m/z 122 → 94.

Performance Comparison Data

The following data summarizes typical performance metrics derived from comparative studies (e.g., wine and coffee matrices).

MetricSIDA (Isotope Dilution)Traditional Internal Standard
Recovery Rate 99% – 102% 84% – 108%
Precision (RSD) < 5% 5% – 15%
Matrix Effect Correction Perfect (Co-elution & identical chemistry)Partial (Corrects injection volume, not adsorption)
Linearity (

)
> 0.999> 0.990
Cost per Sample High (Labeled standards are expensive)Low (Generic chemicals)
Primary Risk "Cross-talk" (Isotopic impurity)Differential extraction efficiency
Error Correction Mechanism Visualization

ErrorCorrectioncluster_SIDASIDA Mechanismcluster_TradTraditional IS MechanismS1Analyte Loss: 20%S3Ratio: UnchangedS1->S3S2Standard Loss: 20%S2->S3S4Result: 100% AccurateS3->S4T1Analyte Loss: 20%T3Ratio: SkewedT1->T3T2Standard Loss: 5%(Different Volatility)T2->T3T4Result: 15% ErrorT3->T4

Figure 2: Theoretical error correction. SIDA maintains the analyte-to-standard ratio despite losses, whereas Traditional IS methods introduce bias if the standard behaves differently than the analyte.

Expert Insights & Recommendations

When to use SIDA:
  • Complex Matrices: Coffee, cocoa, and fermentation broths where matrix binding (adsorption to solids) is significant.

  • Trace Analysis: When quantifying potent odorants like 2-isobutyl-3-methoxypyrazine (IBMP) at ng/L levels, where even minor losses skew sensory correlations.

  • Regulatory/Validation: When absolute accuracy is required for drug development or food safety compliance.

When to use Traditional IS:
  • Screening: High-throughput profiling where relative differences between samples matter more than absolute concentration.

  • Simple Matrices: Water or simple ethanol solutions where matrix suppression is negligible.

  • Cost Constraints: When custom synthesis of deuterated standards is prohibitive.

Critical Success Factor: Isotopic Purity

For SIDA, ensure the labeled standard has high isotopic purity (

References

  • Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) Source: Journal of Agricultural and Food Chemistry

  • Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay Source: Journal of Chromatography A

  • Accurate determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography quadrupole time-of-flight tandem mass spectrometry Source: Journal of Chromatography A

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu Source: Foods (MDPI)

  • Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry Source: Food Additives & Contaminants

A Guide to Sensory Panel Validation: Characterizing the Aromatic Contribution of 2-Methyl-6-propoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of flavor and aroma research, pyrazines represent a pivotal class of heterocyclic compounds. These molecules are largely responsible for the desirable roasted, nutty, and savory notes that define the profiles of many thermally processed foods, such as coffee, cocoa, and roasted nuts.[1] The formation of pyrazines is predominantly a result of the Maillard reaction, the complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars at elevated temperatures. The specific pyrazine derivatives formed are dictated by the precursors and the conditions of the reaction, including temperature, time, and pH.

This guide focuses on the sensory validation of a specific, less-characterized pyrazine: 2-Methyl-6-propoxypyrazine. Described as possessing a "green vegetable" or "burnt hazelnut" aroma, this compound presents an interesting profile that warrants a thorough sensory evaluation to understand its potential applications in flavor creation.[2][3] We will provide a detailed framework for conducting a sensory panel validation, comparing 2-Methyl-6-propoxypyrazine with other well-characterized pyrazines to highlight its unique aromatic contributions. This guide is intended for researchers, scientists, and drug development professionals who are looking to rigorously quantify the sensory impact of aroma compounds.

We will delve into two powerful sensory evaluation techniques: the Triangle Test for discrimination and Quantitative Descriptive Analysis (QDA) for a detailed aromatic profile. The methodologies are presented with the scientific rationale behind each step, ensuring a self-validating and robust experimental design.

Comparative Pyrazines: A Snapshot of Aromatic Diversity

To contextualize the sensory profile of 2-Methyl-6-propoxypyrazine, it is useful to compare it with other pyrazines that have well-defined and distinct aromatic characteristics.

Pyrazine Derivative Commonly Associated Aromas Reference(s)
2-Methyl-6-propoxypyrazine Green vegetable, burnt hazelnut[2][3]
2-Isobutyl-3-methoxypyrazineGreen bell pepper, earthy, herbaceous[4][5][6]
2,5-DimethylpyrazineNutty, roasted, chocolate, coffee, potato[7][8][9][10]
2-Ethyl-3,5-dimethylpyrazineEarthy, potato, nutty, roasted, chocolate[11][12][13]

Part 1: Discriminative Testing - The Triangle Test

The Triangle Test is a fundamental sensory evaluation method used to determine if a perceptible difference exists between two samples.[11][14] It is a forced-choice test where panelists are presented with three samples, two of which are identical and one is different, and are asked to identify the "odd" sample.[15] This test is particularly useful in the initial stages of product development or reformulation to ascertain if a change in a single ingredient, such as the introduction of an aroma compound, has a noticeable effect.[14]

Experimental Rationale

The strength of the Triangle Test lies in its statistical simplicity and power. With three samples, the probability of a panelist guessing the correct odd sample is one-third.[15] This allows for a straightforward statistical analysis to determine if the number of correct identifications is significantly greater than what would be expected by chance. It is an efficient method for screening the sensory impact of a new ingredient without needing to define the specific nature of the difference.[11]

Experimental Workflow: Triangle Test

Triangle_Test_Workflow cluster_prep Preparation cluster_panel Panel Session cluster_analysis Data Analysis A Prepare Control Sample (A) (e.g., neutral food base) C Present panelists with three coded samples (e.g., AAB, ABA, BAA, BBA, BAB, ABB) A->C B Prepare Test Sample (B) (Control + 2-Methyl-6-propoxypyrazine) B->C D Panelists identify the 'odd' sample C->D E Collect and tally the number of correct identifications D->E F Compare results to a statistical table (Binomial distribution) E->F G Determine if a significant difference exists (p < 0.05) F->G

Caption: Workflow for the Triangle Test.

Step-by-Step Protocol for the Triangle Test
  • Panelist Selection and Training:

    • Recruit 20-30 panelists. For this type of test, panelists can be consumers who are familiar with the product category or a trained panel.

    • Brief panelists on the procedure, ensuring they understand the task is to identify the sample that is different from the other two.

  • Sample Preparation:

    • Prepare a control sample (A) in a neutral base (e.g., water, unsalted cracker, or a simple food matrix relevant to the intended application).

    • Prepare the test sample (B) by adding a predetermined concentration of 2-Methyl-6-propoxypyrazine to the same neutral base. The concentration should be determined in preliminary tests to be above the detection threshold but not overpowering.

    • Code the samples with random three-digit numbers.

  • Test Execution:

    • Present each panelist with a tray containing the three coded samples.

    • The order of presentation of the six possible combinations (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized and balanced across all panelists to avoid positional bias.

    • Provide panelists with water and unsalted crackers for palate cleansing between samples.[14]

    • Instruct panelists to evaluate the samples in the order presented and to circle the code of the sample they believe is different.

  • Data Analysis:

    • Count the total number of panelists and the number of correct identifications.

    • Consult a statistical table for the Triangle Test (based on the binomial distribution) to determine the minimum number of correct judgments required to conclude that a significant difference exists at a chosen level of confidence (typically p < 0.05).

Illustrative Data: Triangle Test

Objective: To determine if the addition of 2-Methyl-6-propoxypyrazine at 5 ppm creates a perceptible aromatic difference in a neutral cracker base.

Number of Panelists Number of Correct Identifications Minimum for Significance (p < 0.05) Conclusion
301815A significant difference is perceived.

Part 2: Descriptive Analysis - Quantitative Descriptive Analysis (QDA)

While the Triangle Test can confirm a difference, it does not describe the nature of that difference. Quantitative Descriptive Analysis (QDA) is a powerful method for generating a detailed sensory profile of a product.[4] It uses a trained panel to identify, describe, and quantify the sensory attributes of a product.[16] This method is invaluable for understanding the specific aromatic contributions of a compound like 2-Methyl-6-propoxypyrazine and how it compares to other flavor molecules.

Experimental Rationale

QDA is founded on the principle that a trained and calibrated panel can function as an analytical instrument.[4] The method involves training a small group of individuals (typically 8-12) to develop a consensus vocabulary to describe the sensory attributes of a product and to reliably rate the intensity of these attributes on a linear scale.[6] The resulting data provides a "sensory fingerprint" of the product, which can be statistically analyzed and visualized to compare different products.

Experimental Workflow: Quantitative Descriptive Analysis (QDA)

QDA_Workflow cluster_panel_dev Panel Development cluster_eval Product Evaluation cluster_data_analysis Data Analysis and Visualization A Recruit and screen panelists for sensory acuity B Develop a descriptive vocabulary (lexicon) for the pyrazines A->B C Train panelists to identify and rate the intensity of attributes B->C D Prepare and code samples of different pyrazines in a neutral base C->D E Panelists individually evaluate and rate the intensity of each attribute on a line scale D->E F Collect and compile the data E->F G Perform statistical analysis (e.g., ANOVA, PCA) F->G H Generate sensory profiles (e.g., spider plots) G->H

Caption: Workflow for Quantitative Descriptive Analysis.

Step-by-Step Protocol for Quantitative Descriptive Analysis (QDA)
  • Panelist Selection and Training:

    • Recruit 10-15 individuals who are available for the duration of the training and testing.

    • Screen them for their ability to discriminate between different aromas and tastes, their ability to describe sensory experiences, and their motivation.

    • Conduct several training sessions (can be 20-40 hours) where panelists are exposed to a range of pyrazines and other aroma compounds.

    • Guide the panel to develop a consensus lexicon (a list of descriptive terms) for the aromas they perceive. For example, for 2-Methyl-6-propoxypyrazine, the panel might generate terms like "green," "bell pepper," "roasted," "nutty," and "earthy."

    • Provide reference standards for each descriptor to anchor the panel's understanding.

    • Train the panelists to use a 15-cm line scale to rate the intensity of each attribute, where the left end represents "none" and the right end represents "very intense."

  • Sample Preparation:

    • Prepare samples of the different pyrazines to be compared (e.g., 2-Methyl-6-propoxypyrazine, 2-Isobutyl-3-methoxypyrazine, and 2,5-Dimethylpyrazine) in the same neutral base used for the Triangle Test.

    • The concentration of each pyrazine should be adjusted to be of approximately equal perceived overall aroma intensity to allow for a fair comparison of the profiles.

    • Code all samples with random three-digit numbers.

  • Evaluation Session:

    • In a controlled sensory evaluation booth, present the coded samples to each panelist one at a time.

    • The order of presentation should be randomized and balanced across panelists.

    • Panelists will rate the intensity of each descriptor from the agreed-upon lexicon on a separate line scale for each sample.

    • Palate cleansers should be used between samples.

  • Data Analysis and Interpretation:

    • For each attribute, measure the distance from the left end of the line scale to the panelist's mark to generate a numerical intensity rating.

    • Analyze the data using statistical software. Analysis of Variance (ANOVA) can be used to determine if there are significant differences in the intensity of each attribute across the different samples.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the attributes.

    • The mean intensity ratings for each attribute can be plotted on a spider plot to create a visual sensory profile for each pyrazine.

Illustrative Data: Quantitative Descriptive Analysis

Objective: To compare the aromatic profile of 2-Methyl-6-propoxypyrazine with two other pyrazines.

Mean Intensity Scores (on a 15-point scale)

Attribute 2-Methyl-6-propoxypyrazine 2-Isobutyl-3-methoxypyrazine 2,5-Dimethylpyrazine
Green/Vegetal11.213.52.1
Bell Pepper8.512.81.0
Roasted7.83.212.5
Nutty6.52.113.1
Earthy4.35.83.4
Chocolate1.20.59.8

This data can then be visualized using a spider plot for a more intuitive comparison of the aromatic profiles.

Conclusion

The sensory validation of an aroma compound like 2-Methyl-6-propoxypyrazine is a multi-faceted process that requires rigorous scientific methodology. By employing a discriminative test such as the Triangle Test, researchers can first establish whether the compound has a perceivable aromatic impact. Following this, a descriptive method like Quantitative Descriptive Analysis provides a detailed "sensory fingerprint," allowing for a nuanced understanding of its specific aromatic characteristics.

The illustrative data presented in this guide highlights the unique profile of 2-Methyl-6-propoxypyrazine, characterized by a balance of green/vegetal and roasted/nutty notes, which distinguishes it from the intensely green character of 2-Isobutyl-3-methoxypyrazine and the predominantly roasted/nutty profile of 2,5-Dimethylpyrazine. This detailed sensory information is crucial for flavor chemists and product developers to make informed decisions about the application of this and other aroma compounds in the creation of new and appealing flavor profiles. The methodologies outlined here provide a robust framework for obtaining reliable and actionable sensory data, which is the cornerstone of successful flavor and fragrance innovation.

References

  • Bari, M. A., & Anal, A. K. (2021).
  • The Good Scents Company. (n.d.). 2-methyl-6-propoxypyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-6-vinyl pyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-6-propyl pyrazine. Retrieved from [Link]

  • Evers, W. J., & Heinsohn, H. H. (1974). Use of 2-methyl-6-ethoxypyrazine for pineapple flavor. U.S. Patent No. 3,803,331. Washington, DC: U.S.
  • Li, S., et al. (2021). Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique. Foods, 10(6), 1234.
  • Masuda, H., & Mihara, S. (1988). Olfactive properties of alkylpyrazines and 3-substituted 2-alkylpyrazines. Journal of Agricultural and Food Chemistry, 36(3), 584-587.
  • PubChem. (n.d.). 2-Ethyl-3,5-dimethylpyrazine. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021). Retrieved from [Link]

  • Pires, A. F., et al. (2020). Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. Food Science and Technology, 41, 258-265.
  • PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine. Retrieved from [Link]

  • Campden BRI. (n.d.). Sensory triangle testing (discrimination test). Retrieved from [Link]

  • World Health Organization. (2002). Dimethylpyrazine, 2,5-. In Safety evaluation of certain food additives and contaminants.
  • Flavor Bites: 2-Methyl pyrazine. (2021, May 3). Perfumer & Flavorist.
  • The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. Retrieved from [Link]

  • Czerniak, A., & Kubiak, K. (2023). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Molecules, 28(13), 5089.
  • The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isobutyl-6-methyl pyrazine. Retrieved from [Link]

  • Griffin, C. (2020, August 31). Sensory Analysis [Video]. YouTube. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-5(or6)-methyl pyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-6-(methyl thio) pyrazine. Retrieved from [Link]

  • Burdock, G. A., & Carabin, I. G. (2007). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 45(10), 1861-1873.
  • PubMed. (2007). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient. Retrieved from [Link]

  • ResearchGate. (n.d.). "Sensory Evaluation By Quantitative Descriptive Analysis". Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved from [Link]

  • Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrazine. Retrieved from [Link]

Sources

Safety Operating Guide

2-Methyl-6-propoxypyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-6-propoxypyrazine Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, Drug Development Professionals[1][2][3]

Executive Summary & Chemical Profile

Immediate Action Required: 2-Methyl-6-propoxypyrazine (FEMA 3577) is a potent flavor ingredient characterized by a "green," nutty, or roasted odor with an extremely low odor threshold.[1][2][3] While often used in food matrices, the pure chemical presents distinct disposal challenges due to its lipophilicity and potent olfactory impact.

Critical Warning: Do not dispose of this compound down the sink. Its insolubility in water (hydrophobicity) will cause it to coat plumbing traps, resulting in persistent, facility-wide odor contamination that is difficult to remediate.[2][3]

Table 1: Physicochemical Profile for Disposal
PropertyValueImplications for Disposal
CAS Number 67845-28-7Unique identifier for waste manifesting.[1][2][3]
Flash Point ~75°C (167°F)Combustible Liquid (Class IIIA). Not "Flammable" (Class 3) by strict DOT definition (<60°C), but requires precautions against heat sources.[1][2][3]
Water Solubility Insoluble (~821 mg/L)Do not flush. Will phase-separate and cling to pipes.[1][2][3]
LogP (Octanol/Water) ~2.29Lipophilic.[1][2][3][4] Bioaccumulates in organic solvents/fats.[2] Requires organic waste stream.[2]
Odor Threshold ppb rangeMinute leaks can trigger false gas leak alarms or evacuate labs due to nausea.[1][2][3]
GHS Classification H227, H315, H319, H335Combustible; Irritating to skin, eyes, and respiratory system.[1][2][3]

Pre-Disposal Stabilization (The "Expert" Protocol)

As a Senior Application Scientist, I have observed that the most common failure mode with pyrazine disposal is not chemical reactivity, but olfactory containment failure . The following protocol ensures the safety of the facility's air quality.

A. Odor Containment Strategy

Pyrazines penetrate standard polyethylene (PE) bags over time.[2]

  • Primary Container: Keep the chemical in its original glass amber bottle if possible. If transferring, use glass or high-density polyethylene (HDPE) .[2] Avoid low-density plastics.[2]

  • Seal Integrity: Parafilm is insufficient. Use electrical tape or a dedicated cap sealant to secure the lid.

  • Secondary Containment: Place the sealed primary container inside a heavy-duty Ziploc-style bag, then place that bag inside a secondary rigid container (e.g., a plastic screw-top jar) containing activated carbon or vermiculite .[2][3]

    • Why? The carbon absorbs fugitive vapors that permeate the primary seal.

B. Glassware Decontamination (Before Disposal)

Before disposing of empty glassware, residual pyrazine must be oxidized to destroy the odor.

  • Reagent: Dilute Sodium Hypochlorite (10% Bleach solution).[2]

  • Mechanism: Oxidative ring cleavage or side-chain oxidation reduces volatility and odor intensity.[2]

  • Procedure: Soak contaminated glassware in the bleach solution for 1 hour in a fume hood. Rinse with water only after the odor is neutralized.

Waste Stream Segregation

Proper segregation is vital for RCRA compliance and safety.

  • RCRA Status: 2-Methyl-6-propoxypyrazine is not a P-listed or U-listed acute hazardous waste.[1][2][3] However, it is a Combustible Liquid .[5]

  • Waste Code Assignment:

    • If mixed with flammable solvents (Flash point <60°C): Assign D001 (Ignitable).[2]

    • If pure or mixed with high-flashpoint oils: Dispose of as Non-RCRA Regulated Chemical Waste (unless state regulations differ), but always mark for incineration.[2]

  • Destination: Fuel Blending or Incineration .[2]

    • Note: The high nitrogen content of the pyrazine ring requires the incineration facility to use scrubbers to manage NOx emissions.

Step-by-Step Disposal Workflow

The following diagram outlines the decision logic for disposing of 2-Methyl-6-propoxypyrazine.

DisposalWorkflow Start Start: Identify Waste 2-Methyl-6-propoxypyrazine StateCheck Is it Pure or a Mixture? Start->StateCheck Pure Pure Compound StateCheck->Pure Mixture Mixture/Solution StateCheck->Mixture NonRCRA Classify: Non-Regulated Chemical Waste (Combustible) Pure->NonRCRA FP > 60°C SolventCheck Is Solvent Flammable? (FP < 60°C) Mixture->SolventCheck D001 Classify: D001 (Ignitable) RCRA Hazardous Waste SolventCheck->D001 Yes (e.g., Ethanol/Hexane) SolventCheck->NonRCRA No (e.g., Veg Oil/PG) Pack Packaging: 1. Glass/HDPE Bottle 2. Tape Seal Cap 3. Secondary Containment w/ Carbon D001->Pack NonRCRA->Pack Label Labeling: 'Combustible Liquid' 'Irritant' 'High Odor - Do Not Open' Pack->Label Final Final Disposal: High-Temp Incineration Label->Final

Caption: Decision matrix for classifying and packaging 2-Methyl-6-propoxypyrazine waste based on solvent mixture and flash point properties.

Detailed Protocol:
  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves are generally effective for incidental splash protection against pyrazines.[2]

    • Respiratory: Handle only in a functioning chemical fume hood.[2] If a spill occurs outside a hood, an organic vapor respirator (Type A) is recommended due to the irritation potential (H335).[2]

  • Packaging:

    • Transfer waste into a clean, compatible container (Amber Glass preferred).[2]

    • Do not overfill; leave 10% headspace for thermal expansion.[2]

    • Wipe the exterior of the bottle with a bleach-dampened wipe to remove drips that could cause odor.

  • Labeling:

    • Apply a hazardous waste label.[2]

    • Crucial Addition: Write "HIGH ODOR - DO NOT OPEN" prominently on the label.[2] This prevents waste technicians from opening the bottle for sampling outside of a ventilated booth.

  • Storage:

    • Store in a flammable/combustible safety cabinet (yellow cabinet) until pickup.

    • Keep away from strong oxidizing agents (e.g., nitric acid, perchlorates) as pyrazines can react vigorously.[2]

Emergency Spill Response

If a bottle breaks in the lab:

  • Evacuate: Clear the immediate area. The odor will be intense and potentially nauseating.

  • Ventilate: Ensure the lab ventilation is on maximum.

  • Absorb: Do not use water.[2] Use an inert absorbent material (vermiculite, sand, or commercial spill pads).[2]

    • Expert Tip: If available, sprinkle activated charcoal over the spill first to mitigate the odor plume.

  • Clean: Scoop absorbed material into a wide-mouth jar.[2] Seal immediately.

  • Deodorize: Wash the spill site with a 10% bleach solution (sodium hypochlorite) to oxidize remaining traces.[2] Rinse with water.[2][5][6][7]

References

  • The Good Scents Company. (n.d.).[2] 2-Methyl-6-propoxypyrazine Safety and Properties. Retrieved January 30, 2026, from [Link][1][2][3]

  • PubChem. (n.d.).[2] 2-Methyl-6-propoxypyrazine Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link][1][2][3]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 30, 2026, from [Link][1][2][3]

Sources

Personal protective equipment for handling 2-Methyl-6-propoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 67845-28-7 (Verified for 2-Methyl-6-propoxypyrazine)

Executive Summary: Immediate Operational Directive

Status: Combustible Liquid, Irritant. Primary Action: Handle strictly within a certified chemical fume hood. Critical PPE: Nitrile gloves (minimum 0.11 mm thickness for splash), chemical splash goggles, and flame-retardant lab coat.

The "Why" (Senior Scientist Insight): 2-Methyl-6-propoxypyrazine is an alkyl-alkoxy pyrazine used primarily in flavor chemistry. While often perceived as "low hazard" due to its food industry applications (FEMA 3576), it possesses a flash point of ~75°C and significant mucosal irritancy. The primary risk in a research setting is not acute toxicity, but rather sensitization and olfactory fatigue . Pyrazines have extremely low odor thresholds; improper handling will not only compromise safety but will contaminate the laboratory environment, invalidating sensory data and annoying personnel.

Chemical Hazard Profile & Risk Assessment

To select the correct PPE, we must first understand the molecular behavior of the target.

ParameterDataOperational Implication
Physical State Liquid (Colorless to pale yellow)Risk of splash/aerosolization during pipetting.
Flash Point ~75°C (167°F)Combustible. Keep away from open flames/hot plates.
Boiling Point 210–212°CLow vapor pressure at RT, but volatile enough to cause odor issues.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Contact Hazard. Targets eyes, skin, and respiratory tract.
Odor Threshold Extremely Low (ppb range)Containment Critical. Minor spills cause major facility odors.

Source Validation: The GHS classifications (H315, H319, H335) are derived from standard safety data for alkyl pyrazines and specific vendor SDS [1, 2].

PPE Selection Matrix

This matrix is designed for Research & Development (R&D) scales (mg to kg handling).

Hand Protection (Glove Selection)

Scientific Rationale: Pyrazines are organic bases with ether linkages. While generally compatible with nitrile, their lipophilic nature means they can permeate thin latex rapidly.

Task IntensityRecommended MaterialThicknessBreakthrough TimeAction
Standard Handling (Pipetting, Weighing)Nitrile ≥ 0.11 mm> 30 minsChange immediately upon splash.
High Exposure (Synthesis, Spills, Heating)Nitrile (Double) or Laminate (Silver Shield) ≥ 0.28 mm> 240 minsRequired for immersion or spill cleanup.
Contraindicated Latex / Vinyl N/A< 5 minsDO NOT USE. Rapid degradation/permeation.
Respiratory & Eye Protection[1][2][3][4]
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 compliant) are mandatory. Safety glasses with side shields are insufficient due to the liquid's tendency to wick and the severe irritation potential of pyrazines on the cornea.

  • Respiratory Protection:

    • Primary Control: Fume Hood (Face velocity 80–100 fpm).

    • Secondary Control (if hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).

Operational Protocol: Safe Handling Workflow

This workflow ensures containment of both the chemical hazard and the pervasive odor.

SafeHandling cluster_emergency Emergency Loop Start Start: Chemical Retrieval CheckPPE Verify PPE: Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE HoodCheck Fume Hood Check: Sash < 18 inches Flow Verified CheckPPE->HoodCheck Handling Handling Procedure: Open container ONLY inside hood Use positive displacement pipette HoodCheck->Handling Transfer Transfer/Weighing: Keep vessels closed when moving Use secondary containment Handling->Transfer Cleanup Decontamination: Wipe surfaces with Ethanol Dispose wipes in sealed bag Transfer->Cleanup End End Process Cleanup->End Spill Spill Detected Evac Evacuate Area (Odor Risk) Spill->Evac

Figure 1: Operational workflow for handling 2-Methyl-6-propoxypyrazine, emphasizing containment to prevent odor contamination and exposure.

Detailed Step-by-Step Protocol
  • Preparation:

    • Don PPE (Nitrile gloves, Goggles, Coat).

    • Verify Fume Hood function.

    • Odor Control Tip: Place a "waste beaker" with a small amount of bleach or weak acid inside the hood to neutralize residual pyrazine on pipette tips immediately (pyrazines are basic; acid protonates them, reducing volatility).

  • Dispensing:

    • Move the reagent bottle into the center of the hood.

    • Use a positive displacement pipette for accurate volume transfer (viscosity/volatility management).

    • Never pour directly from the stock bottle if possible; transfer to a secondary aliquot container first.

  • Decontamination (The "Double-Bag" Method):

    • All solid waste (pipette tips, wipes) contacting the chemical must be placed in a Ziploc-style bag inside the hood.

    • Seal the bag, then place it into the standard solid waste bin. This prevents the "nutty/roasted" odor from permeating the lab.

Emergency Response & Disposal

Accidental Release (Spill)
  • Small Spill (< 10 mL):

    • Alert nearby personnel.

    • Cover with absorbent pads (universal or organic specific).

    • Clean area with 10% Citric Acid or Vinegar solution. Mechanism: Acidifying the surface converts the volatile free base pyrazine into a non-volatile salt, effectively killing the odor and reducing vapor pressure.

    • Wash with soap and water.[1][2]

  • Skin/Eye Contact:

    • Eyes: Rinse immediately with water for 15 minutes.[3][1] Lift eyelids.

    • Skin: Wash with soap and water.[3][1][2] Do not use ethanol on skin (increases absorption).

Disposal Strategy
  • Waste Stream: Organic Chemical Waste (Non-Halogenated).

  • Labeling: Clearly mark as "Contains Pyrazines – Irritant."

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) due to combustion risk.

References

  • The Good Scents Company. (n.d.). 2-methyl-6-propoxypyrazine Safety Data. Retrieved January 30, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved January 30, 2026, from [Link]

Sources

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